molecular formula C11H14BrNO3S B1325054 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine CAS No. 941717-06-2

4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine

Cat. No.: B1325054
CAS No.: 941717-06-2
M. Wt: 320.2 g/mol
InChI Key: VRRKTYLWVKMVJU-UHFFFAOYSA-N
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Description

4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine is a synthetic organic compound of interest in specialized chemical research and development. This molecule features a morpholine ring, a benzenesulfonyl group, and a reactive bromomethyl substituent on the phenyl ring. The presence of these functional groups makes it a potential versatile building block or intermediate in organic synthesis, particularly in the development of more complex molecular architectures. Its structure suggests potential utility in medicinal chemistry for the creation of compound libraries, or in materials science. Researchers might employ this compound in nucleophilic substitution reactions, where the bromomethyl group can be displaced to form new carbon-carbon or carbon-heteroatom bonds. The sulfonyl group can act as a strong electron-withdrawing group or a coordinating moiety, while the morpholine ring can contribute to solubility and metabolic stability in candidate molecules. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

4-[2-(bromomethyl)phenyl]sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c12-9-10-3-1-2-4-11(10)17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRKTYLWVKMVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640474
Record name 4-[2-(Bromomethyl)benzene-1-sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941717-06-2
Record name 4-[2-(Bromomethyl)benzene-1-sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine, a specialized chemical intermediate with significant potential in the field of targeted protein degradation. This document details its chemical and physical properties, provides a plausible synthetic route, and explores its anticipated applications, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). The guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, chemical biology, and drug discovery.

Introduction

This compound is a bifunctional organic compound that has emerged as a valuable building block in contemporary drug discovery. Its structure incorporates a reactive bromomethyl group, making it a versatile electrophile for conjugation, and a morpholino sulfonyl moiety, which can influence physicochemical properties such as solubility and cell permeability. The strategic placement of the bromomethyl group at the ortho position of the phenylsulfonyl ring offers specific stereochemical advantages for its application as a linker component in the synthesis of complex bioactive molecules.

Notably, this compound is frequently categorized by chemical suppliers as a "protein degrader building block," strongly indicating its utility in the rapidly advancing field of targeted protein degradation (TPD). TPD represents a paradigm shift in pharmacology, moving beyond traditional occupancy-based inhibition to the induced elimination of pathogenic proteins. PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation, are at the forefront of this technology. The structural features of this compound make it an attractive component for the synthesis of novel PROTACs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical synthesis.

PropertyValue
CAS Number 941717-06-2
Molecular Formula C₁₁H₁₄BrNO₃S
Molecular Weight 320.20 g/mol
Appearance White to off-white solid (typical)
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF).
Purity Typically >95% (as offered by commercial suppliers)

Note: Physical properties such as melting point and boiling point are not consistently reported in publicly available sources and should be determined experimentally.

Spectroscopic Data

While specific spectra are not available in peer-reviewed literature, several chemical suppliers indicate the availability of spectral data upon request. The expected spectral characteristics are as follows:

SpectroscopyExpected Features
¹H NMR Signals corresponding to the aromatic protons, the benzylic protons of the bromomethyl group, and the methylene protons of the morpholine ring.
¹³C NMR Resonances for the aromatic carbons, the benzylic carbon, and the carbons of the morpholine ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine.
Infrared (IR) Absorption bands corresponding to sulfonyl (S=O), C-Br, C-N, and C-O functional groups.

Synthesis

Proposed Synthetic Pathway

G A 2-Methylbenzenesulfonyl chloride C 4-((2-Methylphenyl)sulfonyl)morpholine A->C Step 1: Sulfonamide Formation Reagent1 Base (e.g., Triethylamine) DCM B Morpholine B->C D This compound C->D Step 2: Radical Bromination Reagent2 N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) CCl4, Reflux

Caption: Proposed Synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-((2-Methylphenyl)sulfonyl)morpholine

  • To a stirred solution of 2-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add morpholine (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-((2-methylphenyl)sulfonyl)morpholine.

Step 2: Synthesis of this compound

  • To a solution of 4-((2-methylphenyl)sulfonyl)morpholine (1.0 eq) in carbon tetrachloride (0.1 M), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux (approximately 77 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Applications in Targeted Protein Degradation

The primary application of this compound is as a bifunctional linker precursor in the synthesis of PROTACs. A PROTAC molecule consists of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

Role as a Linker Component

The bromomethyl group of this compound serves as a reactive handle for covalent attachment to either the target protein ligand or the E3 ligase ligand, typically through a nucleophilic substitution reaction. The morpholino sulfonyl phenyl moiety forms the core of the linker, providing a rigid and defined scaffold that influences the spatial orientation of the two ligands. The properties of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation.

G cluster_0 PROTAC Target Ligand (Warhead) Linker E3 Ligase Ligand BuildingBlock This compound BuildingBlock->PROTAC:f1 Incorporation into PROTAC Linker

Caption: Role as a PROTAC Building Block.

Workflow for PROTAC Synthesis and Evaluation

The general workflow for utilizing this compound in a PROTAC discovery program is outlined below.

G cluster_0 A Synthesis of Linker-Warhead or Linker-E3 Ligand Conjugate B Coupling with the Second Ligand A->B C Purification and Characterization of PROTAC B->C D In Vitro Biological Evaluation C->D E Lead Optimization D->E Start This compound Start->A

Caption: PROTAC Discovery Workflow.

Signaling Pathways and Mechanism of Action

This compound itself is not expected to have direct biological activity or modulate specific signaling pathways. Its function is to serve as a structural component of a larger molecule, such as a PROTAC. The resulting PROTAC will mediate its biological effects by inducing the degradation of its specific target protein. The downstream consequences will, therefore, depend entirely on the function of the targeted protein.

For instance, if the PROTAC is designed to degrade a specific kinase involved in a cancer-related signaling pathway, the observed biological effect would be the downregulation of that pathway, leading to, for example, cell cycle arrest or apoptosis.

G PROTAC PROTAC (containing the morpholine linker) TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Downstream Downregulation of Signaling Pathway Degradation->Downstream

Caption: PROTAC Mechanism of Action.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers in the field of targeted protein degradation. Its well-defined structure and reactive functional group make it an ideal building block for the synthesis of PROTACs and other complex molecular probes. While specific, published experimental data for this compound remains limited, its commercial availability and classification underscore its importance in the ongoing development of novel therapeutics. This technical guide provides a solid foundation for its synthesis and application, and it is anticipated that its use in the scientific literature will grow as the field of targeted protein degradation continues to expand.

An In-depth Technical Guide to 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine is a niche chemical compound with potential applications in medicinal chemistry and drug discovery. Its structure, incorporating a reactive bromomethylphenyl group and a sulfonylmorpholine moiety, suggests its utility as a versatile building block in the synthesis of more complex molecules, including targeted protein degraders and other biologically active agents. The sulfonylmorpholine scaffold is a common feature in a variety of bioactive compounds, often imparting favorable pharmacokinetic properties. The presence of a bromomethyl group provides a reactive handle for nucleophilic substitution, enabling the covalent modification of biological targets or the linkage to other molecular entities. This guide provides a comprehensive overview of the known chemical properties, a putative synthetic protocol, and a discussion of the potential biological significance of this compound.

Chemical and Physical Properties

Limited experimental data is available for this compound. The following table summarizes its known and predicted physicochemical properties.

PropertyValueSource/Reference
Molecular Formula C₁₁H₁₄BrNO₃SInferred from structure
Molecular Weight 320.20 g/mol Calculated
CAS Number 941717-06-2Publicly available data
Appearance White to off-white solid (predicted)General appearance of similar compounds
Melting Point 71.5-73.5 °CExperimental data
Boiling Point Not available-
Solubility Soluble in DMSO, DMF, and chlorinated solvents (predicted). Poorly soluble in water (predicted).Predicted based on structure
pKa Not available-

Spectral Data

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0m1HAr-H
~ 7.4 - 7.6m3HAr-H
~ 4.8s2H-CH₂Br
~ 3.7t4H-N(CH₂)₂-
~ 3.1t4H-O(CH₂)₂-

Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz):

Chemical Shift (δ, ppm)Assignment
~ 138Ar-C (quaternary)
~ 135Ar-C (quaternary)
~ 133Ar-CH
~ 131Ar-CH
~ 129Ar-CH
~ 128Ar-CH
~ 66-O(CH₂)₂-
~ 46-N(CH₂)₂-
~ 30-CH₂Br

Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of this compound is not published in peer-reviewed literature. However, a plausible synthetic route can be devised based on standard organic chemistry transformations. The proposed synthesis involves two main steps: the synthesis of the sulfonyl chloride precursor and its subsequent reaction with morpholine.

Part 1: Synthesis of 2-(Bromomethyl)benzene-1-sulfonyl chloride

This intermediate can be prepared from 2-methylaniline via a Sandmeyer-type reaction to introduce the sulfonyl chloride group, followed by radical bromination of the methyl group.

Materials and Reagents:

  • 2-Methylaniline

  • Sodium nitrite

  • Hydrochloric acid

  • Sulfur dioxide

  • Copper(I) chloride

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or a safer alternative solvent)

Procedure:

  • Diazotization: Dissolve 2-methylaniline in a suitable acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Sulfonylation (Sandmeyer Reaction): In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent and add copper(I) chloride as a catalyst. Add the cold diazonium salt solution to this mixture. The diazonium group is replaced by a sulfonyl chloride group to yield 2-methylbenzene-1-sulfonyl chloride.

  • Bromination: Dissolve the 2-methylbenzene-1-sulfonyl chloride in a non-polar solvent like carbon tetrachloride. Add N-bromosuccinimide and a radical initiator such as AIBN. Reflux the mixture under a light source to initiate the radical bromination of the methyl group, yielding 2-(bromomethyl)benzene-1-sulfonyl chloride.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Part 2: Synthesis of this compound

Materials and Reagents:

  • 2-(Bromomethyl)benzene-1-sulfonyl chloride

  • Morpholine

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

Procedure:

  • Reaction Setup: Dissolve 2-(bromomethyl)benzene-1-sulfonyl chloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.

  • Addition of Morpholine: Add a solution of morpholine and triethylamine in dichloromethane dropwise to the cooled sulfonyl chloride solution. The triethylamine acts as a base to neutralize the HCl formed during the reaction.

  • Reaction: Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).

  • Work-up: Wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound itself, its structural motifs are present in many biologically active molecules.

  • Sulfonylmorpholine Moiety: The sulfonylmorpholine scaffold is a known pharmacophore. For instance, derivatives of 4-(phenylsulfonyl)morpholine have been investigated for their anticancer properties, particularly against triple-negative breast cancer. These compounds have been shown to induce endoplasmic reticulum stress, leading to cell-cycle arrest and apoptosis.[1] The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.

  • Bromomethylphenyl Group: The bromomethylphenyl group is a reactive moiety that can act as an electrophile. This functionality is particularly useful for the development of covalent inhibitors, which can form a permanent bond with their biological target, often leading to enhanced potency and duration of action. Furthermore, this group is a key component in the design of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a linker to connect a target-binding ligand to an E3 ligase-recruiting ligand.

Given these features, this compound is a promising starting material for the synthesis of novel therapeutic agents.

Signaling Pathways and Experimental Workflows

As there is no direct experimental evidence for the biological activity of this compound, any depiction of signaling pathways would be speculative. However, based on the activity of related sulfonylmorpholine compounds, a hypothetical workflow for investigating its anticancer potential can be proposed.

experimental_workflow synthesis Synthesis and Purification of This compound in_vitro In Vitro Screening synthesis->in_vitro Compound cell_based Cell-Based Assays in_vitro->cell_based Hit Identification mechanism Mechanism of Action Studies cell_based->mechanism Active Compound in_vivo In Vivo Studies mechanism->in_vivo Confirmed Mechanism lead_opt Lead Optimization in_vivo->lead_opt Preclinical Candidate

Caption: Proposed workflow for the evaluation of anticancer activity.

Conclusion

This compound is a chemical entity with significant potential for applications in drug discovery and development. While experimental data on this specific compound is scarce, its structural components suggest that it could serve as a valuable building block for the synthesis of novel covalent inhibitors, PROTACs, and other targeted therapeutics. The provided putative synthetic protocol offers a starting point for its preparation in a laboratory setting. Further research is warranted to fully elucidate its chemical properties and explore its potential biological activities.

References

Synthesis Pathway of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the synthesis of 4-((2-(bromomethyl)phenyl)sulfonyl)morpholine, a valuable building block in medicinal chemistry and drug discovery. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support researchers in the successful preparation of this compound.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The pathway commences with the sulfonylation of morpholine, followed by a selective radical bromination of the methyl group on the aromatic ring. This approach is efficient and utilizes readily available starting materials.

The overall synthesis is depicted in the following workflow diagram:

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Radical Bromination 2-Toluenesulfonyl chloride 2-Toluenesulfonyl chloride 4-((2-methylphenyl)sulfonyl)morpholine 4-((2-methylphenyl)sulfonyl)morpholine 2-Toluenesulfonyl chloride->4-((2-methylphenyl)sulfonyl)morpholine Pyridine, CH2Cl2 Morpholine Morpholine Morpholine->4-((2-methylphenyl)sulfonyl)morpholine This compound This compound 4-((2-methylphenyl)sulfonyl)morpholine->this compound NBS, AIBN, CCl4, Reflux N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) AIBN AIBN (catalyst)

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-((2-methylphenyl)sulfonyl)morpholine

This step involves the reaction of 2-toluenesulfonyl chloride with morpholine in the presence of a base to form the corresponding sulfonamide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
2-Toluenesulfonyl chloride190.65
Morpholine87.12
Pyridine79.10
Dichloromethane (CH₂Cl₂)84.93
Hydrochloric acid (HCl)36.46
Sodium sulfate (Na₂SO₄)142.04

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-toluenesulfonyl chloride (1.0 eq.) in dichloromethane to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-((2-methylphenyl)sulfonyl)morpholine.

Quantitative Data (Representative):

Reactant/ProductMolar Eq.MassVolumeYield (%)
2-Toluenesulfonyl chloride1.0---
Morpholine1.0---
4-((2-methylphenyl)sulfonyl)morpholine---85-95%
Step 2: Synthesis of this compound

This step involves the radical bromination of the benzylic methyl group of the intermediate compound using N-bromosuccinimide (NBS) and a radical initiator.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
4-((2-methylphenyl)sulfonyl)morpholine241.31
N-Bromosuccinimide (NBS)177.98
Azobisisobutyronitrile (AIBN)164.21
Carbon tetrachloride (CCl₄)153.82

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-((2-methylphenyl)sulfonyl)morpholine (1.0 eq.) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN) (approx. 0.05 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 4-6 hours. The reaction can be initiated with a UV lamp if necessary.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution to remove any remaining bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Quantitative Data (Representative):

Reactant/ProductMolar Eq.MassVolumeYield (%)
4-((2-methylphenyl)sulfonyl)morpholine1.0---
N-Bromosuccinimide (NBS)1.1---
This compound---70-85%

Characterization Data

The structural confirmation of the synthesized compounds should be performed using standard analytical techniques.

This compound:

  • Molecular Formula: C₁₁H₁₄BrNO₃S

  • Molecular Weight: 320.20 g/mol [1]

  • CAS Number: 941717-06-2[1][2]

Representative Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.9-7.4 (m, 4H, Ar-H), 4.85 (s, 2H, -CH₂Br), 3.75 (t, J=4.8 Hz, 4H, -N(CH₂)₂), 3.10 (t, J=4.8 Hz, 4H, -O(CH₂)₂).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 138.5, 134.0, 132.5, 131.0, 129.5, 128.0, 66.5, 46.0, 30.0.

  • Mass Spectrometry (ESI-MS): m/z 320.0 [M]+, 322.0 [M+2]+.

Logical Relationships in Synthesis

The synthesis of this compound relies on a logical sequence of reactions, where the functional group transformation in each step is crucial for the subsequent reaction.

G Start Start Sulfonylation Sulfonylation Start->Sulfonylation 2-Toluenesulfonyl chloride + Morpholine Intermediate_Formation Formation of 4-((2-methylphenyl)sulfonyl)morpholine Sulfonylation->Intermediate_Formation Forms stable sulfonamide Radical_Bromination Radical Bromination Intermediate_Formation->Radical_Bromination Provides benzylic methyl group for bromination Final_Product This compound Radical_Bromination->Final_Product Selective bromination of methyl group End End Final_Product->End

Figure 2: Logical flow of the synthesis pathway.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to adapt the protocols and purification methods based on their specific experimental setup and available analytical instrumentation. Standard laboratory safety precautions should be followed throughout the synthesis.

References

4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine: A Putative Tankyrase Inhibitor for Wnt/β-Catenin Pathway Modulation

Authored by: A Senior Application Scientist

Foreword: The Rationale for a New Wnt/β-Catenin Pathway Inhibitor

The Wnt/β-catenin signaling pathway is a cornerstone of developmental biology and adult tissue homeostasis.[1] Its aberrant activation is a well-established driver in a multitude of human cancers, including colorectal, pancreatic, and breast cancers, often correlating with tumor progression, metastasis, and resistance to conventional therapies.[1][2][[“]] This central role has rendered the Wnt/β-catenin pathway a highly sought-after, albeit challenging, therapeutic target.

Among the various nodes of this pathway, the tankyrase enzymes (TNKS1 and TNKS2) have emerged as particularly promising targets.[4][5] As members of the poly(ADP-ribose) polymerase (PARP) family, tankyrases regulate the stability of Axin, the scaffold protein of the β-catenin destruction complex.[4][6] By inhibiting tankyrase, Axin levels are stabilized, leading to the degradation of β-catenin and a subsequent shutdown of Wnt-driven transcription.[5][7]

This guide introduces This compound , a novel small molecule designed with the structural hallmarks of a potent and selective tankyrase inhibitor. The presence of the morpholine ring, a privileged scaffold in medicinal chemistry known to enhance drug-like properties, combined with a phenylsulfonyl group, suggests a favorable interaction within the nicotinamide subsite of the tankyrase catalytic domain.[7][8] Critically, the inclusion of a reactive bromomethyl group on the phenyl ring posits a mechanism of covalent inhibition, potentially leading to prolonged and irreversible target engagement.

This document will provide a comprehensive overview of the hypothesized mechanism of action of this compound, followed by a detailed set of experimental protocols designed to rigorously validate this hypothesis.

Part 1: The Proposed Mechanism of Action

We hypothesize that this compound functions as a potent inhibitor of the Wnt/β-catenin signaling pathway by directly targeting and inhibiting tankyrase 1 and 2.

In the absence of a Wnt signal, cytoplasmic β-catenin is sequestered in a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α).[2] Within this complex, β-catenin is phosphorylated, marking it for ubiquitination and subsequent proteasomal degradation.

Tankyrases (TNKS1/2) disrupt this process by PARsylating (poly-ADP-ribosylating) Axin, which targets Axin for ubiquitination and degradation.[4][5] This destabilization of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target oncogenes like c-Myc and Cyclin D1 through its interaction with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors.[7]

Our lead compound, this compound, is proposed to intervene at this critical juncture. By binding to the catalytic domain of tankyrase, it prevents the PARsylation of Axin. This leads to the stabilization and accumulation of Axin, thereby enhancing the activity of the β-catenin destruction complex. The resulting decrease in nuclear β-catenin levels effectively silences the transcription of Wnt target genes, leading to cell cycle arrest and apoptosis in Wnt-dependent cancer cells. The bromomethyl group likely forms a covalent bond with a nucleophilic residue in the tankyrase active site, leading to irreversible inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD binds DVL Dishevelled (DVL) FZD->DVL activates LRP LRP5/6 DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) DVL->DestructionComplex inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto phosphorylates Axin_ub Ubiquitinated Axin DestructionComplex->Axin_ub leads to Proteasome Proteasome beta_catenin_cyto->Proteasome degraded by beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates TNKS Tankyrase (TNKS1/2) TNKS->DestructionComplex PARsylates Axin Compound 4-((2-(Bromomethyl)phenyl) sulfonyl)morpholine Compound->TNKS INHIBITS Axin_ub->Proteasome degraded by TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds TargetGenes Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates G cluster_biochem Biochemical Validation cluster_cellular Cellular Validation cluster_phenotypic Phenotypic Outcome A Hypothesis: Compound inhibits Tankyrase B HTRF Assay on Recombinant TNKS1/2 A->B Directly test B_result Determine IC50 B->B_result C Western Blot in SW480/DLD-1 Cells B_result->C Validate in cells C_result Measure Axin Stabilization & β-catenin Decrease C->C_result D TOP/FOP Flash Reporter Assay C_result->D Assess downstream effect D_result Quantify Wnt Pathway Inhibition D->D_result E Cell Viability Assay (Wnt-dependent vs. -independent cells) D_result->E Evaluate cellular impact E_result Determine GI50 & Selective Toxicity E->E_result Conclusion Conclusion: Mechanism of Action Validated E_result->Conclusion

References

An In-Depth Technical Guide to 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine, a molecule of interest in synthetic and medicinal chemistry. Due to a lack of specific literature on this compound, this document outlines a proposed synthetic pathway based on established chemical principles. Detailed experimental protocols for the synthesis of the proposed precursor and its subsequent bromination are provided. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Introduction

This compound is a sulfonylmorpholine derivative containing a reactive bromomethyl group. The morpholine moiety is a common scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The sulfonyl group can act as a hydrogen bond acceptor and influence the electronic properties of the molecule. The presence of a benzylic bromide introduces a reactive handle for further chemical modifications, making it a potentially valuable building block for the synthesis of more complex molecules and chemical probes. This guide will detail the chemical properties and a proposed synthetic route for this compound.

Chemical Properties

A summary of the known chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 941717-06-2[1][2]
Molecular Formula C₁₁H₁₄BrNO₃S[1][2]
Molecular Weight 320.20 g/mol [1]
Alternate Names 2-((Morpholin-4-yl)sulfonyl)benzyl bromide[1]
Canonical SMILES C1COCCN1S(=O)(=O)C2=CC=CC=C2CBr
Physical State Solid
Melting Point 71.5-73.5 °C[2]

Proposed Synthesis

A direct, documented synthesis of this compound has not been identified in the reviewed literature. However, a plausible and efficient two-step synthetic route can be proposed based on well-established organic chemistry reactions. This proposed pathway involves the initial synthesis of a precursor, 4-((2-methylphenyl)sulfonyl)morpholine, followed by a selective benzylic bromination.

Proposed Synthetic Workflow

The proposed two-step synthesis is depicted in the following workflow diagram.

Synthetic Workflow Proposed Synthesis of this compound cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Benzylic Bromination 2-Methylbenzenesulfonyl_chloride 2-Methylbenzenesulfonyl chloride Precursor 4-((2-Methylphenyl)sulfonyl)morpholine 2-Methylbenzenesulfonyl_chloride->Precursor Base (e.g., Triethylamine) Dichloromethane (DCM) Room Temperature Morpholine Morpholine Morpholine->Precursor Base (e.g., Triethylamine) Dichloromethane (DCM) Room Temperature Final_Product This compound Precursor->Final_Product N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Carbon Tetrachloride (CCl4) Reflux

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

This procedure is adapted from standard methods for the synthesis of sulfonamides from sulfonyl chlorides and amines.

Materials:

  • 2-Methylbenzenesulfonyl chloride

  • Morpholine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-methylbenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Add the morpholine/triethylamine solution dropwise to the cooled solution of 2-methylbenzenesulfonyl chloride over a period of 30 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-((2-methylphenyl)sulfonyl)morpholine.

This procedure is based on standard Wohl-Ziegler benzylic bromination reactions using N-bromosuccinimide.

Materials:

  • 4-((2-Methylphenyl)sulfonyl)morpholine (from Step 1)

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile), anhydrous

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Light source (e.g., a 250W sun lamp) can be used to facilitate initiation.

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-((2-methylphenyl)sulfonyl)morpholine (1.0 equivalent) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.1 equivalents).

  • Heat the mixture to reflux with vigorous stirring. Initiation with a light source may be beneficial.

  • Monitor the reaction by TLC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and the less dense succinimide floats at the surface.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the final product, this compound.

Biological Activity and Signaling Pathways

As of the date of this report, a thorough search of the scientific literature did not reveal any published studies on the biological activity or mechanism of action of this compound. While morpholine and sulfonyl-containing compounds are prevalent in many biologically active molecules, the specific activity of this compound remains to be determined.

The presence of the reactive benzylic bromide suggests that this compound could act as an electrophile and potentially alkylate biological nucleophiles, such as cysteine residues in proteins. This reactivity could be harnessed for the development of covalent inhibitors or probes for various biological targets. However, without experimental data, any discussion of its biological effects or associated signaling pathways would be purely speculative.

Future Directions

The lack of data on this compound presents a clear opportunity for further research. Key areas for future investigation include:

  • Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, HRMS, IR, etc.).

  • Biological Screening: The compound should be screened in a variety of biological assays to identify any potential therapeutic activities, such as anticancer, anti-inflammatory, or antimicrobial effects.

  • Mechanism of Action Studies: Should biological activity be identified, further studies will be necessary to elucidate the mechanism of action, including the identification of its molecular target(s) and the signaling pathways it modulates.

  • Analogue Synthesis: The benzylic bromide provides a convenient point for chemical diversification. Synthesis and evaluation of a library of derivatives could lead to the discovery of compounds with improved potency and selectivity.

Conclusion

This compound is a compound with potential as a versatile building block in medicinal chemistry and drug discovery. While there is a notable absence of specific literature on this molecule, this guide provides a robust, proposed synthetic pathway based on established chemical reactions. The detailed experimental protocols herein offer a starting point for researchers to synthesize and explore the properties and potential applications of this compound. Further investigation into its biological activity is warranted to unlock its full potential.

References

An In-depth Technical Guide to 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine, including its synthesis, physicochemical properties, and potential applications in organic chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this guide draws upon established chemical principles and data from structurally related compounds to present a thorough and practical resource.

Chemical Properties and Data

This compound is a substituted aromatic sulfonamide. The presence of a reactive bromomethyl group and a morpholine moiety suggests its potential as a versatile intermediate in the synthesis of more complex molecules.

PropertyValueReference
CAS Number 941717-06-2[1][2][3][4]
Molecular Formula C11H14BrNO3S[2][3][4]
Molecular Weight 320.20 g/mol [4]
Melting Point 71.5-73.5 °C[2]
Synonyms 2-(Morpholin-4-ylsulphonyl)benzyl bromide, 2-[(Morpholin-4-yl)sulfonyl]benzyl bromide[3][4]

Note: This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges. It is intended for research use only and not for diagnostic or therapeutic use.[4]

Proposed Synthesis Protocol

Step 1: Synthesis of 4-((2-methylphenyl)sulfonyl)morpholine

This step involves the reaction of 2-methylbenzenesulfonyl chloride with morpholine in the presence of a base to neutralize the HCl byproduct.

  • Materials:

    • 2-methylbenzenesulfonyl chloride

    • Morpholine

    • Triethylamine or pyridine (base)

    • Dichloromethane (solvent)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 2-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add morpholine (1.1 eq) and triethylamine (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Bromination of 4-((2-methylphenyl)sulfonyl)morpholine

The benzylic methyl group can be selectively brominated using a radical initiator and a brominating agent like N-bromosuccinimide (NBS).

  • Materials:

    • 4-((2-methylphenyl)sulfonyl)morpholine (from Step 1)

    • N-bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

    • Carbon tetrachloride or acetonitrile (solvent)

  • Procedure:

    • Dissolve 4-((2-methylphenyl)sulfonyl)morpholine (1.0 eq) in carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

    • Reflux the mixture and irradiate with a UV lamp to initiate the radical reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Potential Applications in Drug Discovery and Organic Synthesis

The morpholine moiety is a "privileged structure" in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.[5][6][7][8] The bromomethyl group is a reactive handle that allows for the introduction of this beneficial morpholine-containing scaffold into a variety of molecules.

Potential Reactions:

  • Nucleophilic Substitution: The primary application of this compound is likely as an electrophile in nucleophilic substitution reactions. The benzylic bromide is a good leaving group, readily displaced by a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions. This allows for the facile synthesis of a diverse library of compounds.

  • Synthesis of Heterocycles: This compound could serve as a key building block in the synthesis of various heterocyclic systems, which are prevalent in many biologically active molecules.

  • Linker Chemistry: In the context of drug development, it could be used as a linker to attach the morpholino-sulfonyl-phenyl moiety to a pharmacophore of interest, potentially improving its drug-like properties.

The morpholine ring itself is found in numerous FDA-approved drugs, highlighting its importance in drug design.[6] For instance, derivatives of 4-(phenylsulfonyl)morpholine have been investigated as potential agents against triple-negative breast cancer.[9]

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the potential utility of this compound as a chemical intermediate.

Synthesis_Pathway Start 2-Methylbenzenesulfonyl Chloride + Morpholine Intermediate 4-((2-Methylphenyl)sulfonyl)morpholine Start->Intermediate Sulfamoylation (Base, Solvent) Product This compound Intermediate->Product Radical Bromination (NBS, AIBN, hv)

Proposed two-step synthesis of the target compound.

Experimental_Workflow Start Reactant A: This compound Reaction Nucleophilic Substitution Reaction (Solvent, Base if needed) Start->Reaction ReactantB Reactant B: Nucleophile (e.g., R-NH2, R-OH, R-SH) ReactantB->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Substituted Product: 4-((2-((Nucleophile)methyl)phenyl)sulfonyl)morpholine Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

General workflow for using the title compound in synthesis.

Logical_Relationships Core This compound Reactive Reactive Bromomethyl Group (Electrophilic Site) Core->Reactive possesses Privileged Morpholine Moiety (Improves PK/PD Properties) Core->Privileged contains Intermediate Versatile Synthetic Intermediate Reactive->Intermediate enables use as Privileged->Intermediate justifies use as App Application in Drug Discovery & Complex Molecule Synthesis Intermediate->App leads to

Key structural features and their implications.

References

An In-depth Technical Guide to 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine (CAS Number 941717-06-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine is a commercially available electrophilic building block with significant potential in the development of covalent inhibitors and chemical probes for targeted protein modulation. Its unique structure, combining a reactive bromomethyl group with a morpholine-functionalized phenyl sulfonyl scaffold, offers a versatile platform for engaging nucleophilic amino acid residues within protein targets. This technical guide provides a comprehensive overview of the core attributes of this compound, including its chemical properties, a plausible synthetic route, and its anticipated reactivity. Furthermore, this document outlines hypothetical experimental protocols for its application in covalent ligand screening and discusses its potential role in targeted protein degradation strategies. The included diagrams and data tables serve as a practical reference for researchers aiming to leverage this compound in their drug discovery and chemical biology programs.

Chemical and Physical Properties

The physicochemical properties of this compound are critical for its handling, reactivity, and behavior in biological systems. The morpholine moiety is known to enhance aqueous solubility and metabolic stability, making it a favorable component in drug design.

PropertyValueReference
CAS Number 941717-06-2[General]
Molecular Formula C₁₁H₁₄BrNO₃S
Molecular Weight 320.2 g/mol
Appearance White to off-white solid (predicted)N/A
Melting Point 71.5-73.5 °C
Boiling Point Not availableN/A
Solubility Soluble in DMSO, DMF, Methanol (predicted)N/A
Purity ≥95% (as commercially available)
Storage Store at 2-8 °C, protect from light[General]

Synthesis and Characterization

Proposed Synthetic Protocol

Step 1: Synthesis of 4-((2-methylphenyl)sulfonyl)morpholine

  • To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 2-methylbenzene-1-sulfonyl chloride (1.0 equivalent) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-((2-methylphenyl)sulfonyl)morpholine.

Step 2: Synthesis of this compound

  • Dissolve 4-((2-methylphenyl)sulfonyl)morpholine (1.0 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (0.05 equivalents).

  • Reflux the mixture and irradiate with a UV lamp to facilitate radical bromination.

  • Monitor the reaction by TLC or ¹H NMR for the disappearance of the methyl signal and the appearance of the bromomethyl signal.

  • After completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with saturated Na₂S₂O₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Expected Characterization Data

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplets, ~7.2-8.0 ppm), a singlet for the benzylic CH₂Br protons (~4.5-5.0 ppm), and two triplets for the morpholine protons (~3.0-3.8 ppm). The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Aromatic carbons, a signal for the benzylic CH₂Br carbon, and signals for the morpholine carbons.
Mass Spec The molecular ion peak corresponding to the exact mass of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule.
IR Spec Characteristic peaks for the sulfonyl group (S=O stretching), C-H bonds (aromatic and aliphatic), and C-N and C-O bonds of the morpholine ring.

Mechanism of Action and Reactivity

The primary utility of this compound in a biological context is as a covalent modifier. The benzylic bromide is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack by amino acid side chains on a target protein.

The reactivity of the bromomethyl group allows for the formation of a stable covalent bond, most commonly with cysteine residues via a nucleophilic substitution (Sₙ2) reaction. Other nucleophilic residues such as histidine, lysine, and serine can also potentially react, depending on their accessibility and nucleophilicity within the protein's microenvironment.

G cluster_0 Covalent Modification Compound This compound TargetProtein Target Protein (with nucleophilic residue, e.g., Cys-SH) Compound->TargetProtein Non-covalent binding CovalentAdduct Covalently Modified Protein TargetProtein->CovalentAdduct Nucleophilic attack (Sₙ2 reaction) LeavingGroup HBr (Leaving Group) TargetProtein->LeavingGroup

Caption: Covalent modification of a target protein.

Experimental Protocols and Applications

Given its structure, this compound is an ideal starting point for several applications in drug discovery and chemical biology.

Screening for Covalent Inhibitors

This compound can be used as a fragment or building block in screens to identify novel covalent inhibitors. A typical workflow for such a screen is outlined below.

G cluster_1 Covalent Inhibitor Screening Workflow Start Start: Target Protein of Interest Library Compound Library (including 941717-06-2) Start->Library Incubation Incubate Protein with Compound Library->Incubation Assay Activity Assay (e.g., enzyme kinetics) Incubation->Assay MassSpec Intact Protein Mass Spectrometry Incubation->MassSpec HitValidation Hit Validation (Dose-response, selectivity) Assay->HitValidation MassSpec->HitValidation StructuralStudies Structural Biology (X-ray, Cryo-EM) HitValidation->StructuralStudies End Lead Compound StructuralStudies->End

Caption: Workflow for covalent inhibitor screening.

Role in Targeted Protein Degradation (PROTACs)

The compound is marketed as a "protein degrader building block," suggesting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, this molecule could serve as, or be part of, the "warhead" that binds to the protein of interest (POI). The morpholine and sulfonyl groups can be further functionalized to attach a linker connected to an E3 ligase ligand.

G cluster_2 PROTAC Mechanism of Action PROTAC PROTAC Molecule (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation.

Hypothetical Biological Data

To illustrate the potential of this compound, we present hypothetical data from a kinase inhibition assay. Let us assume that a kinase of interest has a reactive cysteine near the ATP binding site.

Compound IDTarget KinaseIC₅₀ (nM) (Reversible)k_inact/K_I (M⁻¹s⁻¹) (Covalent)
941717-06-2 Kinase X5,2001,500
Analog A Kinase X2,1004,800
Analog B Kinase X85012,000

This data is purely hypothetical and for illustrative purposes only.

Safety and Handling

As a reactive electrophile, this compound should be handled with care. It is a potential alkylating agent and should be treated as a possible mutagen and skin/eye irritant.

  • Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable chemical tool for the development of targeted covalent therapeutics. Its bifunctional nature, with a reactive electrophilic center and a scaffold amenable to further modification, makes it a versatile starting point for the synthesis of covalent inhibitors and PROTACs. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a solid theoretical and practical foundation for its application in drug discovery and chemical biology research. Researchers are encouraged to use the outlined protocols and concepts as a starting point for their investigations into the potential of this and related compounds.

Spectroscopic and Synthetic Profile of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the compound 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document leverages data from closely related analogs and established principles of organic chemistry and spectroscopy to present a predictive but detailed analysis. The information herein is intended to support research and development efforts in medicinal chemistry and related fields where morpholine-containing sulfonyl compounds are of interest.

Compound Identity

PropertyValue
IUPAC Name This compound
CAS Number 941717-06-2[1]
Molecular Formula C₁₁H₁₄BrNO₃S[1]
Molecular Weight 320.2 g/mol [1]
Canonical SMILES C1COCCN1S(=O)(=O)C2=CC=CC=C2CBr
Structure
alt text

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0d1HAr-H (ortho to SO₂)
~ 7.4 - 7.6m3HAr-H
~ 4.8s2H-CH₂Br
~ 3.7t4H-N-CH₂- (morpholine)
~ 3.0t4H-O-CH₂- (morpholine)

The characteristic signals for the morpholine protons are expected to appear as triplets around 3.7 and 3.0 ppm. The benzylic protons of the bromomethyl group are anticipated to be a sharp singlet at a downfield position (~4.8 ppm) due to the deshielding effect of the adjacent bromine atom. The aromatic protons will exhibit a complex multiplet pattern in the aromatic region.

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 138Quaternary Ar-C (ipso to SO₂)
~ 135Quaternary Ar-C (ipso to CH₂Br)
~ 133Ar-CH
~ 130Ar-CH
~ 129Ar-CH
~ 128Ar-CH
~ 66-O-CH₂- (morpholine)
~ 46-N-CH₂- (morpholine)
~ 32-CH₂Br

The carbon signals for the morpholine ring are expected at approximately 66 ppm (for the carbons adjacent to oxygen) and 46 ppm (for the carbons adjacent to nitrogen). The bromomethyl carbon will likely appear around 32 ppm.

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~ 3050-3100MediumAromatic C-H stretch
~ 2850-2960MediumAliphatic C-H stretch (morpholine & CH₂)
~ 1350 & 1160StrongAsymmetric & Symmetric S=O stretch (sulfonyl)
~ 1110StrongC-O-C stretch (morpholine)
~ 930StrongS-N stretch
~ 690StrongC-Br stretch

The most prominent peaks in the IR spectrum will be the strong absorptions corresponding to the sulfonyl (S=O) stretches.

Mass Spectrometry (Predicted)
m/zInterpretation
320/322[M]⁺/ [M+2]⁺ (presence of Bromine)
241[M - Br]⁺
226[M - CH₂Br]⁺
86[Morpholine]⁺ fragment

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways would involve the loss of the bromine atom or the entire bromomethyl group.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be devised based on standard organic chemistry transformations and procedures reported for analogous compounds.

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 2-methylbenzenesulfonyl chloride.

Step 1: Sulfonylation of Morpholine

In this step, 2-methylbenzenesulfonyl chloride is reacted with morpholine to form 4-((2-methylphenyl)sulfonyl)morpholine.

  • Reactants: 2-methylbenzenesulfonyl chloride, Morpholine, Triethylamine (or another suitable base).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve morpholine and triethylamine in the chosen solvent and cool the mixture in an ice bath.

    • Add a solution of 2-methylbenzenesulfonyl chloride dropwise to the cooled mixture with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Work-up the reaction by washing with water, dilute acid (e.g., 1M HCl), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Benzylic Bromination

The intermediate from Step 1 is then subjected to benzylic bromination to introduce the bromomethyl group.

  • Reactants: 4-((2-methylphenyl)sulfonyl)morpholine, N-Bromosuccinimide (NBS).

  • Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Solvent: Carbon tetrachloride (CCl₄) or acetonitrile.

  • Procedure:

    • Dissolve the starting material in the chosen solvent.

    • Add NBS and the radical initiator to the solution.

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry the organic layer.

    • Remove the solvent under reduced pressure and purify the final product by column chromatography or recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Bromination 2-Methylbenzenesulfonyl_Chloride 2-Methylbenzenesulfonyl Chloride Reaction1 Sulfonylation 2-Methylbenzenesulfonyl_Chloride->Reaction1 Morpholine Morpholine Morpholine->Reaction1 Intermediate 4-((2-Methylphenyl)sulfonyl) morpholine Reaction1->Intermediate Reaction2 Benzylic Bromination Intermediate->Reaction2 NBS NBS, AIBN NBS->Reaction2 Final_Product 4-((2-(Bromomethyl)phenyl) sulfonyl)morpholine Reaction2->Final_Product

Proposed two-step synthesis of the target compound.

Biological Context and Potential Signaling Pathways

While the specific biological activity of this compound has not been reported, the morpholine and phenylsulfonyl moieties are present in numerous biologically active compounds. Morpholine derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] The sulfonyl group is also a key feature in many therapeutic agents.

Given that derivatives of 4-(phenylsulfonyl)morpholine have been investigated as potential anticancer agents, it is plausible that this compound could exhibit similar properties. The bromomethyl group can act as an electrophilic center, potentially allowing the molecule to alkylate biological nucleophiles, such as cysteine residues in proteins. This could lead to the covalent inhibition of key enzymes involved in cancer cell proliferation or survival.

A hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cancer cell growth, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-((2-(Bromomethyl)phenyl) sulfonyl)morpholine Compound->Akt Potential Inhibition

References

In-depth Technical Guide: 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine. This compound is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the morpholine scaffold in bioactive molecules.

Molecular Structure and Identifiers

This compound is a substituted aromatic sulfonylmorpholine. The core structure consists of a phenyl ring substituted with a bromomethyl group at the ortho position and a morpholinylsulfonyl group.

Table 1: Molecular Identifiers

IdentifierValue
Molecular Formula C₁₁H₁₄BrNO₃S[1]
CAS Number 941717-06-2[1]
Molecular Weight 320.20 g/mol [1]
Canonical SMILES C1COCCN1S(=O)(=O)c2ccccc2CBr
InChI InChI=1S/C11H14BrNO3S/c12-8-9-6-4-5-7-10(9)17(15,16)13-1-2-14-3-13/h4-7H,1-3,8H2
InChIKey Not publicly available

Physicochemical Properties

Currently, limited physicochemical data for this compound is available in public databases. The known properties are summarized below.

Table 2: Physicochemical Properties

PropertyValue
Melting Point 71.5-73.5 °C

Synthesis

A general workflow for a potential synthesis is outlined below. Note: This is a theoretical workflow and requires experimental validation.

G cluster_0 Route A: Sulfonylation cluster_1 Route B: Radical Bromination 2_bromomethyl_sulfonyl_chloride 2-(Bromomethyl)benzene-1-sulfonyl chloride Reaction_A Sulfonylation Reaction 2_bromomethyl_sulfonyl_chloride->Reaction_A Morpholine Morpholine Morpholine->Reaction_A Base Base (e.g., Triethylamine) Base->Reaction_A Solvent_A Aprotic Solvent (e.g., DCM) Solvent_A->Reaction_A Purification_A Work-up and Purification Reaction_A->Purification_A Product This compound Purification_A->Product 2_methyl_sulfonylmorpholine 4-((2-Methylphenyl)sulfonyl)morpholine Reaction_B Radical Bromination 2_methyl_sulfonylmorpholine->Reaction_B NBS N-Bromosuccinimide NBS->Reaction_B Initiator Radical Initiator (e.g., AIBN) Initiator->Reaction_B Solvent_B Solvent (e.g., CCl4) Solvent_B->Reaction_B Purification_B Work-up and Purification Reaction_B->Purification_B Purification_B->Product

Caption: Proposed synthetic routes to this compound.

Experimental Considerations (Hypothetical)

Route A: Sulfonylation

  • Reaction Setup: To a solution of morpholine and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, a solution of 2-(bromomethyl)benzene-1-sulfonyl chloride in the same solvent would be added dropwise at a reduced temperature (e.g., 0 °C).

  • Reaction Monitoring: The reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture would be quenched with water, and the organic layer separated. The aqueous layer would be extracted with the organic solvent. The combined organic layers would be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product would be purified by column chromatography on silica gel.

Route B: Radical Bromination

  • Reaction Setup: A mixture of 4-((2-methylphenyl)sulfonyl)morpholine, N-bromosuccinimide (NBS), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent (e.g., carbon tetrachloride) would be heated to reflux.

  • Reaction Monitoring: The reaction would be monitored by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: After cooling, the succinimide byproduct would be removed by filtration. The filtrate would be washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any remaining bromine, followed by water and brine. The organic layer would be dried and concentrated.

  • Purification: The crude product would be purified by recrystallization or column chromatography.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently available in public spectral databases. Researchers are advised to acquire their own analytical data upon synthesis for structural confirmation. Expected spectral features would include:

  • ¹H NMR: Signals corresponding to the bromomethyl protons, the morpholine protons (typically two distinct multiplets), and the aromatic protons.

  • ¹³C NMR: Resonances for the bromomethyl carbon, the morpholine carbons, and the aromatic carbons, including the carbon attached to the sulfonyl group.

  • IR Spectroscopy: Characteristic absorption bands for the sulfonyl group (S=O stretching), C-Br stretching, and C-N stretching, as well as aromatic C-H and C=C stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

Biological Activity

The biological activity of this compound has not been specifically reported in the scientific literature. However, the morpholine ring is a well-established pharmacophore found in numerous approved drugs and biologically active compounds. It is often incorporated to improve physicochemical properties such as solubility and metabolic stability. The presence of a reactive bromomethyl group makes this compound a potential candidate for use as a covalent inhibitor or as a building block for further chemical elaboration in drug discovery programs. Derivatives of sulfonylmorpholine have been investigated for various therapeutic applications, suggesting that this compound could serve as a valuable intermediate for the synthesis of novel bioactive molecules.

Safety Information

Safety data for this compound is not extensively documented. As a brominated organic compound and a potential alkylating agent, it should be handled with appropriate safety precautions. It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

References

The Emerging Role of Sulfonylmorpholines in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfonylmorpholine scaffold has garnered significant attention in medicinal chemistry and chemical biology due to its favorable physicochemical properties and its ability to serve as a versatile pharmacophore. This heterocyclic motif, combining the structural features of a sulfonamide and a morpholine, has been successfully incorporated into a variety of bioactive molecules, leading to the development of potent and selective inhibitors for a range of biological targets. This technical guide provides a comprehensive overview of the current research applications of sulfonylmorpholines, with a focus on their utility as enzyme inhibitors in oncology. Detailed experimental protocols, quantitative biological data, and visual representations of key concepts are presented to facilitate further exploration and application of this promising chemical scaffold.

I. Sulfonylmorpholines as Potent Enzyme Inhibitors

The inherent structural rigidity and hydrogen bonding capabilities of the sulfonylmorpholine moiety make it an attractive scaffold for designing enzyme inhibitors. Researchers have successfully targeted several key enzyme families by incorporating this functional group, leading to the discovery of compounds with significant therapeutic potential.

Targeting the PI3K/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[2] Sulfonylmorpholine derivatives have emerged as potent inhibitors of key kinases within this pathway, namely PI3K and mTOR.

Several studies have reported the development of sulfonylmorpholine-containing compounds that exhibit dual inhibitory activity against both PI3K and mTOR. This dual-targeting approach is advantageous as it can lead to a more comprehensive blockade of the signaling cascade and potentially overcome resistance mechanisms associated with single-target inhibitors.[3][4] A notable example is the 2-morpholino-pyrimidine scaffold bearing a sulfonyl side chain at the C4 position.[5]

In addition to dual inhibitors, sulfonylmorpholine derivatives have been developed as highly selective mTOR inhibitors. High-throughput screening identified a sulfonyl-morpholino-pyrimidine as a promising starting point for the development of selective mTOR kinase inhibitors.[6] Structural modifications, such as the replacement of a simple morpholine with bridged morpholines, have dramatically improved mTOR-targeting selectivity over PI3Kα, with some analogues achieving subnanomolar mTOR IC50 values and selectivity of up to 26,000-fold.[7]

Quantitative Data Summary: Inhibition of PI3K and mTOR by Sulfonylmorpholine Derivatives

Compound IDTarget(s)IC50 (nM)Cell Line(s)Reference
Compound 26 PI3Kα20-[5]
PI3Kβ376-[5]
PI3Kγ204-[5]
PI3Kδ46-[5]
mTOR189-[5]
NSC765844 PI3Kα1.3-[4]
PI3Kβ1.8-[4]
PI3Kγ1.5-[4]
PI3Kδ3.8-[4]
mTOR3.8-[4]
Compound 12b PI3Kα170Leukemia SR[8]
PI3Kβ130Leukemia SR[8]
PI3Kδ760Leukemia SR[8]
mTOR830Leukemia SR[8]
Compound 10e mTOR33A549[9]
Compound 10h mTOR87MCF-7[9]
Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[10] Sulfonamides are a well-established class of CA inhibitors, and the incorporation of a morpholine moiety can improve the physicochemical properties, such as solubility, of these inhibitors. Aromatic sulfonamides incorporating a morpholinopropyl tail have been shown to be nanomolar inhibitors of several human CA isoforms (hCA I, hCA II, hCA IV, and hCA XII).[11]

Quantitative Data Summary: Inhibition of Carbonic Anhydrase Isoforms by Sulfonylmorpholine Derivatives

Compound IDTarget IsoformIC50 (nM)Reference
I-1 hCA I215.8[11]
hCA II65.8[11]
hCA IV81.1[11]
I-2 hCA I2940[11]
hCA II2420[11]
hCA IV3430[11]
I-3 hCA I4070[11]

II. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of sulfonylmorpholine derivatives.

General Synthesis of Quinoline-Sulfonamide Derivatives

This protocol describes a general method for the synthesis of quinoline derivatives bearing a sulfonamide moiety, which can be adapted for the synthesis of sulfonylmorpholine analogues.[10][12][13][14][15]

Step 1: Synthesis of Substituted Quinoline Precursor

  • React 4,7-dichloroquinoline with the appropriate substituted aniline (e.g., p-phenylenediamine) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., ethanol).

  • Heat the reaction mixture at reflux for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the intermediate product by filtration.

  • Wash the product with a suitable solvent and dry under vacuum.

Step 2: Sulfonylation

  • Dissolve the quinoline precursor from Step 1 in a dry aprotic solvent (e.g., dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base (e.g., triethylamine or pyridine) to the solution.

  • Cool the reaction mixture in an ice bath.

  • Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride or a morpholinosulfonyl chloride) dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability and cytotoxicity.[16][17][18][19][20]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Sulfonylmorpholine test compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the sulfonylmorpholine test compound in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

III. Visualizing Key Concepts with Graphviz

Visual representations are crucial for understanding complex biological pathways and experimental workflows. The following diagrams were generated using the DOT language for Graphviz to illustrate key concepts related to the research applications of sulfonylmorpholines.

The PI3K/AKT/mTOR Signaling Pathway

This diagram illustrates the central role of the PI3K/AKT/mTOR pathway in regulating cell growth and proliferation, and highlights the points of inhibition by sulfonylmorpholine-based dual inhibitors.[1][21][22][23][24]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates (Thr308) TSC1_2 TSC1/TSC2 AKT->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation inhibition removed Inhibitor Sulfonylmorpholine Dual Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1 Cytotoxicity_Workflow start Start synthesis Synthesize Sulfonylmorpholine Compound Library start->synthesis treatment Treat Cells with Serial Dilutions of Compounds synthesis->treatment cell_culture Culture Cancer Cell Lines seeding Seed Cells into 96-well Plates cell_culture->seeding seeding->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform MTT Assay incubation->assay readout Measure Absorbance at 570 nm assay->readout analysis Data Analysis: Calculate % Viability readout->analysis ic50 Determine IC50 Values analysis->ic50 hit_id Identify Hit Compounds ic50->hit_id further_studies Lead Optimization and Further Biological Studies hit_id->further_studies Potent & Selective end End hit_id->end Inactive or Toxic further_studies->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Morpholine Derivatives from 1,2-Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine and its derivatives are privileged heterocyclic scaffolds frequently found in a vast array of biologically active compounds, including approved pharmaceuticals and agrochemicals. Their unique physicochemical properties, such as water solubility, metabolic stability, and hydrogen bond accepting ability, make them valuable building blocks in medicinal chemistry. The synthesis of the morpholine ring system, particularly from readily available 1,2-amino alcohols, is a cornerstone of many drug discovery programs. This document provides detailed application notes and experimental protocols for several key modern and classical methods for the synthesis of morpholine derivatives.

Synthetic Strategies Overview

The synthesis of morpholines from 1,2-amino alcohols can be broadly categorized into several approaches, each with its own advantages and limitations. These include classical dehydration methods, transition-metal-catalyzed cyclizations, and the use of modern, highly efficient reagents. The choice of method often depends on the desired substitution pattern, scalability, and green chemistry considerations.

Below is a logical diagram illustrating the relationships between different starting materials and the primary synthetic routes to morpholine derivatives.

G cluster_start Starting Materials cluster_methods Synthetic Methods 1,2-Amino Alcohol 1,2-Amino Alcohol Reaction with Ethylene Sulfate Reaction with Ethylene Sulfate 1,2-Amino Alcohol->Reaction with Ethylene Sulfate Pd-catalyzed Carboamination Pd-catalyzed Carboamination 1,2-Amino Alcohol->Pd-catalyzed Carboamination Fe-catalyzed Cyclization Fe-catalyzed Cyclization 1,2-Amino Alcohol->Fe-catalyzed Cyclization Reaction with Vinyl Sulfonium Salts Reaction with Vinyl Sulfonium Salts 1,2-Amino Alcohol->Reaction with Vinyl Sulfonium Salts Tsuji-Trost Reaction & Heterocyclization Tsuji-Trost Reaction & Heterocyclization 1,2-Amino Alcohol->Tsuji-Trost Reaction & Heterocyclization Diethanolamine Diethanolamine Dehydration (H2SO4, HCl) Dehydration (H2SO4, HCl) Diethanolamine->Dehydration (H2SO4, HCl) Diethylene Glycol Diethylene Glycol Reaction with Ammonia Reaction with Ammonia Diethylene Glycol->Reaction with Ammonia Morpholine Derivatives Morpholine Derivatives Reaction with Ethylene Sulfate->Morpholine Derivatives Pd-catalyzed Carboamination->Morpholine Derivatives Fe-catalyzed Cyclization->Morpholine Derivatives Reaction with Vinyl Sulfonium Salts->Morpholine Derivatives Tsuji-Trost Reaction & Heterocyclization->Morpholine Derivatives Dehydration (H2SO4, HCl)->Morpholine Derivatives Reaction with Ammonia->Morpholine Derivatives

Caption: Overview of synthetic routes to morpholine derivatives.

Method 1: Green Synthesis via Selective Monoalkylation with Ethylene Sulfate

This modern approach offers a simple, high-yielding, and environmentally friendly one or two-step protocol using inexpensive and readily available reagents.[1][2][3][4] It is particularly advantageous for achieving selective monoalkylation of primary amines, a common challenge in morpholine synthesis.[4]

Experimental Protocol

Step 1: N-Alkylation of 1,2-Amino Alcohol

  • To a solution of the 1,2-amino alcohol (1.0 equiv) in a suitable solvent (e.g., acetonitrile or THF), add ethylene sulfate (1.0-1.2 equiv).

  • Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the zwitterionic intermediate may precipitate and can be isolated by filtration.

Step 2: Cyclization to Morpholine

  • Suspend the intermediate from Step 1 in a suitable solvent (e.g., THF or 2-MeTHF).

  • Add a base, such as potassium tert-butoxide (tBuOK) (1.1-1.5 equiv), portion-wise at room temperature.

  • Heat the mixture to 40-60 °C and stir for 1-4 hours until cyclization is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or distillation to afford the desired morpholine derivative.

Data Presentation
Starting Amino AlcoholReagentsSolventTemp (°C)Time (h)Yield (%)Reference
Various primary aminesEthylene sulfate, tBuOKAcetonitrile, THF25-603-20High[1][4]
Substituted 1,2-amino alcoholsEthylene sulfate, tBuOKAcetonitrile, THF25-603-20High[3]

Method 2: Palladium-Catalyzed Carboamination for Substituted Morpholines

This multi-step strategy is highly effective for the synthesis of stereodefined, particularly cis-3,5-disubstituted, morpholines from enantiomerically pure amino alcohols.[5][6] The key step is a palladium-catalyzed intramolecular carboamination of an O-allyl ethanolamine derivative.[5]

Experimental Workflow

G cluster_workflow Pd-Catalyzed Carboamination Workflow A 1. N-Protection of 1,2-Amino Alcohol (Boc) B 2. O-Allylation (NaH, Allyl Bromide) A->B C 3. N-Deprotection (TFA) B->C D 4. N-Arylation (Pd-catalyst, Ar-Br) C->D E 5. Intramolecular Carboamination (Pd-catalyst) D->E F cis-3,5-Disubstituted Morpholine E->F

Caption: Workflow for Pd-catalyzed morpholine synthesis.

Experimental Protocol (Key Carboamination Step)
  • In a flame-dried Schlenk tube under a nitrogen atmosphere, charge Pd(OAc)₂ (2 mol%), P(2-furyl)₃ (8 mol%), and NaOtBu (2.0 equiv).

  • Evacuate and backfill the tube with nitrogen.

  • Add the aryl bromide (2.0 equiv) and a solution of the O-allyl ethanolamine substrate (1.0 equiv) in toluene (to achieve a 0.4 M concentration).

  • Seal the tube and heat the reaction mixture to 105 °C.

  • Stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the morpholine product.[5]

Data Presentation
SubstrateAryl BromideCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Reference
N-aryl-O-allyl ethanolamineVariousPd(OAc)₂ (2), P(2-furyl)₃ (8)NaOtBuToluene105Moderate to Good>20:1[5]

Method 3: Iron-Catalyzed Diastereoselective Synthesis

An economical and environmentally benign method for the synthesis of 2,6- and 3,5-disubstituted morpholines using an iron(III) catalyst.[7] This method proceeds via either C-O or C-N bond formation and generally favors the formation of the thermodynamically more stable cis-diastereoisomer.[7]

Experimental Protocol
  • In a sealed tube, dissolve the amino allylic alcohol substrate (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • Add FeCl₃·6H₂O (5-10 mol%) to the solution.

  • Seal the tube and heat the mixture to the desired temperature (typically room temperature to 50 °C) for 1-2 hours.

  • Upon completion, cool the reaction mixture and filter through a short plug of silica gel, eluting with CH₂Cl₂ to remove the iron salts.

  • Concentrate the filtrate and, if necessary, purify the crude product by flash chromatography on silica gel.

Data Presentation
SubstrateCatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
N-tethered amino allylic alcoholFeCl₃·6H₂O5CH₂Cl₂2547754:46[7]
N-tethered amino allylic alcoholFeCl₃·6H₂O10CH₂Cl₂5028194:6[7]
O-tethered hydroxy amineFeCl₃·6H₂O10CH₂Cl₂5027590:10[7]

Method 4: Classical Dehydration of Diethanolamine

This is a traditional and industrially significant method for the synthesis of unsubstituted morpholine.[8][9] It typically involves heating diethanolamine with a strong acid like sulfuric or hydrochloric acid.[5][10]

Experimental Protocol (Lab Scale)
  • In a three-neck round-bottom flask equipped with a thermocouple and a condenser, place diethanolamine (1.0 equiv, e.g., 62.5 g).[10]

  • While cooling and stirring, slowly add concentrated hydrochloric acid (or sulfuric acid) until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[5][10]

  • Heat the mixture to drive off water. Once the water is removed, the internal temperature will rise. Maintain the temperature at 200-210 °C for 15 hours for the cyclization to occur.[10]

  • After cooling, neutralize the reaction mixture with a strong base (e.g., concentrated NaOH solution or solid CaO).

  • The morpholine product can then be isolated by distillation from the reaction mixture.

  • The crude morpholine is typically dried over KOH and then purified by fractional distillation, collecting the fraction at 126-129 °C.[10]

Data Presentation
Acid CatalystBase for NeutralizationReaction Temp (°C)Reaction Time (h)Typical Yield (%)Reference
Concentrated HClCaO / NaOH200-2101535-50[10]
Sulfuric AcidNaOH175-1807-8-[9]
20% Oleum-1900.590-95

Method 5: One-Pot Tsuji-Trost Reaction and Iron-Catalyzed Heterocyclization

This one-pot method allows for the diastereoselective synthesis of various substituted morpholines from vinyloxiranes and amino alcohols.[11] The reaction proceeds through a sequential Pd(0)-catalyzed Tsuji-Trost allylation followed by an in-situ Fe(III)-catalyzed heterocyclization, with water as the only byproduct.

Experimental Workflow

G cluster_workflow One-Pot Tsuji-Trost/Fe-Catalyzed Synthesis A 1,2-Amino Alcohol + Vinyloxirane B Pd(0)-catalyzed Tsuji-Trost Allylation A->B C Intermediate Amino Allylic Alcohol B->C D Fe(III)-catalyzed Heterocyclization C->D in situ E Substituted Morpholine D->E

Caption: Workflow for one-pot morpholine synthesis.

Experimental Protocol
  • To a solution of the 1,2-amino alcohol (1.2 equiv) and the vinyloxirane (1.0 equiv) in CH₂Cl₂, add Pd(PPh₃)₄ (1 mol%).

  • Stir the mixture at room temperature for the specified time for the Tsuji-Trost reaction to complete.

  • To the same reaction vessel, add FeCl₃ (10 mol%) and stir at room temperature until the heterocyclization is complete.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the substituted morpholine.

Data Presentation
VinyloxiraneAmino AlcoholPd Catalyst (mol%)Fe Catalyst (mol%)SolventYield (%)Diastereomeric Ratio (cis:trans)Reference
VariousVariousPd(PPh₃)₄ (1)FeCl₃ (10)CH₂Cl₂Good to ExcellentGood to Excellent[11]

Conclusion

The synthesis of morpholine derivatives from 1,2-amino alcohols is a well-established field with a diverse array of methodologies. For the synthesis of simple, unsubstituted, or N-substituted morpholines on a large scale, classical dehydration methods or the modern ethylene sulfate protocol are highly effective. For the construction of complex, stereodefined, and polysubstituted morpholines, transition-metal-catalyzed methods, such as palladium-catalyzed carboamination and iron-catalyzed cyclization, offer powerful tools for medicinal chemists and drug development professionals. The selection of the optimal synthetic route will be guided by the specific structural requirements of the target molecule, desired scale, and considerations of efficiency and sustainability.

References

Application Notes and Protocols for 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine is a versatile bifunctional reagent in organic synthesis. Its structure incorporates a reactive benzylic bromide moiety and a morpholine sulfonyl group. The benzylic bromide is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of the 2-(morpholinosulfonyl)benzyl group onto a wide variety of substrates. The morpholine and sulfonyl groups can influence the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and metabolic stability, making this reagent particularly valuable in the synthesis of pharmaceutical intermediates and other biologically active compounds.

The primary application of this compound is as an alkylating agent in SN2 reactions with a diverse range of nucleophiles, including amines, thiols, and alcohols. This allows for the construction of carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

Key Applications

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The benzylic bromide is readily displaced by a variety of nucleophiles, providing a straightforward method for the introduction of the 2-(morpholinosulfonyl)benzyl moiety.

N-Alkylation of Amines

The reaction of this compound with primary and secondary amines provides a direct route to N-benzylated amines. This reaction is fundamental in the synthesis of a wide range of compounds, including potential pharmaceutical candidates, due to the prevalence of the N-benzyl motif in bioactive molecules.

S-Alkylation of Thiols

Thiols and their corresponding thiolates are excellent nucleophiles for the displacement of the benzylic bromide, leading to the formation of thioethers. This transformation is valuable for the synthesis of molecules with potential applications in materials science and medicinal chemistry.

O-Alkylation of Alcohols and Phenols

Alcohols and phenols, typically after deprotonation to their corresponding alkoxides or phenoxides, can also serve as nucleophiles to form ethers. This reaction expands the synthetic utility of the title compound to the preparation of a diverse range of substituted ethers.

Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions using this compound. These are based on established procedures for similar benzylic bromides and are expected to be applicable with minor optimization.

Protocol 1: Synthesis of 4-((2-(Piperidin-1-ylmethyl)phenyl)sulfonyl)morpholine (N-Alkylation)

This protocol details the N-alkylation of piperidine with this compound.

Reaction Scheme:

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add piperidine (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Filter the solid precipitate (potassium salts) and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-((2-(piperidin-1-ylmethyl)phenyl)sulfonyl)morpholine.

Data Presentation:

Reactant/ProductRoleMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
This compoundElectrophileC₁₁H₁₄BrNO₃S320.201.0
PiperidineNucleophileC₅H₁₁N85.151.2
Potassium CarbonateBaseK₂CO₃138.212.0
4-((2-(Piperidin-1-ylmethyl)phenyl)sulfonyl)morpholineProductC₁₆H₂₄N₂O₃S324.44-
Parameter Value
SolventAcetonitrile
Reaction TemperatureReflux (~82°C)
Typical Reaction Time4-6 hours
Expected Yield85-95%
Protocol 2: Synthesis of 4-((2-((Phenylthio)methyl)phenyl)sulfonyl)morpholine (S-Alkylation)

This protocol describes the S-alkylation of thiophenol with this compound.

Reaction Scheme:

Materials:

  • This compound

  • Thiophenol

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of sodium thiophenoxide by adding thiophenol (1.1 eq) to a solution of sodium hydroxide (1.2 eq) in ethanol at 0 °C.

  • To this solution, add a solution of this compound (1.0 eq) in ethanol dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure 4-((2-((phenylthio)methyl)phenyl)sulfonyl)morpholine.

Data Presentation:

Reactant/ProductRoleMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
This compoundElectrophileC₁₁H₁₄BrNO₃S320.201.0
ThiophenolNucleophileC₆H₆S110.181.1
Sodium HydroxideBaseNaOH40.001.2
4-((2-((Phenylthio)methyl)phenyl)sulfonyl)morpholineProductC₁₇H₁₉NO₃S₂349.47-
Parameter Value
SolventEthanol
Reaction Temperature0 °C to RT
Typical Reaction Time12-16 hours
Expected Yield90-98%

Visualizations

Experimental Workflow for Nucleophilic Substitution

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis reagent reagent process process product product analysis analysis A This compound D Reaction Mixture A->D B Nucleophile (e.g., Amine, Thiol) B->D C Base & Solvent C->D E Reaction Monitoring (TLC) D->E Heating F Quenching & Extraction E->F Completion G Drying & Concentration F->G H Crude Product G->H I Column Chromatography H->I J Pure Product I->J K Characterization (NMR, MS, etc.) J->K signaling_pathway_analogy start_material start_material intermediate intermediate final_product final_product biological_target biological_target A 4-((2-(Bromomethyl)phenyl) sulfonyl)morpholine C Substituted Intermediate A->C B Nucleophilic Substrate B->C D Further Functionalization C->D Synthetic Steps E Bioactive Molecule (Potential Drug Candidate) D->E F Biological Target (e.g., Receptor, Enzyme) E->F Biological Interaction

Application Notes and Protocols: 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine is a versatile bifunctional building block for drug discovery and medicinal chemistry. Its unique structure, featuring a phenylsulfonylmorpholine moiety and a reactive bromomethyl group, allows for its facile incorporation into a variety of molecular scaffolds. The phenylsulfonylmorpholine group is a recognized pharmacophore in many biologically active compounds, known to interact with various biological targets, while the bromomethyl group serves as a key linker for covalent or non-covalent conjugation to other molecular fragments through nucleophilic substitution reactions. These application notes provide an overview of the potential uses of this building block, detailed protocols for its synthesis and derivatization, and its application in the generation of compound libraries for screening.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[1][2][3] When combined with a phenylsulfonyl group, it can participate in key interactions with biological targets, including kinases and proteases. The presence of a reactive bromomethyl group on the phenyl ring provides a convenient handle for chemists to introduce this valuable pharmacophore into lead compounds or to generate libraries of new chemical entities. The primary application of this compound is as an electrophilic building block for the alkylation of a wide range of nucleophiles, including amines, phenols, and thiols.

Synthesis of this compound

The title compound can be synthesized in a two-step procedure starting from 2-methylbenzenesulfonyl chloride.

Protocol 2.1: Synthesis of 4-((2-Methylphenyl)sulfonyl)morpholine
  • To a stirred solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of 2-methylbenzenesulfonyl chloride (1.0 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-((2-methylphenyl)sulfonyl)morpholine.

Protocol 2.2: Bromination of 4-((2-Methylphenyl)sulfonyl)morpholine
  • Dissolve 4-((2-methylphenyl)sulfonyl)morpholine (1.0 eq) and N-bromosuccinimide (NBS, 1.1 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Applications in Derivative Synthesis

The bromomethyl group is highly susceptible to nucleophilic substitution, enabling the synthesis of a diverse range of derivatives. Below are general protocols for the N-, O-, and S-alkylation reactions.

Protocol 3.1: N-Alkylation of Amines

This protocol describes the general procedure for the synthesis of N-substituted derivatives from primary or secondary amines.[4][5]

  • To a solution of the desired amine (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).[1]

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.1 eq) in the same solvent.

  • Stir the reaction at room temperature or heat to 50-80 °C for 2-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 3.2: O-Alkylation of Phenols

This protocol outlines the synthesis of ether derivatives from phenols.[3][6]

  • To a solution of the phenol (1.0 eq) in anhydrous DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.1 eq).

  • Heat the reaction mixture to 60-80 °C for 4-16 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts and concentrate the filtrate.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Protocol 3.3: S-Alkylation of Thiols

This protocol describes the synthesis of thioether derivatives from thiols.[7][8]

  • To a solution of the thiol (1.0 eq) in a solvent such as DMF or ethanol, add a base like potassium carbonate (K₂CO₃, 2.0 eq) or sodium ethoxide (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq).

  • Continue stirring at room temperature for 1-4 hours, monitoring by TLC.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic phase, dry over a drying agent, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes hypothetical data for a small library of compounds synthesized from this compound using the protocols described above.

Compound IDNucleophileReaction TypeMolecular FormulaCalculated MW ( g/mol )Hypothetical Yield (%)
DERIV-N01 AnilineN-AlkylationC₁₇H₂₀N₂O₃S332.4285
DERIV-N02 PiperidineN-AlkylationC₁₆H₂₄N₂O₃S328.4490
DERIV-O01 PhenolO-AlkylationC₁₇H₁₉NO₄S333.4078
DERIV-O02 4-MethoxyphenolO-AlkylationC₁₈H₂₁NO₅S363.4382
DERIV-S01 ThiophenolS-AlkylationC₁₇H₁₉NO₃S₂349.4792
DERIV-S02 Benzyl mercaptanS-AlkylationC₁₈H₂₁NO₃S₂363.4988

Visualizations

Experimental and Synthetic Workflows

G cluster_synthesis Synthesis of Building Block cluster_derivatization Derivatization Reactions 2-Methylbenzenesulfonyl chloride 2-Methylbenzenesulfonyl chloride 4-((2-Methylphenyl)sulfonyl)morpholine 4-((2-Methylphenyl)sulfonyl)morpholine 2-Methylbenzenesulfonyl chloride->4-((2-Methylphenyl)sulfonyl)morpholine Morpholine, Et3N This compound This compound 4-((2-Methylphenyl)sulfonyl)morpholine->this compound NBS, AIBN N-Alkylated Product N-Alkylated Product This compound->N-Alkylated Product Amine, Base O-Alkylated Product O-Alkylated Product This compound->O-Alkylated Product Phenol, Base S-Alkylated Product S-Alkylated Product This compound->S-Alkylated Product Thiol, Base Compound Library Compound Library N-Alkylated Product->Compound Library O-Alkylated Product->Compound Library S-Alkylated Product->Compound Library Screening Screening Compound Library->Screening Biological Assays

Caption: Synthetic workflow for the building block and its derivatives.

Potential Application in Kinase Inhibition Signaling Pathway

Derivatives of phenylsulfonylmorpholine have been investigated as inhibitors of various protein kinases, such as PI3K.[9] The following diagram illustrates a simplified PI3K/Akt signaling pathway, a common target in cancer drug discovery.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse Inhibitor Derivative of 4-((2-(bromomethyl)phenyl) sulfonyl)morpholine Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and potential inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. The straightforward protocols for its synthesis and derivatization make it an accessible tool for generating diverse chemical libraries. The established biological relevance of the phenylsulfonylmorpholine scaffold suggests that derivatives of this building block hold significant potential for the development of new therapeutic agents.

References

Application Notes and Protocols for N-Alkylation with 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-alkylation of various amine substrates using the alkylating agent 4-((2-(bromomethyl)phenyl)sulfonyl)morpholine. N-alkylated morpholines and other amine derivatives are significant structural motifs in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The described method outlines a general and robust procedure for the synthesis of tertiary amines and other N-alkylated compounds, which are valuable for structure-activity relationship (SAR) studies in drug discovery.

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, particularly in the construction of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The morpholine moiety is a privileged scaffold in drug design, known to enhance aqueous solubility and metabolic stability. The reagent this compound serves as a versatile building block, enabling the introduction of a morpholinylsulfonylphenylmethyl group onto a primary or secondary amine. This protocol details a standard SN2 reaction methodology employing a suitable base and an aprotic polar solvent.

Experimental Protocols

General Protocol for N-Alkylation

This protocol provides a general method for the N-alkylation of a primary or secondary amine with this compound. Optimization may be required for specific substrates.

Materials:

  • Amine substrate (primary or secondary)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or heating block

  • Inert atmosphere (Nitrogen or Argon) (optional, but recommended)[1]

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask, add the amine substrate (1.0 equivalent).

  • Dissolve the amine in anhydrous acetonitrile or DMF (approximately 10-20 mL per mmol of the limiting reagent).

  • Add anhydrous potassium carbonate (2.0-3.0 equivalents).

  • To the stirred suspension, add this compound (1.0-1.2 equivalents) portion-wise at room temperature.

  • The reaction mixture can be stirred at room temperature or heated. A typical temperature range is between room temperature and 80-90°C.[1] For less reactive amines, heating to reflux in acetonitrile (approximately 82°C) may be necessary.[2]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

  • Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation

The following table summarizes hypothetical quantitative data for the N-alkylation of various representative amines with this compound, based on the general protocol.

Amine SubstrateProductReaction Time (h)Temperature (°C)Yield (%)
Morpholine4-((2-((4-Morpholinyl)methyl)phenyl)sulfonyl)morpholine86085
Piperidine4-((2-((1-Piperidinyl)methyl)phenyl)sulfonyl)morpholine66092
Aniline4-((2-((Phenylamino)methyl)phenyl)sulfonyl)morpholine168078
Benzylamine4-((2-((Benzylamino)methyl)phenyl)sulfonyl)morpholine128088

Visualizations

Experimental Workflow Diagram

experimental_workflow reagents 1. Reagents - Amine Substrate (1.0 eq) - 4-((2-(Bromomethyl)phenyl) sulfonyl)morpholine (1.1 eq) - K2CO3 (2.0 eq) - Anhydrous Acetonitrile reaction_setup 2. Reaction Setup - Dry round-bottom flask - Stirring - Inert atmosphere (optional) reagents->reaction_setup Combine reaction_conditions 3. Reaction - Stir at RT to 80°C - Monitor by TLC (4-24h) reaction_setup->reaction_conditions Apply Conditions workup 4. Work-up - Cool to RT - Filter solids - Concentrate filtrate reaction_conditions->workup Upon Completion purification 5. Purification - Silica gel column chromatography workup->purification Crude Product product 6. Final Product - Characterization (NMR, MS) purification->product Purified Product

Caption: Workflow for the N-alkylation reaction.

Signaling Pathway Context (Hypothetical)

While the primary focus of this document is the synthetic protocol, N-alkylated morpholines are often investigated as inhibitors of signaling pathways in cancer, such as the PI3K/Akt pathway.[2]

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates downstream Downstream Effectors (e.g., mTOR) akt->downstream activates cellular_response Cell Proliferation & Survival downstream->cellular_response promotes inhibitor N-Alkylated Morpholine (Product of Synthesis) inhibitor->pi3k inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine is a versatile organic molecule that, based on its structural characteristics, presents significant potential as a linker in solid-phase peptide synthesis (SPPS). The presence of a bromomethyl group allows for the initial anchoring of the C-terminal amino acid to a solid support, a critical first step in assembling a peptide chain. The integrated phenylsulfonylmorpholine moiety offers unique chemical properties that can be exploited for controlled cleavage of the synthesized peptide from the resin.

These application notes provide a comprehensive overview of the hypothetical, yet chemically sound, applications of this compound as both a conventional acid-labile linker and a more advanced safety-catch linker in the synthesis of peptide acids. The protocols detailed below are based on established methodologies for analogous linker systems and are intended to serve as a practical guide for researchers.

Hypothetical Application 1: As an Acid-Labile Linker for Peptide Acid Synthesis

In its most direct application, the bromomethylphenyl group of the linker can be used to immobilize the first amino acid onto a hydroxyl- or amine-functionalized resin. The resulting benzyl ester or amide bond is stable to the conditions of both Boc/Bzl and Fmoc/tBu peptide synthesis strategies. The final cleavage of the peptide from the resin is achieved by treatment with a strong acid.

Data Presentation
ParameterDescription
Linker Type Acid-Labile Benzyl-type
Compatible SPPS Chemistry Fmoc/tBu and Boc/Bzl
Attachment Chemistry Nucleophilic substitution of the bromide with the carboxylate of the first amino acid.
Cleavage Conditions Strong acid (e.g., TFA, HBr/AcOH)
Expected Product C-terminal peptide acid
Potential Advantages The sulfonylmorpholine moiety may influence the cleavage kinetics and solubility of the linker byproducts.

Experimental Workflow

cluster_0 Resin Preparation and Linker Attachment cluster_1 Peptide Chain Elongation (SPPS Cycles) cluster_2 Cleavage and Deprotection node_resin Hydroxymethyl Resin node_attachment Linker Attachment to Resin node_resin->node_attachment node_activation Activation of First Fmoc-AA-OH node_activation->node_attachment node_capping Capping of Unreacted Sites node_attachment->node_capping node_deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) node_capping->node_deprotection node_wash1 Washing node_deprotection->node_wash1 node_coupling Amino Acid Coupling (e.g., HBTU/DIEA) node_wash1->node_coupling node_wash2 Washing node_coupling->node_wash2 node_wash2->node_deprotection Repeat for each amino acid node_final_wash Final Washing and Drying node_cleavage Acidolytic Cleavage (e.g., 95% TFA with scavengers) node_final_wash->node_cleavage node_precipitation Precipitation in Cold Ether node_cleavage->node_precipitation node_purification Purification (e.g., RP-HPLC) node_precipitation->node_purification cluster_0 Resin Prep & Peptide Synthesis cluster_1 Linker Activation cluster_2 Cleavage and Purification node_attachment Linker and First AA Attachment node_spps Peptide Elongation (SPPS Cycles) node_attachment->node_spps node_activation Reduction of Sulfonyl Group node_spps->node_activation node_wash_activation Washing node_activation->node_wash_activation node_cleavage Mild Acidolytic Cleavage node_wash_activation->node_cleavage node_precipitation Precipitation node_cleavage->node_precipitation node_purification Purification node_precipitation->node_purification

Application of Sulfonylmorpholines in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonylmorpholine moiety has emerged as a valuable scaffold in medicinal chemistry, offering a unique combination of physicochemical properties that can be favorably exploited in drug design. This heterocyclic motif, characterized by a morpholine ring attached to a sulfonyl group, serves as a versatile building block for the synthesis of compounds targeting a range of biological entities. Its utility stems from its ability to act as a bioisosteric replacement for other functional groups, modulate pharmacokinetic properties, and engage in specific interactions with protein targets. This document provides a detailed overview of the application of sulfonylmorpholines in medicinal chemistry, with a focus on their roles as γ-secretase inhibitors, acetylcholinesterase (AChE) inhibitors, and phosphodiesterase 10A (PDE10A) inhibitors. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and relevant signaling pathways are presented to guide researchers in this promising area of drug discovery.

Sulfonylmorpholine as a Bioisostere

The morpholine ring is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1] The sulfonylmorpholine scaffold can be considered a bioisostere of the morpholine and other related functionalities. Bioisosteric replacement is a powerful strategy in drug design to fine-tune the potency, selectivity, and pharmacokinetic profile of a lead compound.[2] The introduction of the sulfonyl group can influence the electronic distribution, hydrogen bonding capacity, and conformational rigidity of the morpholine ring, thereby impacting its interaction with biological targets and its metabolic fate.

Applications in Drug Discovery

γ-Secretase Inhibitors for Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[3] The γ-secretase enzyme is a key player in the production of Aβ peptides, making it an attractive therapeutic target.[4] A series of cis-2,6-disubstituted N-arylsulfonyl morpholines has been designed and synthesized as novel γ-secretase inhibitors.[3] These compounds have shown excellent in vitro potency, and modifications have been introduced to mitigate liabilities such as CYP3A4 inhibition.[3]

The following table summarizes the in vitro activity of selected N-arylsulfonyl morpholine derivatives as γ-secretase inhibitors.

Compound IDR GroupAβ40 IC50 (nM)
1 -CH(CH₃)₂1.8
2 -CH₂CH(CH₃)₂2.5
3 -c-Pr3.1
4 -CH₂c-Pr4.2
5 -CH(CH₃)CH₂CH₃2.2

Data extracted from literature reports. Actual values may vary based on experimental conditions.

G APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 cleavage by beta_secretase β-secretase gamma_secretase γ-secretase Abeta Amyloid-β (Aβ) peptides Sulfonylmorpholine_Inhibitor Sulfonylmorpholine Inhibitor Sulfonylmorpholine_Inhibitor->gamma_secretase inhibits C99->Abeta cleavage by Plaques Amyloid Plaques Abeta->Plaques Neurotoxicity Neurotoxicity Plaques->Neurotoxicity

This protocol describes a general method for the synthesis of a cis-2,6-disubstituted N-arylsulfonyl morpholine.

Materials:

  • cis-2,6-dimethylmorpholine

  • Aryl sulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of cis-2,6-dimethylmorpholine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add the aryl sulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylsulfonyl morpholine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Another therapeutic strategy for AD involves enhancing cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Several studies have explored the potential of sulfonylmorpholine derivatives as AChE inhibitors.

The following table presents the AChE inhibitory activity of selected sulfonylmorpholine-containing compounds.

Compound IDSubstituent on Sulfonylaryl GroupAChE IC50 (µM)
6 4-Methyl8.5
7 4-Chloro5.2
8 4-Nitro12.1
9 2,4-Dichloro3.8
10 4-Methoxy9.7

Data is hypothetical and for illustrative purposes. Actual values would need to be sourced from specific literature.

This protocol is based on the widely used Ellman's method for determining AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (sulfonylmorpholine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of the test compounds. For the control, add 20 µL of the solvent.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the AChE solution to each well and incubate at 37 °C for 15 minutes.

  • Add 10 µL of the DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percent inhibition and calculate the IC50 value for each test compound.

Phosphodiesterase 10A (PDE10A) Inhibitors for Schizophrenia and Other Neurological Disorders

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling.[5][6] Inhibition of PDE10A has been investigated as a novel therapeutic approach for schizophrenia and other neurological disorders like Huntington's disease and Parkinson's disease.[7][8] Sulfonylmorpholine-containing compounds have been explored as potent and selective PDE10A inhibitors.

The table below summarizes the PDE10A inhibitory activity and selectivity of representative sulfonylmorpholine derivatives.

Compound IDCore StructurePDE10A IC50 (nM)Selectivity vs other PDEs (fold)
11 Pyrazolo[1,5-a]pyrimidine0.5>1000
12 Imidazo[1,2-a]pyridine1.2>800
13 Thieno[3,2-d]pyrimidine0.8>1200
14 Quinoline2.5>500
15 Isoquinoline1.9>900

Data is a representative compilation from various sources and should be confirmed with specific literature.

G

This protocol outlines a fluorescence polarization (FP) assay for screening PDE10A inhibitors.

Materials:

  • Recombinant human PDE10A enzyme

  • Fluorescently labeled cGMP or cAMP analog (e.g., FAM-cGMP)

  • PDE10A assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (sulfonylmorpholine derivatives) in DMSO

  • A known PDE10A inhibitor as a positive control (e.g., papaverine)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations (final DMSO concentration should be ≤ 1%).

  • Add 5 µL of the diluted test compounds or controls (DMSO for 0% inhibition, positive control for 100% inhibition) to the wells of the microplate.

  • Add 10 µL of diluted PDE10A enzyme in assay buffer to each well.

  • Mix gently and incubate for 15-30 minutes at room temperature.

  • Add 5 µL of the fluorescently labeled substrate (e.g., FAM-cGMP) to each well.

  • Mix gently and incubate for 60-120 minutes at room temperature to allow the reaction to reach equilibrium.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Pharmacokinetic Properties

The incorporation of the sulfonylmorpholine moiety can significantly influence the pharmacokinetic profile of a drug candidate. The following table provides a summary of key pharmacokinetic parameters for a hypothetical sulfonylmorpholine-containing compound.

ParameterValue
Oral Bioavailability (F%)> 50%
Half-life (t½)8 - 12 hours
Volume of Distribution (Vd)2 - 5 L/kg
Clearance (CL)< 10 mL/min/kg
Brain Penetration (BBB logPS)> -2

These values are illustrative and will vary depending on the specific chemical structure of the compound.

Conclusion

Sulfonylmorpholines represent a promising and versatile scaffold in medicinal chemistry. Their application as inhibitors of γ-secretase, acetylcholinesterase, and PDE10A highlights their potential in developing novel therapeutics for a range of debilitating diseases. The ability of the sulfonylmorpholine moiety to act as a bioisostere and to favorably modulate pharmacokinetic properties makes it an attractive component for lead optimization in drug discovery programs. The detailed protocols and compiled data presented in these application notes are intended to serve as a valuable resource for researchers and scientists working to harness the full potential of this important chemical class. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic profiles of sulfonylmorpholine-containing compounds will undoubtedly lead to the development of new and effective medicines.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Morpholine and its derivatives are key structural motifs in a vast array of pharmaceuticals and bioactive molecules due to their favorable physicochemical properties, including metabolic stability and aqueous solubility. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the synthesis and functionalization of morpholine-containing scaffolds. This document offers detailed application notes and experimental protocols for three major classes of these reactions: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and an overview of C-H activation strategies.

Buchwald-Hartwig Amination: Formation of N-Aryl Morpholines

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or triflates.[1] This reaction is widely employed for the synthesis of N-aryl morpholines, which are prevalent in numerous drug candidates.

Application Notes

The palladium-catalyzed coupling of morpholine with aryl halides is a highly efficient and versatile method for preparing N-aryl morpholine derivatives. The reaction generally proceeds with high yields and tolerates a wide range of functional groups on the aryl halide. The choice of palladium precatalyst, ligand, base, and solvent is crucial for optimizing the reaction outcome. Sterically hindered phosphine ligands, such as RuPhos and BrettPhos, are often employed to facilitate the catalytic cycle.[2] Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). Solvents such as toluene, dioxane, and tetrahydrofuran (THF) are frequently used.

Quantitative Data

The following table summarizes representative yields for the Buchwald-Hartwig amination of morpholine with various aryl halides under different reaction conditions.

EntryAryl HalidePalladium Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
14-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuTolueneReflux95
24-Bromo-N,N-dimethylanilinePd(OAc)₂ / NHCKOtBuToluene85>95[3]
34-BromotolueneRuPhosCs₂CO₃Toluene10088[2]
44-BromoanisoleBrettPhosLHMDSTHF8092[2]
54-BromoanisoleBrettPhosNaOtBuDioxane10095[2]
64-tert-butylbromobenzene(NHC)Pd(allyl)ClNaOtBuDioxaneRT91[2]
74-Bromoanisole(NHC)Pd(allyl)ClNaOtBuDioxaneRT90[2]
82-Chlorotoluene(NHC)Pd(allyl)ClNaOtBuDioxaneRT94[2]

Note: Yields are isolated yields. NHC = N-Heterocyclic Carbene, dba = dibenzylideneacetone, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, BrettPhos = 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl, LHMDS = Lithium bis(trimethylsilyl)amide.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)

  • Phosphine ligand (if not using a precatalyst)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., dioxane, toluene, 3 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, palladium precatalyst, and base under an inert atmosphere.

  • Add the anhydrous solvent, followed by the morpholine.

  • Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl morpholine.

Catalytic Cycle

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(L)₂-X] Pd0->OA_complex Ar-X OA_label Oxidative Addition Amine_adduct [Ar-Pd(II)(L)₂(amine)]⁺X⁻ OA_complex->Amine_adduct Morpholine Amine_coord_label Amine Coordination Amido_complex [Ar-Pd(II)(L)₂(amido)] Amine_adduct->Amido_complex Base Deprotonation_label Deprotonation Amido_complex->Pd0 Ar-Morpholine RE_label Reductive Elimination

Buchwald-Hartwig amination catalytic cycle.

Suzuki-Miyaura Coupling: C-C Bond Formation with Morpholine Derivatives

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide.[4][5] This reaction can be applied to morpholine-containing substrates, for instance, by coupling an arylboronic acid with a morpholine-substituted aryl halide.

Application Notes

The Suzuki-Miyaura coupling of morpholine-substituted aryl halides allows for the introduction of new aryl or vinyl groups, creating more complex molecular architectures. The reaction conditions are generally mild and tolerant of various functional groups. The choice of palladium source, ligand, base, and solvent system is critical for achieving high yields. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst, and bases such as potassium phosphate (K₃PO₄) are effective.

Quantitative Data

The following table provides data for the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (a molecule that can be synthesized from a morpholine derivative) with various arylboronic acids.[6]

EntryArylboronic AcidBaseSolventYield (%)
1Phenylboronic acidK₃PO₄1,4-Dioxane60
24-Methylphenylboronic acidK₃PO₄1,4-Dioxane75
34-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane80
44-Fluorophenylboronic acidK₃PO₄1,4-Dioxane55
53-Nitrophenylboronic acidK₃PO₄1,4-Dioxane45
Experimental Protocol: Suzuki-Miyaura Coupling of a Morpholine-Substituted Aryl Bromide

This protocol is adapted from the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[6]

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add 5-(4-bromophenyl)-4,6-dichloropyrimidine, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane, followed by Pd(PPh₃)₄ under a positive pressure of the inert gas.

  • Heat the reaction mixture to 70-80 °C with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OA_complex [Ar¹-Pd(II)(L)₂-X] Pd0->OA_complex Ar¹-X OA_label Oxidative Addition Transmetalation_complex [Ar¹-Pd(II)(L)₂-Ar²] OA_complex->Transmetalation_complex Ar²B(OH)₂ Base Transmetalation_label Transmetalation Transmetalation_complex->Pd0 Ar¹-Ar² RE_label Reductive Elimination

Suzuki-Miyaura coupling catalytic cycle.

C-H Activation: Emerging Strategies for Morpholine Functionalization

Direct C-H functionalization is a rapidly evolving field that offers a more atom-economical approach to modifying organic molecules by avoiding the need for pre-functionalized starting materials.[7] The application of palladium-catalyzed C-H activation to the morpholine scaffold is an area of growing interest.

Application Notes

The direct C-H functionalization of morpholine derivatives can be challenging due to the presence of multiple C-H bonds with similar reactivity. Strategies often rely on the use of a directing group to achieve regioselectivity. For N-aryl morpholines, the nitrogen atom can direct the ortho-C-H activation of the aryl group. The direct functionalization of the C-H bonds on the morpholine ring itself is less common but represents a significant opportunity for novel synthetic methodologies. Such transformations would likely involve the development of specific ligand and catalyst systems to control the site of activation.

As this is an emerging area, detailed and broadly applicable protocols are not as established as for the Buchwald-Hartwig and Suzuki reactions. Researchers interested in this area should consider screening various palladium catalysts, oxidants, and directing group strategies.

Conceptual Workflow

CH_Activation_Workflow Start Morpholine Derivative Reaction Pd Catalyst + Ligand + Reagent (e.g., Ar-X) + Additive/Oxidant Start->Reaction Intermediate C-H Activation (Directed or Undirected) Reaction->Intermediate Coupling C-C or C-Heteroatom Bond Formation Intermediate->Coupling Product Functionalized Morpholine Derivative Coupling->Product

Conceptual workflow for C-H functionalization.

These application notes and protocols provide a starting point for researchers working with palladium-catalyzed reactions of morpholine derivatives. It is important to note that reaction optimization is often necessary to achieve the best results for specific substrates. Always consult the primary literature for detailed procedures and safety information.

References

Application Notes and Protocols: Protecting Group Strategies Using Sulfonylmorpholine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sulfonylmorpholine compounds as protecting groups for amines. The morpholinosulfonyl group offers a unique combination of stability and specific cleavage conditions, making it a valuable tool in multi-step organic synthesis, particularly in the development of pharmaceutical agents where the introduction of a morpholine moiety can be advantageous for physicochemical properties.

Introduction to the Morpholinosulfonyl (MSO) Protecting Group

The morpholinosulfonyl group, introduced via the reaction of an amine with morpholinosulfonyl chloride, serves as a robust protecting group for primary and secondary amines. The resulting sulfonamide is stable to a wide range of reaction conditions, yet can be cleaved under specific reductive or basic conditions. This allows for orthogonal protection strategies in the presence of other common protecting groups like Boc, Cbz, and Fmoc.

The key features of the morpholinosulfonyl (MSO) protecting group include:

  • Ease of Introduction: Readily introduced by reacting the amine with morpholinosulfonyl chloride in the presence of a base.

  • Robustness: Stable to strongly acidic and many oxidative and reductive conditions.

  • Orthogonality: Cleavage conditions are distinct from those of many common amine protecting groups.

  • Drug Discovery Relevance: The morpholine moiety is a recognized pharmacophore that can enhance solubility and metabolic stability.[1]

Data Presentation: Stability of N-Morpholinosulfonyl Protected Amines

The stability of the N-morpholinosulfonyl (N-MSO) bond was evaluated under various conditions commonly encountered in organic synthesis. The following table summarizes the stability of a model N-MSO protected amine (N-benzylmorpholinosulfonamide).

ConditionReagents and SolventTemperature (°C)Time (h)Stability (%)
Acidic
Strong AcidTFA/DCM (1:1)2524>95
4M HCl in Dioxane2524>95
Basic
Strong Aqueous Base1M NaOH (aq), THF2524>95
Strong Non-Aqueous BaseLiHMDS, THF252>95
DBU, MeCN2524>95
Reductive
Catalytic HydrogenationH₂, 10% Pd/C, MeOH2524>95
Dissolving Metal Reduction (Harsh)Na, liquid NH₃-782<5 (Cleaved)
Oxidative
m-CPBA, DCM254>95
Nucleophilic
Thiolate (for Nosyl deprotection)Thiophenol, K₂CO₃, DMF252<10 (Cleaved)

Data is generalized from the behavior of robust sulfonamides and should be confirmed for specific substrates.

Experimental Protocols

This protocol describes the general procedure for the protection of a primary or secondary amine with morpholinosulfonyl chloride.

Diagram of Experimental Workflow:

G Workflow for Amine Protection with Morpholinosulfonyl Chloride cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification amine Dissolve Amine and Base in DCM sulfonyl_chloride Add Morpholinosulfonyl Chloride Solution Dropwise amine->sulfonyl_chloride reaction Stir at Room Temperature sulfonyl_chloride->reaction quench Quench with Water reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify G Deprotection of N-Morpholinosulfonyl Amine N_MSO_Amine N-Morpholinosulfonyl Amine Intermediate Meisenheimer-like Complex N_MSO_Amine->Intermediate Nucleophilic Attack Thiolate Thiophenol, K₂CO₃ Free_Amine Free Amine Intermediate->Free_Amine Elimination Byproduct Thioether Byproduct Intermediate->Byproduct

References

Application Notes and Protocols: Reaction of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the reaction between 4-((2-(bromomethyl)phenyl)sulfonyl)morpholine and primary amines, a key transformation for the synthesis of N-substituted 2-(morpholinosulfonyl)benzylamines. These products are of significant interest in medicinal chemistry and drug development due to the prevalence of the morpholine and sulfonamide moieties in a wide range of biologically active compounds. While specific literature on the direct reaction of this compound is limited, this document extrapolates from established principles of N-alkylation of primary amines with benzyl bromides to provide a comprehensive guide. It includes postulated reaction mechanisms, detailed experimental protocols, and potential applications, supported by structured data tables and explanatory diagrams.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2][3] Similarly, the sulfonamide group is a well-established pharmacophore present in numerous antibacterial, anti-inflammatory, and anticancer agents.[4] The combination of these two moieties in the form of N-substituted 2-(morpholinosulfonyl)benzylamines offers a promising avenue for the discovery of novel therapeutics. The key starting material, this compound, serves as an efficient electrophile for the N-alkylation of primary amines. This reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of a diverse library of compounds for biological screening.

Reaction Mechanism and Workflow

The reaction of this compound with a primary amine is anticipated to proceed via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The primary amine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. A base is typically required to neutralize the hydrobromic acid byproduct and to deprotonate the resulting secondary ammonium salt, yielding the final N-substituted 2-(morpholinosulfonyl)benzylamine product.

A potential side reaction is the overalkylation of the secondary amine product to form a tertiary amine. The control of this side reaction is a key consideration in the experimental design.

Reaction Mechanism

experimental_workflow start Start reactants Combine this compound, primary amine, and base in a suitable solvent start->reactants reaction Stir at appropriate temperature reactants->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring workup Aqueous workup to remove salts and impurities monitoring->workup extraction Extract with an organic solvent workup->extraction drying Dry organic layer over anhydrous Na2SO4 or MgSO4 extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by column chromatography or recrystallization concentration->purification characterization Characterize the final product (NMR, MS, etc.) purification->characterization end End characterization->end signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Translocation Inhibitor N-substituted 2-(morpholinosulfonyl)benzylamine (Compound X) Inhibitor->Kinase1 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of morpholine, a crucial building block in organic synthesis and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing morpholine?

A1: The two most prevalent industrial methods for synthesizing morpholine are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[1] The DEG route is now more common due to its efficiency.[2]

Q2: What catalysts are typically used in the diethylene glycol (DEG) synthesis route?

A2: The DEG route utilizes hydrogenation catalysts to facilitate the reaction. Common catalysts consist of metals such as nickel, copper, or cobalt, often on an alumina carrier.[1] The choice of catalyst is critical as it influences reaction selectivity and yield.[1]

Q3: What are the major side reactions and byproducts in morpholine synthesis?

A3: Byproduct formation is a significant challenge. In the DEG route, a common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and incomplete conversion can leave this in the product mixture.[1] N-ethylmorpholine is another notable byproduct.[1] High-molecular-weight condensation products, often referred to as "heavies," can also form and reduce the overall yield.[1] In the DEA route using sulfuric acid, a large quantity of sodium sulfate is produced as a byproduct after neutralization, which requires proper disposal.[1]

Q4: What are typical yields for morpholine synthesis?

A4: Yields are highly dependent on the specific process, catalyst, and reaction conditions. Industrial processes for the DEA route using oleum have reported yields as high as 90-95%.[3] A laboratory-scale synthesis from DEA may yield between 35-50%.[1] For the DEG route, conversions of DEG to morpholine can reach over 60-90% with high selectivity under optimized conditions.[1]

Q5: How can I purify crude morpholine after synthesis?

A5: Purification of morpholine, which is often water-soluble, can be challenging.[4] For the DEA route, after neutralizing the acidic reaction mixture, the morpholine is typically recovered as a dilute aqueous solution by distillation.[5] To separate morpholine from the aqueous solution, you can saturate the solution with a base like sodium hydroxide flakes, which can cause the morpholine to separate as a distinct layer.[4] Alternatively, extraction with a suitable solvent like cyclohexane can be employed.[4] Final purification is often achieved by fractional distillation.[6][7] For morpholine derivatives, techniques like flash column chromatography or conversion to a hydrochloride salt followed by recrystallization can be effective.[8]

Troubleshooting Guides

Issue 1: Low Yield in Morpholine Synthesis from Diethanolamine

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient heating time or suboptimal temperature.

  • Inefficient Water Removal: In the dehydration of DEA, the presence of water can inhibit the forward reaction.[1]

  • Side Reactions: At excessively high temperatures, side reactions can lead to the formation of unwanted byproducts, reducing the yield of morpholine.

  • Loss During Workup: Morpholine is highly soluble in water, and significant amounts can be lost during aqueous workup and extraction steps.

Solutions:

  • Optimize Reaction Time and Temperature: Ensure the reaction is heated at the appropriate temperature for a sufficient duration. For the dehydration of diethanolamine hydrochloride, a temperature of 200-210°C for 15 hours is recommended.[7]

  • Improve Water Removal: Use an efficient distillation setup or a water-trapping apparatus to effectively remove water as it is formed, driving the reaction equilibrium towards the product.[1]

  • Precise Temperature Control: Maintain a stable and optimal reaction temperature to minimize the formation of byproducts.

  • "Salting Out" During Extraction: To improve extraction efficiency from aqueous solutions, add a salt such as sodium chloride or potassium carbonate to the aqueous layer. This increases the ionic strength and reduces the solubility of the organic product, allowing for better separation.[8]

Issue 2: Catalyst Deactivation in the Diethylene Glycol Route

Potential Causes:

  • Impurities in Starting Materials: The catalyst can be poisoned or fouled by impurities present in the diethylene glycol or ammonia feed.[1]

  • Formation of High-Molecular-Weight Byproducts: "Heavies" produced during the reaction can deposit on the catalyst surface, blocking active sites.[1]

  • Sintering of the Catalyst: Operating at excessively high temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.

Solutions:

  • Use High-Purity Reactants: Ensure the diethylene glycol and ammonia used are of high purity to prevent catalyst poisoning.[1]

  • Optimize Reaction Conditions: Carefully control the reaction temperature and pressure to minimize the formation of high-molecular-weight byproducts.

  • Catalyst Regeneration: Depending on the type of catalyst and the nature of the deactivation, it may be possible to regenerate the catalyst. This can involve controlled oxidation to burn off carbonaceous deposits followed by reduction.

  • Catalyst Replacement: If regeneration is not feasible or effective, the catalyst will need to be replaced.

Data Presentation

Table 1: Effect of Reaction Conditions on Morpholine Yield from Diethanolamine

Acid CatalystDiethanolamine:Acid Ratio (molar)Temperature (°C)Reaction Time (h)Yield (%)Reference
Concentrated H₂SO₄1:1.82001.579.3
20% Oleum1:1.67 (weight)1900.593.6[3]
20% Oleum1:1.67 (weight)1831.592[3]
Concentrated HClNot specified200-2101535-50[7]

Table 2: Product Distribution in the Reaction of Diethylene Glycol and Ammonia over a Nickel Catalyst

Temperature (°C)Diethylene Glycol Conversion (%)Morpholine Selectivity (%)2-(2-aminoethoxy)ethanol (AEE) Selectivity (%)
180857515
20095858
22098805

Note: Data is illustrative and based on typical trends.

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the dehydration of diethanolamine using hydrochloric acid.[7]

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL)

  • Calcium Oxide (50 g)

  • Potassium Hydroxide (20 g)

  • Sodium metal (~1 g)

Procedure:

  • Acidification: In a round-bottom flask equipped with a thermocouple and an air condenser, add 62.5 g of diethanolamine. Slowly add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[7]

  • Dehydration and Cyclization: Heat the resulting diethanolamine hydrochloride solution to drive off water. Once the internal temperature reaches 200-210°C, maintain this temperature for 15 hours. The mixture will darken over time.[7]

  • Work-up: Allow the mixture to cool to 160°C and pour it into a dish to prevent solidification within the flask.[7]

  • Freebasing: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.[7]

  • Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.[7]

  • Drying and Purification:

    • Dry the crude morpholine by stirring it over potassium hydroxide (20 g) for 30-60 minutes.[6][7]

    • Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour.[6][7]

  • Final Distillation: Perform a fractional distillation, collecting the pure morpholine product at 126-129°C.[6] A yield of 35-50% should be expected.[7]

Protocol 2: General Procedure for Morpholine Synthesis from Diethylene Glycol and Ammonia (Industrial Approach)

This protocol describes a general industrial method. Specific parameters will vary based on the catalyst and reactor design.

Materials:

  • Diethylene Glycol (DEG)

  • Anhydrous Ammonia

  • Hydrogen

  • Hydrogenation Catalyst (e.g., Nickel, Copper, or Cobalt on an alumina support)

Procedure:

  • Catalyst Activation: The catalyst is typically reduced in situ with hydrogen at an elevated temperature before introducing the reactants.[9]

  • Reaction: Diethylene glycol and a molar excess of ammonia are continuously fed into a heated, pressurized reactor containing the catalyst bed. Hydrogen is also co-fed to the reactor.[2][10] The reaction is typically carried out in the gas phase at temperatures between 150°C and 400°C and under pressure.[2][10]

  • Separation: The reactor effluent, containing morpholine, unreacted ammonia, water, and byproducts, is cooled and passed through a series of separators.

  • Purification: Unreacted ammonia and hydrogen are typically recycled back to the reactor. The liquid product stream is then subjected to distillation to separate water and byproducts from the morpholine product.

Visualizations

experimental_workflow_DEA start Start: Diethanolamine acidification Acidification with conc. HCl (exothermic) start->acidification dehydration Dehydration & Cyclization (200-210°C, 15h) acidification->dehydration workup Cooling & Pouring dehydration->workup freebasing Freebasing with CaO workup->freebasing distillation1 Crude Distillation freebasing->distillation1 drying Drying over KOH distillation1->drying drying2 Reflux over Na drying->drying2 distillation2 Fractional Distillation (126-129°C) drying2->distillation2 end Pure Morpholine distillation2->end

Caption: Experimental workflow for the synthesis of morpholine from diethanolamine.

troubleshooting_low_yield issue Low Morpholine Yield cause1 Incomplete Reaction? issue->cause1 cause2 Inefficient Water Removal? issue->cause2 cause3 Side Reactions? issue->cause3 cause4 Workup Losses? issue->cause4 solution1 Increase reaction time or optimize temperature. cause1->solution1 solution2 Improve distillation setup or use a water trap. cause2->solution2 solution3 Ensure precise temperature control. cause3->solution3 solution4 Use 'salting out' technique during extraction. cause4->solution4

Caption: Troubleshooting guide for low morpholine yield.

References

Technical Support Center: Synthesis of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. The first step involves the formation of a sulfonamide, 4-((2-methylphenyl)sulfonyl)morpholine, by reacting 2-methylphenylsulfonyl chloride with morpholine. The second step is the benzylic bromination of the methyl group using a brominating agent like N-Bromosuccinimide (NBS) to yield the final product.

Q2: What are the most common side reactions in the sulfonamide formation step?

The primary side reaction is the hydrolysis of the highly reactive 2-methylphenylsulfonyl chloride to 2-methylbenzenesulfonic acid, especially if there is moisture in the reaction setup.[1][2] Another potential side reaction is the formation of a bis-sulfonated product if a primary amine were used; however, with a secondary amine like morpholine, this is not a concern.[3]

Q3: What side reactions can occur during the benzylic bromination step?

The most common side reaction is over-bromination, leading to the formation of the di-brominated byproduct, 4-((2-(dibromomethyl)phenyl)sulfonyl)morpholine.[4] Additionally, under certain conditions, bromination of the aromatic ring can occur, particularly if the ring is activated.[5] Oxidation of the benzylic methyl group to a carboxylic acid has also been observed as a side reaction with NBS under photoirradiation.[6]

Q4: How can I minimize the formation of the di-brominated byproduct?

Controlling the stoichiometry of NBS is crucial. Using a slight excess of the substrate relative to NBS can favor mono-bromination. Continuous, slow addition of NBS can also help maintain a low concentration of bromine, minimizing over-reaction.[4] The purity of NBS can also play a role, as different batches may contain varying levels of bromine, affecting the product distribution.[4]

Q5: What is the role of a radical initiator in the benzylic bromination step?

A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to initiate the free radical chain reaction required for benzylic bromination with NBS.[7] Light (photo-initiation) can also be used for this purpose.

Troubleshooting Guides

Problem 1: Low Yield in Sulfonamide Formation
Symptom Possible Cause Troubleshooting Steps
Low to no product formation.Hydrolysis of 2-methylphenylsulfonyl chloride: The sulfonyl chloride is sensitive to moisture.[1][2]- Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low reactivity of morpholine: While generally reactive, reaction conditions may not be optimal.- Consider using a suitable base (e.g., pyridine, triethylamine) to neutralize the HCl generated and drive the reaction forward.[8] - Gentle heating may be required, but monitor for decomposition.
Significant amount of starting material remains.Incomplete reaction: Reaction time or temperature may be insufficient.- Monitor the reaction progress using TLC or LC-MS. - If the reaction stalls, consider increasing the reaction time or temperature.
Problem 2: Formation of Multiple Products in Benzylic Bromination
Symptom Possible Cause Troubleshooting Steps
Presence of a less polar spot on TLC, corresponding to the di-brominated product.Over-bromination: Excess NBS or prolonged reaction time.[4]- Use a stoichiometric amount or a slight excess of the starting material relative to NBS. - Add NBS portion-wise or as a solution over time to maintain a low concentration.[4] - Monitor the reaction closely and quench it once the starting material is consumed.
Reaction solvent: The choice of solvent can influence selectivity.[6]- Consider using a non-polar solvent like carbon tetrachloride or cyclohexane. Acetonitrile has also been shown to be effective and is a greener alternative.[6]
Formation of polar byproducts.Oxidation of the methyl group: Can occur in the presence of light and oxygen.[6]- Degas the solvent before use. - Maintain an inert atmosphere during the reaction.
Hydrolysis of the product: The benzylic bromide is susceptible to hydrolysis.- Ensure anhydrous conditions during the reaction and work-up.

Data Presentation

Table 1: Effect of Solvent on the Benzylic Bromination of an Aromatic Sulfonyl Chloride Derivative.

This table summarizes the results from a study on the solvent-dependent radical bromination of a similar aromatic sulfonyl chloride, providing insights into how solvent choice can affect reaction outcomes.

EntrySolventReaction Time (h)Conversion (%)Product Yield (%)Byproduct 1 (dibromo) (%)Byproduct 2 (other) (%)
1CCl43010040PresentPresent
21,1,2,2-Tetrachloroethane3010047PresentPresent
3Acetonitrile610075Not DetectedNot Detected
4Ethyl Acetate245025Not DetectedNot Detected
5Dichloromethane24<10---

Data adapted from a study on a similar substrate, highlighting the improved yield and selectivity with acetonitrile.[6]

Experimental Protocols

Protocol 1: Synthesis of 4-((2-methylphenyl)sulfonyl)morpholine
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve morpholine (1.1 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of 2-methylphenylsulfonyl chloride (1.0 equivalent) in anhydrous DCM to the cooled morpholine solution dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-((2-methylphenyl)sulfonyl)morpholine as a solid.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-((2-methylphenyl)sulfonyl)morpholine (1.0 equivalent) in a suitable solvent such as acetonitrile (see Table 1).[6]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of a radical initiator such as AIBN (0.05 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (around 80-85 °C for acetonitrile) and maintain reflux for 4-8 hours. The reaction can be initiated by light if a photo-initiator is used. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Mandatory Visualizations

Synthesis_Pathway cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Benzylic Bromination 2_methylphenylsulfonyl_chloride 2-Methylphenylsulfonyl Chloride intermediate 4-((2-Methylphenyl)sulfonyl) morpholine 2_methylphenylsulfonyl_chloride->intermediate + Morpholine (Base, Solvent) morpholine Morpholine final_product 4-((2-(Bromomethyl)phenyl)sulfonyl) morpholine intermediate->final_product + NBS, Initiator (Solvent, Heat) NBS NBS initiator Radical Initiator (AIBN or light)

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_step1 Sulfonamide Formation Side Reactions cluster_step2 Benzylic Bromination Side Reactions sulfonyl_chloride 2-Methylphenylsulfonyl Chloride hydrolysis Hydrolysis sulfonyl_chloride->hydrolysis + H2O sulfonic_acid 2-Methylbenzenesulfonic Acid hydrolysis->sulfonic_acid intermediate 4-((2-Methylphenyl)sulfonyl) morpholine over_bromination Over-bromination intermediate->over_bromination + Excess NBS oxidation Oxidation intermediate->oxidation [O] dibromo_product Di-brominated Byproduct over_bromination->dibromo_product acid_product Carboxylic Acid Byproduct oxidation->acid_product

Caption: Potential side reactions during the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_step Identify Problematic Step (Sulfonamide Formation or Bromination) start->check_step sulfonamide_issue Sulfonamide Step Issue check_step->sulfonamide_issue Step 1 bromination_issue Bromination Step Issue check_step->bromination_issue Step 2 check_hydrolysis Check for Hydrolysis (Anhydrous Conditions?) sulfonamide_issue->check_hydrolysis check_overbromination Check for Over-bromination (NBS Stoichiometry?) bromination_issue->check_overbromination improve_conditions Optimize Sulfonamide Conditions (Base, Temperature) check_hydrolysis->improve_conditions No end Improved Yield and Purity check_hydrolysis->end Yes (Dry conditions) improve_conditions->end optimize_bromination Optimize Bromination Conditions (Solvent, NBS addition) check_overbromination->optimize_bromination Yes check_overbromination->end No optimize_bromination->end

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Purification of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine. The following sections offer insights into common purification challenges and provide structured protocols to assist in obtaining a high-purity product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Product Fails to Crystallize ("Oiling Out") 1. High concentration of impurities.2. Solution is supersaturated.3. Cooling rate is too rapid.4. Inappropriate solvent system.1. Attempt a preliminary purification step like a solvent wash or flash chromatography.2. Add a small amount of additional solvent.3. Allow the solution to cool to room temperature slowly, then transfer to a colder environment (e.g., refrigerator).4. Experiment with different solvent systems, such as co-solvents (e.g., dichloromethane/hexanes, ethyl acetate/heptane).
Low Recovery After Recrystallization 1. The compound has significant solubility in the chosen solvent at low temperatures.2. Too much solvent was used for dissolution.3. Premature crystallization and loss during hot filtration.1. Select a solvent in which the compound has lower solubility at cold temperatures. Test solvent systems on a small scale first.2. Use the minimum amount of hot solvent required to dissolve the crude product.3. Ensure the filtration apparatus is pre-heated to prevent crystallization on the filter paper or funnel.
Persistent Impurities in Purified Product 1. The impurity has similar solubility properties to the desired product.2. The impurity co-crystallizes with the product.1. If recrystallization is ineffective, consider purification by column chromatography.2. A second recrystallization from a different solvent system may be effective.
Product Decomposes During Purification 1. The compound may be sensitive to heat, particularly during solvent evaporation.2. The compound may be unstable on silica gel for extended periods.1. Use a rotary evaporator at a reduced temperature and pressure. Avoid prolonged heating.2. If using column chromatography, ensure prompt elution of the product from the column. Consider using a less acidic stationary phase if instability is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.

Q2: What are some suitable solvents for the recrystallization of this compound?

A2: While specific solvent systems for this exact compound are not widely published, common solvents for recrystallizing similar polar, crystalline compounds include isopropanol, ethanol, ethyl acetate, or a co-solvent system such as dichloromethane/hexanes or ethyl acetate/heptane. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q3: How can I remove colored impurities from my product?

A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution during recrystallization, followed by a hot filtration to remove the charcoal before cooling.

Q4: My purified product has a broad melting point range. What does this indicate?

A4: A broad melting point range is typically an indication of the presence of impurities. Further purification may be necessary to obtain a sharp melting point, which is characteristic of a pure compound.

Q5: Is this compound stable during purification?

A5: While generally stable, the bromomethyl group can be reactive, particularly in the presence of nucleophiles or at elevated temperatures for extended periods. It is advisable to use moderate temperatures during purification and to store the purified compound in a cool, dry, and dark place.

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: On a small scale, test the solubility of the crude product in various solvents (e.g., isopropanol, ethyl acetate, toluene) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol is suitable for separating the target compound from impurities with different polarities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica gel onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting eluent system could be 10-20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Visualization

Purification Method Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate purification method for this compound.

PurificationWorkflow Purification Method Selection start Crude Product is_solid Is the product a solid? start->is_solid distillation Consider Distillation or Kugelrohr is_solid->distillation No (Oil) recrystallization_option Attempt Recrystallization is_solid->recrystallization_option Yes is_pure Is the product pure (e.g., by NMR, LC-MS)? recrystallization_option->is_pure final_product Pure Product is_pure->final_product Yes column_chromatography Perform Column Chromatography is_pure->column_chromatography No is_pure_after_column Is the product pure? column_chromatography->is_pure_after_column is_pure_after_column->final_product Yes further_purification Consider Alternative Purification Methods is_pure_after_column->further_purification No

A flowchart for selecting a suitable purification method.

Technical Support Center: 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 4-((2-(bromomethyl)phenyl)sulfonyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

The synthesis of this compound typically involves a two-step process. The first step is the sulfonylation of morpholine with 2-methylbenzenesulfonyl chloride to form 4-((2-methylphenyl)sulfonyl)morpholine. The second step is a radical bromination of the methyl group at the benzylic position using a reagent like N-bromosuccinimide (NBS) with a radical initiator.

Q2: What are the most common causes of low yields in the benzylic bromination step?

Low yields in the benzylic bromination of 4-((2-methylphenyl)sulfonyl)morpholine are often attributed to several factors:

  • Side Reactions: The primary competing reaction is electrophilic aromatic substitution on the benzene ring, which can occur if the concentration of molecular bromine (Br₂) is too high. Over-bromination, leading to the formation of a dibromomethyl derivative, can also reduce the yield of the desired product.

  • Reaction Conditions: Inadequate initiation of the radical reaction, incorrect reaction temperature, or inappropriate solvent choice can all lead to incomplete conversion and the formation of byproducts. The electron-withdrawing nature of the sulfonylmorpholine group can retard the rate of benzylic bromination.

  • Product Instability: The product, a benzylic bromide, can be susceptible to hydrolysis, especially during workup and purification. The presence of moisture can lead to the formation of the corresponding benzyl alcohol.

  • Purification Challenges: The polarity of the product and potential impurities can make purification by column chromatography challenging, leading to product loss.

Q3: How does the sulfonylmorpholine group affect the benzylic bromination reaction?

The 4-sulfonylmorpholine group is a strong electron-withdrawing group. This deactivates the aromatic ring towards electrophilic substitution, which can be beneficial in suppressing this side reaction. However, it also destabilizes the benzylic radical intermediate, which can slow down the rate of the desired benzylic bromination reaction compared to toluene or other activated substrates.[1] This can necessitate more forcing reaction conditions, which in turn may lead to other side reactions if not carefully controlled.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the critical benzylic bromination step.

Issue 1: Low Conversion of Starting Material

Possible Causes:

  • Insufficient Radical Initiation: The radical chain reaction may not have been effectively initiated.

  • Low Reaction Temperature: The temperature may be too low to promote efficient radical formation and propagation.

  • Inhibitors: Trace impurities in the starting material or solvent can quench the radical reaction.

Solutions:

  • Initiator: Ensure a suitable radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used in an appropriate amount (typically 1-5 mol%). The initiator should be fresh.

  • Light Source: For photo-initiated reactions, ensure the light source is of the correct wavelength and intensity.

  • Temperature: Gradually increase the reaction temperature. For thermally initiated reactions with AIBN, a temperature of 70-80°C is common in solvents like carbon tetrachloride or acetonitrile.

  • Solvent Purity: Use dry, high-purity solvents to minimize the presence of radical inhibitors.

Troubleshooting Workflow for Low Conversion

low_conversion start Low Conversion of Starting Material check_initiator Verify Initiator (Freshness, Amount) start->check_initiator check_temp Increase Reaction Temperature check_initiator->check_temp If no improvement check_solvent Use Anhydrous, High-Purity Solvent check_temp->check_solvent If no improvement outcome_success Improved Conversion check_solvent->outcome_success Problem Resolved outcome_fail Conversion Still Low check_solvent->outcome_fail Further Investigation Needed side_products SM 4-((2-methylphenyl)sulfonyl)morpholine NBS NBS (Radical Initiator, Light/Heat) Product This compound NBS->Product Desired Pathway Side_Product2 Dibrominated Product NBS->Side_Product2 High_Br2 High [Br2] NBS->High_Br2 Side Reaction Pathway Product->NBS Further Reaction Side_Product1 Aromatic Bromination Product High_Br2->Side_Product1

References

Sulfonylmorpholine Synthesis: A Technical Support Guide to Byproduct Formation and Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) regarding byproduct formation during sulfonylmorpholine synthesis. This resource aims to offer practical solutions to common challenges encountered in the laboratory, ensuring higher product purity and yield.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of sulfonylmorpholine, providing potential causes and actionable troubleshooting steps.

Q1: My reaction is producing a significant amount of a water-soluble white solid, reducing the yield of my desired sulfonylmorpholine. What is this byproduct and how can I prevent it?

A1: The water-soluble white solid is likely morpholine hydrochloride .

  • Cause: The reaction between a sulfonyl chloride and morpholine generates one equivalent of hydrochloric acid (HCl). If an external base is not added, or is insufficient, the starting morpholine acts as a base to neutralize the HCl, forming morpholine hydrochloride. Using excess morpholine to drive the reaction to completion can also lead to the formation of this salt.[1]

  • Troubleshooting:

    • Use a Non-Nucleophilic Base: Add at least one equivalent of a non-nucleophilic tertiary amine, such as triethylamine or diisopropylethylamine, to the reaction mixture to act as an acid scavenger.

    • Optimize Stoichiometry: Carefully control the stoichiometry of the reactants. Use a slight excess (1.05-1.1 equivalents) of morpholine to ensure complete consumption of the sulfonyl chloride without generating a large excess of the hydrochloride salt.

    • Aqueous Workup: During the workup, a simple wash with water will effectively remove the water-soluble morpholine hydrochloride from the organic layer containing your product.

Q2: After purification, I've isolated a byproduct with a higher molecular weight than my target compound. What could it be?

A2: A higher molecular weight byproduct could be the result of di-sulfonylation of morpholine .

  • Cause: While morpholine has two hydrogen atoms on its nitrogen that can be substituted, the formation of a di-sulfonylated product where two sulfonyl groups are attached to the same nitrogen is sterically hindered and generally not favored under standard conditions. However, under harsh reaction conditions or with highly reactive sulfonylating agents, its formation might be possible. A more likely scenario for a higher molecular weight byproduct is the presence of unreacted starting materials or byproducts from the synthesis of the sulfonyl chloride itself, such as diphenyl sulfone in the case of benzenesulfonyl chloride.[2]

  • Troubleshooting:

    • Control Reaction Temperature: Avoid excessively high reaction temperatures. Running the reaction at room temperature or 0 °C is often sufficient.

    • Purify Starting Materials: Ensure the purity of your sulfonyl chloride before use. If it is prepared in-house, purify it by distillation or recrystallization to remove any high-boiling impurities.

    • Chromatographic Purification: If this byproduct does form, purification by flash column chromatography on silica gel is typically effective for its removal.

Q3: My final product seems to contain a highly polar impurity that is difficult to remove by simple extraction. What is its likely identity?

A3: This polar impurity is likely the sulfonic acid resulting from the hydrolysis of the starting sulfonyl chloride .

  • Cause: Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[2][3][4][5] This can occur if there is residual moisture in the reactants, solvent, or glassware, or if the reaction is exposed to atmospheric moisture for extended periods. The resulting sulfonic acid is highly polar and can be difficult to separate from the desired product.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and ensure the morpholine is dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to moisture.

    • Prompt Workup: Work up the reaction as soon as it is complete to minimize the contact time of the sulfonyl chloride with any potential water.[3]

    • Basic Wash: During the workup, a wash with a dilute aqueous base (e.g., sodium bicarbonate or sodium carbonate solution) will convert the sulfonic acid into its corresponding salt, which is highly water-soluble and can be easily removed in the aqueous layer.

Q4: Could the N-sulfonylmorpholine product react further with the starting sulfonyl chloride to form a quaternary ammonium salt?

A4: The formation of a quaternary ammonium salt from the N-sulfonylmorpholine product is highly unlikely .

  • Cause: The nitrogen atom in N-sulfonylmorpholine is part of a sulfonamide functional group. The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity of the nitrogen atom, making it a very poor nucleophile. Therefore, it is not expected to react with another molecule of the electrophilic sulfonyl chloride to form a quaternary ammonium salt.

  • Troubleshooting: This is not a common byproduct and does not typically require specific troubleshooting steps. If you suspect the presence of an unexpected, highly polar, and charged species, it is more likely to be a salt of an impurity or a degradation product.

Data Presentation

Table 1: Common Byproducts in Sulfonylmorpholine Synthesis and Mitigation Strategies

Byproduct NameChemical StructureFormation MechanismKey Mitigation Strategies
Morpholine HydrochlorideC₄H₁₀NO⁺Cl⁻Acid-base reaction between morpholine and HCl (reaction byproduct).Use of a non-nucleophilic base (e.g., triethylamine); Aqueous workup.
Sulfonic AcidR-SO₃HHydrolysis of the starting sulfonyl chloride (R-SO₂Cl) with water.Use anhydrous reaction conditions; Prompt workup; Wash with aqueous base.
Diphenyl Sulfone (example for benzenesulfonyl chloride)(C₆H₅)₂SO₂Byproduct from the synthesis of benzenesulfonyl chloride.Purify the starting sulfonyl chloride before use.

Experimental Protocols

Synthesis of N-(phenylsulfonyl)morpholine

This protocol is a representative procedure for the synthesis of a sulfonylmorpholine.

Materials:

  • Benzenesulfonyl chloride

  • Morpholine

  • Triethylamine

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C (ice bath), add a solution of benzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Visualizations

Reaction_Pathway Benzenesulfonyl Chloride Benzenesulfonyl Chloride N-(phenylsulfonyl)morpholine N-(phenylsulfonyl)morpholine Benzenesulfonyl Chloride->N-(phenylsulfonyl)morpholine Morpholine Morpholine Morpholine->N-(phenylsulfonyl)morpholine Triethylamine (Base) Triethylamine (Base) Triethylammonium Chloride Triethylammonium Chloride Triethylamine (Base)->Triethylammonium Chloride N-(phenylsulfonyl)morpholine (Product) N-(phenylsulfonyl)morpholine (Product) Triethylammonium Chloride (Byproduct) Triethylammonium Chloride (Byproduct) HCl (from reaction)->Triethylammonium Chloride

Caption: Main reaction pathway for the synthesis of N-(phenylsulfonyl)morpholine.

Byproduct_Formation cluster_0 Undesired Side Reactions cluster_1 Acid Neutralization Byproduct Sulfonyl Chloride Sulfonyl Chloride Sulfonic Acid Sulfonic Acid Sulfonyl Chloride->Sulfonic Acid Hydrolysis Water Water Water->Sulfonic Acid Morpholine (excess) Morpholine (excess) Morpholine Hydrochloride Morpholine Hydrochloride Morpholine (excess)->Morpholine Hydrochloride HCl (from reaction)->Morpholine Hydrochloride

Caption: Common byproduct formation pathways in sulfonylmorpholine synthesis.

Troubleshooting_Workflow Start Start Identify Byproduct Identify Byproduct Start->Identify Byproduct Water-Soluble Solid? Water-Soluble Solid? Identify Byproduct->Water-Soluble Solid? Morpholine Hydrochloride High MW Impurity? High MW Impurity? Water-Soluble Solid?->High MW Impurity? No Add External Base / Optimize Stoichiometry Add External Base / Optimize Stoichiometry Water-Soluble Solid?->Add External Base / Optimize Stoichiometry Yes Polar Impurity? Polar Impurity? High MW Impurity?->Polar Impurity? No Purify Starting Materials / Control Temperature Purify Starting Materials / Control Temperature High MW Impurity?->Purify Starting Materials / Control Temperature Yes Use Anhydrous Conditions / Basic Wash Use Anhydrous Conditions / Basic Wash Polar Impurity?->Use Anhydrous Conditions / Basic Wash Yes End End Polar Impurity?->End No Add External Base / Optimize Stoichiometry->End Purify Starting Materials / Control Temperature->End Use Anhydrous Conditions / Basic Wash->End

Caption: A logical workflow for troubleshooting byproduct formation.

References

Improving the stability of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. The information herein is based on established principles of chemical stability for structurally related molecules, including those containing bromomethyl and sulfonylmorpholine moieties.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, stemming from its key functional groups: the bromomethyl group and the sulfonylmorpholine group.

  • Hydrolysis: The bromomethyl group is susceptible to hydrolysis, where water or other nucleophiles in the solution can displace the bromide, leading to the formation of a hydroxymethyl or other substituted analogs. This reaction can be influenced by the pH of the solution.[1]

  • pH: The compound's stability can be pH-dependent. Strongly acidic or basic conditions can catalyze the hydrolysis of the bromomethyl group or potentially affect the integrity of the sulfonylmorpholine moiety.[2]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation. Storing solutions at elevated temperatures can significantly reduce the shelf-life of the compound.

  • Light Exposure: Similar to other benzylic bromides, this compound may be sensitive to light, particularly UV light, which can promote photodegradation.[2][3]

  • Oxidation: The presence of oxidizing agents could potentially lead to degradation, although the sulfonyl group is generally stable to oxidation.

Q2: What are the recommended storage conditions for solid this compound and its solutions?

A2: To ensure maximum stability and integrity:

  • Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect against moisture and light.

  • Solutions: It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into tightly sealed vials and store at low temperatures (-20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles.

Q3: Which solvents are recommended for preparing stock solutions?

A3: The choice of solvent can impact stability.

  • Aprotic Solvents: For stock solutions, high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally preferred.

  • Protic Solvents: If protic solvents like ethanol or methanol are used, ensure they are anhydrous, as residual water can promote hydrolysis.

  • Aqueous Solutions: Direct dissolution in aqueous buffers is not recommended for long-term storage due to the risk of hydrolysis. If aqueous buffers are required for an experiment, the stock solution should be diluted into the aqueous medium immediately before use.

Q4: How can I monitor the stability of my this compound solution?

A4: The most reliable way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] These techniques can separate the intact parent compound from its degradation products, allowing for quantification of the compound's purity over time.

Troubleshooting Guide

Problem: My compound is precipitating out of my aqueous experimental media.

Potential Cause Troubleshooting Steps
Low Aqueous Solubility The compound may have limited solubility in your buffer system.
Solution: 1. Decrease the final concentration of the compound in the assay.2. Increase the percentage of a co-solvent (like DMSO) in the final solution, ensuring the final solvent concentration is compatible with your experimental system (typically <0.5%).[6]3. Evaluate alternative buffer components or pH that may improve solubility.
Compound Degradation A degradation product with lower solubility might be forming and precipitating.
Solution: 1. Analyze the precipitate using techniques like LC-MS to identify its structure.2. Perform a stability assessment in the specific experimental media to determine the rate of degradation (see Experimental Protocols).3. If degradation is confirmed, prepare solutions immediately before use and minimize incubation times.

Problem: I am observing new peaks in my HPLC/LC-MS analysis after storing the solution.

G start New Peaks Observed in HPLC/LC-MS check_control Analyze a freshly prepared standard solution (T=0) start->check_control peaks_present Are new peaks present in the fresh standard? check_control->peaks_present issue_with_standard Issue with solid compound purity or analytical method. Re-evaluate. peaks_present->issue_with_standard Yes degradation_likely New peaks are likely degradation products. peaks_present->degradation_likely No forced_degradation Perform a forced degradation study (see protocol). degradation_likely->forced_degradation identify_products Use MS to identify the structure of the new peaks. degradation_likely->identify_products

Caption: Troubleshooting workflow for identifying degradation products.

Problem: The biological activity of my compound solution is decreasing over time.

Potential Cause Troubleshooting Steps
Compound Degradation The concentration of the active parent compound is decreasing due to instability in the assay medium.[2]
Solution: 1. Confirm the stability of the compound in your specific assay medium over the time course of the experiment using HPLC or LC-MS.2. If instability is confirmed, prepare solutions fresh and add them to the assay at the last possible moment.3. For long-term experiments, consider replenishing the medium with a freshly prepared compound at regular intervals.[6]
Adsorption to Labware The compound may be adsorbing to the surfaces of plastic plates, tubes, or pipette tips, reducing its effective concentration.[6]
Solution: 1. Test for loss of compound concentration in the medium in the absence of cells or other biological components.2. Consider using low-adsorption labware or adding a small amount of a non-ionic surfactant (e.g., Tween-20), if compatible with the assay.

Potential Degradation Pathways

The structure of this compound suggests two primary sites for degradation in solution. The following diagram illustrates these hypothetical pathways.

G parent This compound hydrolysis_product 4-((2-(Hydroxymethyl)phenyl)sulfonyl)morpholine parent->hydrolysis_product Hydrolysis of Bromomethyl Group (e.g., H2O, OH-) sulfonamide_product 2-(Bromomethyl)benzenesulfonamide parent->sulfonamide_product Cleavage of Sulfonyl-Nitrogen Bond (e.g., strong acid/base) morpholine Morpholine sulfonamide_product->morpholine G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution (e.g., in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (80°C, Solid & Solution) prep_stock->thermal photo Photolytic (ICH Q1B light exposure) prep_stock->photo sampling Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize if applicable hplc_analysis Analyze by Stability-Indicating HPLC-UV/MS Method sampling->hplc_analysis neutralize->hplc_analysis evaluate Evaluate Degradation (%) Identify Degradants Assess Mass Balance hplc_analysis->evaluate

References

Technical Support Center: A Troubleshooting Guide for Reactions with Sulfonyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Reactions involving sulfonyl halides are fundamental transformations in organic synthesis, pivotal in the construction of sulfonamides—a scaffold of immense importance in pharmaceuticals and agrochemicals. However, the high reactivity of the sulfonyl halide moiety, while advantageous, also opens the door to a variety of experimental challenges. This guide provides in-depth, field-proven insights into diagnosing and resolving common issues encountered during these reactions, ensuring that researchers can navigate the complexities of sulfonylation with confidence.

Frequently Asked Questions (FAQs)

This section addresses the most common problems encountered during sulfonylation reactions in a direct question-and-answer format.

Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?

Several factors can contribute to a slow or incomplete reaction. A systematic diagnosis is key.

  • Poor Nucleophilicity of the Amine: The reaction rate is highly dependent on the nucleophilic character of the amine. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines (e.g., secondary amines with bulky substituents) are inherently less reactive.[1]

    • Solution: Increase the kinetic energy of the system by raising the reaction temperature, potentially to reflux.[2] The use of a more polar, forcing solvent can also accelerate the reaction. For particularly challenging cases, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be highly effective. DMAP first attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate, which is more susceptible to nucleophilic attack by the amine.[2]

  • Steric Hindrance: Significant steric bulk on either the amine or the sulfonyl halide can impede the approach of the nucleophile to the electrophilic sulfur center.[2][3][4][5][6] This is a common issue with ortho-substituted aryl sulfonyl chlorides or bulky alkyl amines.[2][6]

    • Solution: As with poor nucleophilicity, increasing the reaction temperature can help overcome the activation energy barrier imposed by steric repulsion.[2] Additionally, consider the choice of base; a very bulky base like diisopropylethylamine (DIPEA) could exacerbate the steric problem.[2] Switching to a smaller, non-nucleophilic base might be beneficial.

  • Poor Quality or Decomposed Sulfonyl Halide: Sulfonyl chlorides can degrade upon storage, especially if exposed to moisture.[1][7][8] This leads to a lower effective concentration of your electrophile.

    • Solution: Assess the purity of your sulfonyl halide before use (see Protocol 1). If decomposition is suspected, use a freshly opened bottle or purify the reagent. For substrates that are sensitive or reactions that require high precision, consider using the more stable but less reactive sulfonyl fluorides.[1][7][8][9]

Q2: My primary reaction product is the sulfonic acid, not the desired sulfonamide. What is happening?

The presence of sulfonic acid is a clear indication of hydrolysis of the sulfonyl halide.[9] This is the most common side reaction.

  • Cause: Sulfonyl chlorides react readily with water, especially in the presence of a base, to form the corresponding sulfonic acid.[1][9] This competitive pathway consumes the sulfonyl halide, reducing the yield of the desired sulfonamide.

    • Solution: Rigorous Anhydrous Conditions. This is the most critical factor to control. Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system. If an aqueous workup is required, it should be performed quickly and at a low temperature to minimize hydrolysis of any unreacted sulfonyl halide.[1]

Q3: I am observing multiple spots on my TLC plate, indicating a mixture of products. How do I identify and prevent these side products?

Besides hydrolysis, other side reactions can complicate your product mixture.

  • Double Sulfonylation of Primary Amines: Primary amines (R-NH₂) can sometimes react with two equivalents of the sulfonyl halide to form a sulfonyl imide (R-N(SO₂R')₂). This is more likely to occur if a large excess of the sulfonyl halide is used or if the reaction is run for an extended period at high temperatures.

    • Solution: Carefully control the stoichiometry. Use a slight excess (e.g., 1.05-1.2 equivalents) of the amine relative to the sulfonyl halide to favor the formation of the monosulfonated product.[2]

  • Reaction with Other Nucleophilic Groups: If your amine starting material contains other nucleophilic functional groups (e.g., alcohols, phenols, thiols), these can also be sulfonylated.

    • Solution: Employ protecting groups for the other nucleophilic sites if their reactivity is comparable to or greater than the target amine. Common protecting groups for alcohols include silyl ethers or benzyl ethers.

The following diagram illustrates the competitive pathways in a typical sulfonylation reaction.

Reaction Pathways Amine Amine (R-NH₂) DesiredProduct Desired Product (Sulfonamide) Amine->DesiredProduct Desired Reaction SulfonylHalide Sulfonyl Halide (R'-SO₂X) SulfonylHalide->DesiredProduct HydrolysisProduct Side Product (Sulfonic Acid) SulfonylHalide->HydrolysisProduct Hydrolysis (Side Reaction) Base Base Water Water (H₂O) Water->HydrolysisProduct

Caption: Competing reaction pathways for a sulfonyl halide.

Q4: How do I choose the right base for my reaction?

The base plays a crucial role: it neutralizes the HCl or HBr generated during the reaction, driving the equilibrium towards the product.[2] The choice of base can significantly impact the reaction's success.

BasepKa (Conjugate Acid)Key Characteristics
Pyridine ~5.2Often used as both a base and a solvent. Can act as a nucleophilic catalyst, similar to DMAP.[10]
Triethylamine (TEA) ~10.7A common, inexpensive, and reasonably strong non-nucleophilic base. Can sometimes be too bulky.[2]
DIPEA ~11.0(Hünig's base) Very bulky and non-nucleophilic. Excellent for preventing side reactions at the base itself.
Potassium Carbonate ~10.3 (pKa of HCO₃⁻)An inorganic base, often used in biphasic or polar aprotic solvents like DMF or acetonitrile.

Causality: For sterically unhindered substrates, TEA is often a good first choice. For reactions sensitive to steric hindrance or where the amine is particularly precious, the non-nucleophilic and bulky DIPEA is an excellent option to prevent the base from competing as a nucleophile. Pyridine is a classic choice and its catalytic activity can be beneficial, but it can be difficult to remove during workup due to its high boiling point.

Q5: My reaction is complete, but I am struggling with the workup and purification. What are the best practices?

Purification can be challenging due to the presence of unreacted starting materials, the base (or its salt), and side products.

  • Quenching: If an excess of the sulfonyl halide was used, it must be quenched before extraction. A common method is to add a small amount of a nucleophilic amine like piperidine or a concentrated aqueous ammonia solution to consume the remaining sulfonyl halide.

  • Removal of Base: If a tertiary amine base like TEA or DIPEA was used, an acidic wash (e.g., dilute HCl, NH₄Cl) during the aqueous workup will protonate the amine, rendering it water-soluble and easily removed in the aqueous layer.

  • Removal of Sulfonic Acid: If hydrolysis was an issue, the resulting sulfonic acid can often be removed with a basic wash (e.g., dilute NaHCO₃ or Na₂CO₃), as the sulfonic acid is deprotonated to its water-soluble salt.

  • Chromatography: Column chromatography is the most common method for final purification. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective for separating the sulfonamide product from less polar starting materials and more polar impurities.

The following flowchart outlines a general troubleshooting workflow.

Troubleshooting Workflow Start Reaction Issue (Low Yield, Slow, etc.) CheckReagents 1. Check Reagent Quality Start->CheckReagents Purity Is Sulfonyl Halide Pure? (See Protocol 1) CheckReagents->Purity Assess Electrophile CheckConditions 2. Verify Reaction Conditions Anhydrous Are Conditions Strictly Anhydrous? CheckConditions->Anhydrous CheckWorkup 3. Review Workup & Purification Success Problem Solved CheckWorkup->Success Purity->CheckReagents No, Purify/Replace AmineReactivity Is Amine Hindered or Electron-Deficient? Purity->AmineReactivity Yes AmineReactivity->CheckConditions No TempConc Are Temperature & Concentration Optimal? AmineReactivity->TempConc Yes, Force Conditions Anhydrous->CheckConditions No, Dry System (See Protocol 2) BaseChoice Is the Base Appropriate? Anhydrous->BaseChoice Yes BaseChoice->CheckConditions No, Re-evaluate Base BaseChoice->TempConc Yes TempConc->CheckConditions No, Optimize TempConc->CheckWorkup Yes

Caption: A systematic workflow for troubleshooting sulfonylation reactions.

Key Experimental Protocols

Protocol 1: Purity Assessment of a Sulfonyl Chloride by ¹H NMR with an Internal Standard

This protocol provides a quantitative method to determine the purity of a sulfonyl chloride that may have partially hydrolyzed to sulfonic acid.

  • Prepare Internal Standard Stock: Accurately weigh ~50 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate) into a 10 mL volumetric flask. The standard should have sharp, well-resolved peaks in a region of the ¹H NMR spectrum that does not overlap with the analyte. Dissolve and dilute to the mark with a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that solubilizes both the standard and the sulfonyl chloride.

  • Prepare Sample: Accurately weigh ~20-30 mg of the sulfonyl chloride into an NMR tube.

  • Add Standard: Using a calibrated pipette or syringe, add a precise volume (e.g., 0.500 mL) of the internal standard stock solution to the NMR tube.

  • Acquire Spectrum: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ value) to allow for full relaxation of all relevant protons, ensuring accurate integration.

  • Calculate Purity:

    • Identify a well-resolved peak for the sulfonyl chloride (I_analyte) and the internal standard (I_std).

    • Normalize the integrals by the number of protons they represent (N_analyte and N_std).

    • Calculate the molar ratio and then the purity (% w/w) using the following formula: Purity (%) = (I_analyte / N_analyte) / (I_std / N_std) * (MW_analyte / MW_std) * (mass_std / mass_analyte) * 100

Protocol 2: Setting Up a Rigorously Anhydrous Reaction

This protocol details the steps to minimize water contamination, the primary cause of reaction failure.

  • Glassware Preparation: Dry all glassware (reaction flask, condenser, addition funnel, stir bar) in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum. Assemble the glassware while still hot and allow it to cool under a stream of dry inert gas (nitrogen or argon).

  • Solvent Preparation: Use a freshly dried, anhydrous solvent. If not using a solvent from a purification system, use a new, sealed bottle of anhydrous solvent. Solvents can also be dried over activated molecular sieves (4Å for most common solvents).

  • Reagent Handling: Solid reagents should be dried in a vacuum oven if they are heat-stable. Liquid reagents should be handled via syringe under the inert atmosphere. Never leave a reagent bottle open to the air.

  • Inert Atmosphere: Assemble the glassware and connect it to a bubbler or a balloon filled with nitrogen or argon. Maintain a slight positive pressure of the inert gas throughout the entire reaction setup, duration, and workup until the quenching step.

  • Reaction Execution: Add the solvent and reagents via syringe through a rubber septum. For additions of solids, use a Schlenk flask or an addition tube under a positive flow of inert gas.

References

How to avoid decomposition of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the decomposition of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound?

The primary cause of decomposition is the high reactivity of the benzylic bromide functional group. This group is susceptible to degradation via several pathways:

  • Hydrolysis: The compound readily reacts with water, leading to the formation of 2-(hydroxymethyl)phenyl)sulfonyl)morpholine and corrosive hydrogen bromide (HBr) gas. The safety data sheet explicitly states that it "Decomposes in contact with water"[1]. Similar compounds like benzyl bromide are known to decompose slowly on contact with water[2].

  • Nucleophilic Attack: The benzylic carbon is highly electrophilic and will react with a wide range of nucleophiles (e.g., alcohols, amines, thiols). This reactivity is due to the resonance stabilization of the transition state[3][4].

  • Heat: Elevated temperatures accelerate the rate of decomposition, particularly hydrolysis and elimination reactions.

  • Light: Like many benzylic halides, this compound may be sensitive to light, which can initiate radical decomposition pathways[5].

  • Bases: Strong bases can promote elimination reactions, forming an alkene.

Q2: What are the common signs of decomposition?

Researchers should be alert for the following indicators of compound degradation:

  • Color Change: The pure compound is typically a white to off-white solid. A change to yellow or brown can indicate the formation of degradation products.

  • Gas Evolution: Upon contact with moisture, hydrogen bromide (HBr) gas is produced[2]. This may be noticeable as fumes or a sharp, acidic odor when a container is opened.

  • Inconsistent Experimental Results: Poor yields, the appearance of unexpected side products in analytical data (e.g., TLC, LC-MS, NMR), or a decrease in the expected reactivity are strong indicators that the starting material has degraded.

  • Changes in Physical State: Clumping of the solid material can indicate hygroscopicity and moisture absorption, a precursor to hydrolysis.

Q3: What is the recommended protocol for storing this compound?

To ensure long-term stability, this compound must be stored under specific conditions to mitigate the risks of hydrolysis and thermal degradation.

ParameterRecommendationRationale
Temperature 2–8°C[6][7]Reduces the rate of decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)[6]Prevents contact with atmospheric moisture and oxygen.
Container Tightly sealed, opaque or amber vial[1]Prevents moisture ingress and protects from light.
Location Dry, well-ventilated, corrosives-compatible area[1]Ensures safety and prevents degradation from environmental factors.

Q4: How should I handle the compound during experimental setup?

Proper handling is critical to prevent decomposition before or during a reaction. Always handle the compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[1][8].

Below is a recommended workflow for handling the reagent:

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction A Equilibrate Reagent to Room Temperature B Prepare Anhydrous Solvents and Glassware A->B While sealed C Weigh Reagent Quickly Under Inert Atmosphere D Dissolve in Anhydrous Solvent C->D E Add to Reaction Mixture Immediately D->E F Maintain Inert Atmosphere E->F

Caption: Recommended workflow for handling this compound.

Q5: Which solvents, reagents, and conditions are incompatible with this compound?

Due to its reactivity, care must be taken when selecting solvents and reaction partners. The table below summarizes key incompatibilities.

CategoryIncompatible ExamplesReason for Incompatibility
Solvents Protic solvents (Water, Methanol, Ethanol)Act as nucleophiles, causing solvolysis/hydrolysis[1][2].
Reagents Strong bases (e.g., NaOH, KOH, t-BuOK), Nucleophiles (e.g., primary/secondary amines, thiols), Strong Oxidizing Agents[9]Promote elimination, substitution, or oxidation reactions.
Conditions High temperatures, Humid air, Direct sunlightAccelerate decomposition pathways.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low reaction yield Reagent decompositionVerify storage conditions. Test a small amount of the reagent with a known reaction. Purchase a new batch if necessary.
Multiple spots on TLC Impure/degraded starting materialPurify the material before use via recrystallization (if a suitable solvent system can be identified) or column chromatography using anhydrous solvents.
Reaction fails to initiate Inactive reagent due to hydrolysisEnsure all glassware is oven- or flame-dried and reactions are run under an inert atmosphere. Use anhydrous solvents.
Sharp odor/fumes from bottle Hydrolysis has occurred, releasing HBrHandle the bottle in a fume hood with extreme care. The reagent is likely compromised and may need to be disposed of according to safety protocols.

Decomposition Pathway and Logic

The primary decomposition pathway is hydrolysis, driven by the susceptibility of the benzylic carbon to nucleophilic attack by water. The stability of the resulting benzylic carbocation intermediate is enhanced by the adjacent aromatic ring, facilitating this SN1-type reaction.

G cluster_causes Decomposition Factors A This compound B Hydrolysis Product (Benzylic Alcohol) A->B Decomposes via Nucleophilic Substitution C Hydrogen Bromide (HBr) A->C Decomposes via Nucleophilic Substitution Moisture Moisture/Water Moisture->A initiates hydrolysis Heat Heat Heat->A accelerates reaction Light UV Light Nucleophiles Nucleophiles

Caption: Primary decomposition pathway (hydrolysis) and contributing factors.

By understanding the inherent reactivity of the benzylic bromide moiety and implementing rigorous storage and handling protocols, researchers can significantly minimize the decomposition of this compound and ensure the integrity of their experimental results.

References

Technical Support Center: Catalyst Deactivation in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during morpholine synthesis.

Troubleshooting Guides

This section provides structured guidance to diagnose and resolve common problems encountered during the catalytic synthesis of morpholine, particularly from diethylene glycol (DEG) and ammonia.

Issue 1: Gradual or Sudden Decrease in Morpholine Yield and DEG Conversion

Q: My morpholine yield and diethylene glycol (DEG) conversion are decreasing over time. What are the likely causes and how can I troubleshoot this?

A: A decline in catalytic activity is a common issue and can be attributed to several deactivation mechanisms. The appropriate troubleshooting workflow depends on the nature of the activity loss (gradual or sudden) and the specific operating conditions.

Troubleshooting Workflow

G start Decrease in Yield/Conversion Observed check_rate Is the deactivation gradual or sudden? start->check_rate gradual Gradual Deactivation check_rate->gradual Gradual sudden Sudden Deactivation check_rate->sudden Sudden gradual_causes Potential Causes: - Coking/Fouling - Sintering - Leaching gradual->gradual_causes sudden_causes Potential Cause: - Poisoning sudden->sudden_causes diagnose_gradual Diagnostic Steps: 1. TGA/TPO of spent catalyst 2. SEM/TEM analysis 3. ICP-OES of product stream gradual_causes->diagnose_gradual remedy_gradual Remediation: - Coking: Regenerate via oxidation - Sintering: Irreversible, replace catalyst - Leaching: Modify support/conditions diagnose_gradual->remedy_gradual diagnose_sudden Diagnostic Steps: 1. Analyze feedstock purity (DEG, NH3, H2) 2. Check for system leaks (e.g., air, oil) 3. EDX/XPS of spent catalyst for poisons sudden_causes->diagnose_sudden remedy_sudden Remediation: - Install guard beds for feed purification - Identify and eliminate source of contaminants - Attempt specific regeneration (e.g., acid wash for sulfur) diagnose_sudden->remedy_sudden

Caption: Troubleshooting workflow for decreased catalyst activity.

Detailed Diagnostic Steps and Solutions:

  • Poisoning (Often causes rapid deactivation):

    • Cause: Strong chemisorption of impurities from the feedstock onto the active sites of the catalyst.[1][2] Common poisons for nickel catalysts include sulfur compounds, carbon monoxide, and heavy metals.[1] Impurities in the diethylene glycol feed can also act as catalyst poisons.

    • Diagnosis:

      • Feedstock Analysis: Analyze the DEG, ammonia, and hydrogen feeds for potential contaminants like sulfur compounds.

      • Catalyst Characterization: Use Energy-Dispersive X-ray Spectroscopy (EDX) or X-ray Photoelectron Spectroscopy (XPS) on the spent catalyst to detect the presence of poisoning elements on the surface.

    • Solutions:

      • Feed Purification: Implement guard beds to remove impurities from the reactant streams before they reach the catalyst bed.

      • Regeneration: For certain types of poisoning, specific regeneration procedures may be effective. For example, sulfur-poisoned Raney nickel catalysts can be regenerated by treatment with an aqueous organic acid solution.[3]

  • Coking/Fouling (Typically a gradual deactivation):

    • Cause: Deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites and pores.[1][2] Higher reaction temperatures can sometimes lead to increased coking.[4]

    • Diagnosis:

      • Thermogravimetric Analysis (TGA): Heat the spent catalyst in an inert atmosphere to determine the amount of deposited coke by measuring the weight loss at different temperatures.

      • Temperature-Programmed Oxidation (TPO): Heat the spent catalyst in an oxidizing atmosphere (e.g., air or oxygen) and monitor the evolution of CO2 to quantify the amount and determine the nature of the coke.

    • Solutions:

      • Regeneration: The most common method for removing coke is controlled oxidation (burning off the carbon) with a dilute stream of air or oxygen.[5] Care must be taken to control the temperature to avoid sintering the catalyst.

      • Optimize Operating Conditions: Adjusting process parameters, such as the ammonia-to-DEG ratio, can help minimize coke formation. High ammonia concentrations can shift the reaction equilibrium and potentially reduce the formation of heavy by-products that act as coke precursors.[4]

  • Sintering/Thermal Degradation (Gradual deactivation at high temperatures):

    • Cause: Agglomeration of small metal particles into larger ones at high operating temperatures, leading to a decrease in the active surface area.[1] This process is generally irreversible.

    • Diagnosis:

      • Chemisorption: Techniques like hydrogen pulse chemisorption can measure the active metal surface area. A significant decrease compared to the fresh catalyst indicates sintering.

      • Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize the catalyst morphology and observe the growth of metal particles.

    • Solutions:

      • Catalyst Replacement: Sintering is generally irreversible, and the catalyst will likely need to be replaced.

      • Process Control: Ensure precise temperature control to avoid exceeding the catalyst's thermal stability limit. The formation of a nickel-aluminate spinel (NiAl2O4) at higher calcination temperatures can enhance the metal-support interaction and improve resistance to sintering.[6]

  • Leaching (Relevant in liquid-phase reactions):

    • Cause: Dissolution of the active metal or support material into the reaction medium. This is a primary cause of irreversible deactivation in liquid-phase reactions.

    • Diagnosis:

      • Product Analysis: Use Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to analyze the product stream for traces of the catalyst metal (e.g., nickel).

    • Solutions:

      • Catalyst Design: Use supports with strong anchoring sites for the metal nanoparticles to enhance stability.

      • Optimize Conditions: Harsher reaction conditions (e.g., very high temperatures) can accelerate leaching.

Issue 2: Decrease in Selectivity to Morpholine and Increase in By-products

Q: My catalyst is still active, but the selectivity towards morpholine has decreased, and I'm observing an increase in heavy by-products. What could be the cause?

A: A drop in selectivity can be a subtle sign of catalyst deactivation or a shift in reaction pathways.

  • Potential Causes & Solutions:

    • Non-selective Poisoning: Some poisons may not completely kill the active sites but alter their electronic properties, leading to changes in the reaction pathway and favoring the formation of by-products.

      • Solution: As with general poisoning, identify and remove the source of contamination from the feedstock.

    • Changes in Active Sites due to Coking: Coke deposits can selectively block certain types of active sites or alter the geometry of the pores, hindering the formation of the desired product and promoting side reactions.

      • Solution: Regenerate the catalyst to remove coke deposits.

    • Sub-optimal Reactant Ratios: Low molar ratios of ammonia to diethylene glycol can lead to increased formation of heavy by-products.[3] It is believed that a lower ammonia concentration in the liquid phase allows the morpholine product to react further.[3]

      • Solution: Ensure the molar ratio of ammonia to DEG is optimized. Ratios of 6:1 to 9:1 are often preferred to maximize morpholine selectivity.[3]

Frequently Asked Questions (FAQs)

Catalyst Deactivation Mechanisms

Q1: What are the primary mechanisms of catalyst deactivation in morpholine synthesis? A1: The main causes of deactivation are chemical, thermal, and mechanical.[1] For morpholine synthesis, which often uses nickel-based catalysts, the most common mechanisms are:

  • Poisoning: Chemical deactivation from impurities in the feed.[1]

  • Coking (Fouling): Physical blockage of active sites by carbon deposits.[1]

  • Sintering (Thermal Degradation): Loss of active surface area due to high temperatures.[1]

  • Leaching: Loss of active components into the liquid phase.

Q2: How can I distinguish between catalyst poisoning and sintering based on performance data? A2: Poisoning often leads to a rapid and significant drop in catalyst activity, especially if a slug of contaminant enters the reactor. Sintering, on the other hand, is typically a slower, more gradual process that occurs over a longer period of operation at high temperatures. However, severe process upsets leading to temperature excursions can cause rapid sintering.

Q3: Does the presence of hydrogen and ammonia in the reaction affect catalyst stability? A3: Yes, both play crucial roles. Hydrogen is added to the process primarily to maintain the activity of the hydrogenation/dehydrogenation catalyst.[3][4] A high molar ratio of ammonia to diethylene glycol is not only crucial for shifting the reaction equilibrium towards the desired product but also helps in reducing the formation of heavy by-products that can act as coke precursors.[4]

Catalyst Characterization

Q4: What are the essential characterization techniques for a deactivated catalyst from a morpholine synthesis reactor? A4: A combination of techniques is recommended to get a complete picture of the deactivation mechanism:

  • To Quantify Coke: Thermogravimetric Analysis (TGA) and Temperature-Programmed Oxidation (TPO).

  • To Identify Poisons: Energy-Dispersive X-ray Spectroscopy (EDX) and X-ray Photoelectron Spectroscopy (XPS).

  • To Assess Sintering: Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and H2 Chemisorption.

  • To Detect Leaching: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) of the reaction mixture.

Catalyst Regeneration

Q5: Is it possible to regenerate a deactivated catalyst used for morpholine synthesis? A5: Regeneration is possible for deactivation caused by coking and some types of poisoning, but generally not for sintering.[5]

  • Coked Catalysts: Can be regenerated by controlled combustion of the carbon deposits.

  • Poisoned Catalysts: Regeneration depends on the poison. For example, sulfur-poisoned nickel catalysts can sometimes be regenerated.[3]

  • Sintered Catalysts: Sintering is typically irreversible, and the catalyst usually needs to be replaced.

Q6: What is a typical regeneration procedure for a coked Raney nickel catalyst? A6: Regeneration often involves a multi-step process. A general approach for a coked catalyst could be:

  • Solvent Washing: To remove physically adsorbed organic residues.

  • Controlled Oxidation: To burn off coke deposits. This must be done carefully to avoid excessive temperatures that could cause sintering.

  • Reduction: Treatment with hydrogen to reduce the oxidized metal back to its active state.

One study on Raney nickel regeneration demonstrated complete activity recovery after in-pot regeneration under 30 bar of H2 at 150°C.[7][8] Another approach for exhausted Raney nickel involves treatment with an acidic solution (e.g., acetic acid in methanol and water) followed by washing.[9]

Operational Parameters and Catalyst Lifespan

Q7: How do operating parameters affect the lifespan of the catalyst in morpholine synthesis? A7: Key parameters include:

  • Temperature: Higher temperatures can increase the reaction rate but also accelerate sintering and coking.[4] Operating within the recommended temperature range (typically 150-300°C) is crucial.[10]

  • Ammonia to DEG Ratio: A higher ratio generally improves selectivity and can reduce the formation of coke precursors.[4]

  • Feed Purity: Impurities in the DEG, ammonia, or hydrogen can poison the catalyst, significantly shortening its life.

Q8: What is the expected industrial lifespan of a catalyst in morpholine production? A8: The lifespan can vary significantly depending on the catalyst type, operating conditions, and feed purity. With proper operation and feed purification, catalysts can last for several thousand hours. One patent mentions that a particular catalyst for morpholine synthesis has a lifespan of 600-800 hours.[11]

Quantitative Data on Catalyst Deactivation and Regeneration

ParameterFresh CatalystDeactivated Catalyst (Example)Regenerated Catalyst (Example)Reference
Active Metal Surface Area (m²/g) 8545 (after 200h at high temp.)N/A (Sintering is irreversible)[12]
Coke Content (wt%) 05-15< 1[1]
DEG Conversion (%) 956092[8]
Morpholine Selectivity (%) 907088[3]

Note: The values in this table are illustrative and can vary significantly based on the specific catalyst, process conditions, and deactivation mechanism.

Experimental Protocols

Protocol 1: Characterization of Coked Catalyst by Temperature-Programmed Oxidation (TPO)

  • Sample Preparation: Carefully unload a representative sample of the spent catalyst from the reactor under an inert atmosphere to prevent uncontrolled oxidation. Gently crush the catalyst pellets to a fine powder.

  • TPO Analysis:

    • Load approximately 50-100 mg of the powdered catalyst into a quartz microreactor.

    • Pre-treat the sample by flowing an inert gas (e.g., Helium or Argon) at 100-150°C for 30-60 minutes to remove moisture and physisorbed species.

    • Cool the sample to room temperature.

    • Switch to a flowing gas mixture containing a low concentration of oxygen (e.g., 5-10% O2 in He) at a flow rate of 20-50 mL/min.

    • Heat the sample at a linear rate (e.g., 10°C/min) to a final temperature of around 800°C.[13]

    • Monitor the effluent gas using a mass spectrometer or a thermal conductivity detector (TCD) to detect the evolution of CO2.

  • Data Interpretation: The temperature at which CO2 evolution occurs indicates the reactivity of the coke (lower temperatures suggest more amorphous coke, while higher temperatures indicate more graphitic coke). The total amount of CO2 evolved can be used to quantify the total carbon deposition.

Protocol 2: Regeneration of Raney Nickel Catalyst via Acidic Treatment

This protocol is based on a procedure for regenerating exhausted Raney nickel and should be adapted and tested for specific applications.[9]

  • Safety Precautions: Raney nickel is pyrophoric and must be handled under an inert atmosphere or covered with a solvent (e.g., water, ethanol) at all times.[7]

  • Preparation of Regeneration Solution: Prepare a solution of 30% glacial acetic acid in methanol, with the addition of 8-10% water.[9]

  • Treatment:

    • In an inert atmosphere (e.g., a glovebox), add the exhausted Raney nickel catalyst to the regeneration solution. A typical ratio might be 50 grams of catalyst to 200-300 mL of solution.[9]

    • Stir the mixture at a controlled temperature between 20-50°C for 1-2 hours.[7][9]

  • Washing:

    • Allow the catalyst to settle and then carefully decant the acidic solution.

    • Wash the catalyst multiple times with methanol until the washing liquid is colorless and neutral.

  • Storage: Store the regenerated catalyst under a suitable solvent like methanol or isopropanol.

Visualizing Deactivation Pathways

DeactivationPathways cluster_poisoning Poisoning cluster_coking Coking / Fouling cluster_sintering Sintering poison_source Feed Impurities (Sulfur, CO, etc.) poison_mechanism Strong Chemisorption on Active Sites poison_source->poison_mechanism poison_result Blocked Active Sites Altered Electronic Properties poison_mechanism->poison_result DeactivatedCatalyst Deactivated Catalyst poison_result->DeactivatedCatalyst coke_source Heavy By-products Oligomerization coke_mechanism Carbon Deposition on Surface & in Pores coke_source->coke_mechanism coke_result Blocked Pores & Sites Mass Transfer Limitation coke_mechanism->coke_result coke_result->DeactivatedCatalyst sinter_source High Temperature (> Thermal Stability Limit) sinter_mechanism Particle Migration & Coalescence sinter_source->sinter_mechanism sinter_result Loss of Active Surface Area Irreversible Deactivation sinter_mechanism->sinter_result sinter_result->DeactivatedCatalyst Catalyst Active Catalyst

Caption: Major catalyst deactivation pathways in morpholine synthesis.

References

Optimizing solvent choice for reactions with 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-((2-(bromomethyl)phenyl)sulfonyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent choice and troubleshooting common issues encountered during reactions with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: The primary reactive site is the benzylic bromide. The carbon atom of the bromomethyl group is electrophilic and susceptible to nucleophilic attack, making it ideal for N-alkylation reactions.

Q2: Which type of reaction mechanism is typical for this compound?

A2: Reactions with this compound typically proceed via a nucleophilic substitution mechanism. Depending on the nucleophile, solvent, and reaction conditions, it can follow either an SN1 or SN2 pathway. For most applications, particularly with amine nucleophiles, inducing an S_N2 reaction is often desirable for greater control and predictability.

Q3: How does solvent choice impact the reaction outcome?

A3: Solvent polarity is a critical factor. Polar aprotic solvents are generally preferred for S_N2 reactions as they can enhance the reactivity of the nucleophile.[1] In contrast, polar protic solvents may favor an S_N1 pathway by stabilizing carbocation intermediates.

Q4: What are the most common side reactions to be aware of?

A4: A frequent side reaction is over-alkylation, where the initially formed secondary amine product, being more nucleophilic than the starting primary amine, reacts further with the electrophile. This can lead to the formation of tertiary amines and even quaternary ammonium salts.

Q5: How can I minimize the formation of byproducts?

A5: To reduce over-alkylation, consider using a slight excess of the starting amine relative to this compound. Additionally, controlling the reaction temperature is crucial; running the reaction at a lower temperature can help favor mono-alkylation. Careful monitoring of the reaction progress and stopping it once the starting material is consumed is also recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Reaction Poor solubility of reactants: The starting materials may not be adequately dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.Select a solvent that effectively dissolves all reactants. Refer to the Solvent Selection Guide below. Gentle heating may also improve solubility.
Insufficient nucleophilicity of the amine: The amine substrate may not be a strong enough nucleophile to react efficiently under the chosen conditions.Consider using a stronger base to deprotonate the amine, thereby increasing its nucleophilicity. Alternatively, switching to a more polar aprotic solvent can enhance the nucleophile's reactivity.
Low reaction temperature: The activation energy for the reaction may not be reached at the current temperature.Gradually increase the reaction temperature while monitoring for product formation and potential side reactions using techniques like TLC or LC-MS.
Formation of Multiple Products Over-alkylation: The mono-alkylated product is reacting further with the starting electrophile.Use a slight excess of the amine nucleophile (1.1 to 1.5 equivalents). Consider adding the this compound solution slowly to the amine solution to maintain a low concentration of the electrophile. Running the reaction to partial conversion of the amine can also favor the mono-alkylated product.
Elimination byproducts: If the reaction is run at too high a temperature, elimination of HBr from the benzylic position can occur, leading to an alkene byproduct.Maintain the lowest effective temperature for the reaction.
Difficult Product Purification Presence of unreacted starting materials and byproducts: A low-yielding or incomplete reaction will result in a complex mixture that is challenging to purify.Optimize the reaction conditions (solvent, temperature, stoichiometry) to drive the reaction to completion and minimize side products. Consider alternative purification techniques such as crystallization or preparative chromatography.

Solvent Selection Guide and Impact on Reaction

While specific solubility data for this compound is not extensively published, the following table provides a general guide based on the reactivity of similar benzylic bromides and N-alkylation reactions. The quantitative data is adapted from a study on a related reaction involving benzyl alcohol and is intended to provide a comparative perspective on the influence of solvent choice on reaction time and yield.[2] Note: Experimental verification is highly recommended.

Solvent Solvent Type Expected Solubility Typical Reaction Time Typical Yield Comments
Acetonitrile (CH₃CN) Polar AproticGood4-12 hoursHighOften the solvent of choice for S_N2 reactions.[1]
Dimethylformamide (DMF) Polar AproticVery Good2-8 hoursVery HighHigher boiling point allows for a wider temperature range.
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent1-6 hoursVery HighExcellent solvent but can be difficult to remove during workup.
Tetrahydrofuran (THF) Polar AproticModerate12-24 hoursModerateGenerally less effective for N-alkylation compared to other polar aprotic solvents.
Dichloromethane (CH₂Cl₂) Nonpolar AproticModerate12-24 hoursModerate to LowMay not be polar enough to facilitate the reaction efficiently.
Ethanol (EtOH) Polar ProticModerate12-24 hoursVariableCan promote S_N1 pathways, potentially leading to side products.
Water (H₂O) Polar ProticPoor> 24 hoursVery LowGenerally unsuitable for this type of reaction due to low solubility of the electrophile and potential hydrolysis.
n-Hexane NonpolarVery Poor> 24 hoursVery LowUnsuitable for this reaction.
Acetonitrile/Water (2:1) MixedGood2-6 hoursHighThe presence of water can sometimes accelerate reactions, but may also lead to hydrolysis byproducts.[2]

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine

This protocol provides a general starting point for the N-alkylation of a primary amine with this compound. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 - 1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

  • Stir the suspension at room temperature for 15-30 minutes.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous acetonitrile.

  • Slowly add the solution of this compound to the stirred amine suspension at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualized Workflows

Solvent_Selection_Workflow Solvent Selection Workflow start Start: Define Reaction Goal (e.g., N-alkylation) check_solubility Are reactants soluble in a non-polar aprotic solvent? start->check_solubility select_polar_aprotic Select a polar aprotic solvent: Acetonitrile, DMF, or DMSO check_solubility->select_polar_aprotic Yes consider_mixed_solvent Consider a mixed solvent system (e.g., Acetonitrile/Water) check_solubility->consider_mixed_solvent No run_test_reaction Perform a small-scale test reaction select_polar_aprotic->run_test_reaction consider_mixed_solvent->run_test_reaction analyze_results Analyze results (TLC, LC-MS) for conversion and byproducts run_test_reaction->analyze_results optimize Optimize conditions (temperature, concentration) analyze_results->optimize end Proceed with scaled-up reaction optimize->end

Caption: A logical workflow for selecting an appropriate solvent system.

Troubleshooting_Workflow Troubleshooting Common Reaction Issues start Reaction Issue Identified issue_type What is the primary issue? start->issue_type low_yield Low Yield / No Reaction issue_type->low_yield Low Conversion multiple_products Multiple Products issue_type->multiple_products Impure Product check_solubility Verify reactant solubility. Consider a better solvent (e.g., DMF). low_yield->check_solubility increase_temp Gradually increase temperature. Monitor reaction progress. low_yield->increase_temp check_stoichiometry Adjust stoichiometry. Use excess amine. multiple_products->check_stoichiometry lower_temp Lower reaction temperature to reduce over-alkylation. multiple_products->lower_temp re_evaluate Re-evaluate and optimize check_solubility->re_evaluate increase_temp->re_evaluate check_stoichiometry->re_evaluate lower_temp->re_evaluate

Caption: A decision tree for troubleshooting common experimental outcomes.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine and its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed ¹H NMR analysis of 4-((2-(bromomethyl)phenyl)sulfonyl)morpholine, a key intermediate in various synthetic applications. For comparative purposes, we also present the ¹H NMR data for two of its synthetic precursors, 4-((2-(hydroxymethyl)phenyl)sulfonyl)morpholine and 4-((2-formylphenyl)sulfonyl)morpholine. Understanding the distinct spectral features of these compounds is crucial for reaction monitoring and quality control.

¹H NMR Data Comparison

The following table summarizes the predicted ¹H NMR spectral data for the target compound and its alternatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), along with the multiplicity, coupling constant (J) in Hertz (Hz), and integration values.

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H-a~4.8 - 5.0s-2H
H-b~3.7 - 3.8t~4.54H
H-c~3.0 - 3.1t~4.54H
Aromatic-H~7.5 - 8.1m-4H
4-((2-(Hydroxymethyl)phenyl)sulfonyl)morpholine H-a'~4.6 - 4.8s-2H
H-b'~3.7 - 3.8t~4.54H
H-c'~2.9 - 3.0t~4.54H
Aromatic-H'~7.4 - 8.0m-4H
OHVariable (broad s)br s-1H
4-((2-Formylphenyl)sulfonyl)morpholine H-a''~10.0 - 10.2s-1H
H-b''~3.7 - 3.9t~4.54H
H-c''~3.1 - 3.2t~4.54H
Aromatic-H''~7.6 - 8.2m-4H

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality and reproducible ¹H NMR data.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.

  • Number of Scans (NS): 8-16 scans for routine analysis. More scans may be required for dilute samples.

  • Spectral Width (SW): 0-12 ppm.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Calibrate the chemical shift scale to the TMS signal at δ 0.00 ppm.

  • Integrate all signals.

Structural and Spectral Correlation

The following diagram illustrates the key structural features of this compound and their corresponding predicted ¹H NMR signals.

Caption: Key proton signals in the ¹H NMR of the target compound.

Discussion

The ¹H NMR spectrum of this compound is characterized by four main regions of interest. The benzylic protons of the bromomethyl group (H-a) are expected to appear as a singlet in the downfield region of approximately 4.8-5.0 ppm due to the deshielding effects of the adjacent bromine atom and the aromatic ring.

The morpholine ring protons exhibit a typical AA'BB' system. The two methylene groups adjacent to the oxygen atom (H-b) are expected to resonate as a triplet around 3.7-3.8 ppm. The two methylene groups adjacent to the nitrogen atom (H-c), which is directly attached to the electron-withdrawing sulfonyl group, are shifted further downfield and appear as a triplet around 3.0-3.1 ppm.

The four aromatic protons are expected to appear as a complex multiplet in the range of 7.5-8.1 ppm due to the ortho-disubstitution pattern on the benzene ring.

Comparison with Alternatives:

  • 4-((2-(Hydroxymethyl)phenyl)sulfonyl)morpholine: The replacement of the bromine atom with a hydroxyl group results in an upfield shift of the benzylic protons (H-a') to around 4.6-4.8 ppm. A broad, exchangeable proton signal for the hydroxyl group (OH) will also be present in the spectrum.

  • 4-((2-Formylphenyl)sulfonyl)morpholine: The oxidation of the bromomethyl group to a formyl group leads to the appearance of a highly deshielded aldehyde proton (H-a'') as a singlet between 10.0 and 10.2 ppm. The protons of the morpholine ring and the aromatic ring will also experience slight downfield shifts due to the strong electron-withdrawing nature of the aldehyde group.

This comparative analysis demonstrates how ¹H NMR spectroscopy can be effectively used to distinguish between this compound and its common synthetic precursors, ensuring the accurate identification and characterization of these important chemical entities.

A Comparative Guide to the Reactivity of Bromomethylphenylsulfonyl Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and the synthesis of complex organic molecules, sulfonyl halides are indispensable reagents.[1] Their reactivity towards nucleophiles allows for the formation of stable sulfonamides and sulfonate esters, crucial linkages in many pharmaceutical compounds and biological probes.[1][2] Among these, bromomethylphenylsulfonyl reagents offer a unique combination of a reactive sulfonyl halide for conjugation and a benzylic bromide for further functionalization. However, the choice of the halogen on the sulfonyl group—typically chloride or bromide—can significantly impact the reagent's stability and reactivity, a critical consideration for any synthetic strategy.

This guide provides an in-depth comparison of the reactivity of different bromomethylphenylsulfonyl reagents, focusing on the influence of the sulfonyl halide. We will delve into the underlying chemical principles, provide experimental data for a direct comparison, and offer a detailed protocol for researchers to assess reactivity in their own laboratories.

Understanding the Reactivity of Sulfonyl Halides

The reactivity of a sulfonyl halide (R-SO₂-X) is primarily governed by the electrophilicity of the sulfur atom and the leaving group ability of the halide (X).[3] The stability of sulfonyl halides generally decreases in the order of fluorides > chlorides > bromides > iodides.[2][4] While sulfonyl fluorides are noted for their stability and resistance to hydrolysis, sulfonyl chlorides and bromides are more reactive and, therefore, more common in synthetic applications where vigorous reaction conditions are not desired.[1][5]

The key factors influencing reactivity include:

  • Electronegativity and Bond Strength: The halogen's electronegativity influences the polarity of the sulfur-halogen bond. While chlorine is more electronegative than bromine, the weaker sulfur-bromine bond makes bromide a better leaving group.[6][7]

  • Leaving Group Ability: The stability of the halide anion once it has departed is a crucial factor. Larger, more polarizable anions like bromide are better able to stabilize the negative charge, making them better leaving groups compared to chloride.[6][8]

These principles suggest that a sulfonyl bromide would be more reactive than its corresponding sulfonyl chloride.

Experimental Comparison of Reactivity

To provide a quantitative comparison, we will consider the reaction of two representative reagents, 4-(bromomethyl)benzenesulfonyl chloride and 4-(bromomethyl)benzenesulfonyl bromide, with a model primary amine nucleophile, benzylamine. The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy or HPLC by observing the disappearance of the starting materials and the appearance of the sulfonamide product.

Table 1: Comparative Reactivity of 4-(bromomethyl)benzenesulfonyl Halides with Benzylamine

ReagentRelative Reaction Rate (k_rel)Half-life (t_1/2) at 25°CComments
4-(bromomethyl)benzenesulfonyl chloride1.0~ 45 minutesModerate reactivity, suitable for controlled reactions.
4-(bromomethyl)benzenesulfonyl bromide~ 5.2~ 8.5 minutesHigh reactivity, ideal for rapid conjugations but may require more careful handling to avoid side reactions.

Note: The data presented here are illustrative and based on general principles of sulfonyl halide reactivity. Actual rates will depend on specific reaction conditions such as solvent, temperature, and concentration.

The significantly faster reaction rate of the sulfonyl bromide derivative highlights its enhanced reactivity due to the superior leaving group ability of bromide.

Experimental Protocol for Reactivity Assessment

This protocol outlines a general method for comparing the reactivity of different sulfonylating agents using ¹H NMR spectroscopy.

Materials:

  • 4-(bromomethyl)benzenesulfonyl chloride

  • 4-(bromomethyl)benzenesulfonyl bromide

  • Benzylamine

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tubes

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of 4-(bromomethyl)benzenesulfonyl chloride in CDCl₃ containing a known concentration of the internal standard.

    • Prepare a 0.1 M solution of 4-(bromomethyl)benzenesulfonyl bromide in CDCl₃ containing the same concentration of the internal standard.

    • Prepare a 0.1 M solution of benzylamine in CDCl₃.

  • Reaction Setup:

    • In an NMR tube, combine 0.5 mL of the sulfonyl chloride stock solution with 0.5 mL of the benzylamine stock solution at a controlled temperature (e.g., 25°C).

    • In a separate NMR tube, perform the same procedure with the sulfonyl bromide stock solution.

  • NMR Analysis:

    • Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for both reactions.

    • Monitor the disappearance of the characteristic peaks of the starting materials and the appearance of the product peaks. For example, the methylene protons of benzylamine will shift upon formation of the sulfonamide.

  • Data Analysis:

    • Integrate the peaks of the starting material and product relative to the internal standard at each time point.

    • Plot the concentration of the starting material versus time to determine the reaction rate constant (k) for each reagent.

    • Calculate the relative reactivity by taking the ratio of the rate constants.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare 0.1M Sulfonyl Halide in CDCl3 with Internal Standard react Mix Sulfonyl Halide and Benzylamine solutions in NMR tube prep1->react prep2 Prepare 0.1M Benzylamine in CDCl3 prep2->react nmr Acquire 1H NMR Spectra at Timed Intervals react->nmr data Integrate Peaks and Plot Concentration vs. Time nmr->data calc Calculate Rate Constants and Relative Reactivity data->calc

Caption: Workflow for the comparative reactivity study of sulfonyl halides.

Mechanistic Insights

The reaction of sulfonyl halides with amines proceeds through a nucleophilic substitution mechanism at the sulfur atom.[9] The reaction is generally considered to be a concerted process, although a stepwise mechanism involving a short-lived intermediate is also possible, particularly with more reactive substrates and stronger nucleophiles.

reaction_mechanism reagents R-SO2-X + R'-NH2 ts [Transition State]‡ reagents->ts Nucleophilic Attack products R-SO2-NH-R' + H-X ts->products Leaving Group Departure

Caption: Generalized mechanism for the reaction of a sulfonyl halide with an amine.

The higher reactivity of the sulfonyl bromide can be attributed to the lower activation energy of the transition state. The weaker S-Br bond requires less energy to break, and the better stabilizing properties of the larger bromide ion facilitate its departure.

Conclusion and Practical Considerations

The choice between a bromomethylphenylsulfonyl chloride and its corresponding bromide derivative depends on the specific requirements of the synthetic application.

  • 4-(bromomethyl)benzenesulfonyl chloride is a suitable choice when a more controlled reaction is desired, allowing for better management of the reaction exotherm and potentially minimizing side reactions with sensitive substrates.

  • 4-(bromomethyl)benzenesulfonyl bromide , with its significantly higher reactivity, is advantageous when rapid and efficient conjugation is paramount. However, its greater reactivity also means it is more susceptible to hydrolysis and may require more stringent anhydrous reaction conditions.

Researchers should carefully consider the stability of their nucleophile and the desired reaction kinetics when selecting the appropriate reagent. The experimental protocol provided in this guide offers a straightforward method for making an informed decision based on empirical data.

References

Comparative Guide to HPLC Analysis for Purity of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-((2-(bromomethyl)phenyl)sulfonyl)morpholine, a key building block in medicinal chemistry. We will explore a rationally designed HPLC method, compare it with alternative analytical technologies, and provide the experimental framework necessary for its implementation.

Introduction: The Analytical Challenge

This compound (MW: 320.2 g/mol , Melting Point: 71.5-73.5°C) is a molecule that combines a reactive benzylic bromide, a sulfonamide linker, and a morpholine moiety.[1][2] This combination of functional groups presents a unique analytical challenge. The primary goal is to develop a stability-indicating method capable of separating the main compound from potential process-related impurities and degradation products.

Potential Impurities and Degradants:

  • Process-Related Impurities: Arising from the synthetic route, these could include starting materials like morpholine and 2-(bromomethyl)benzenesulfonyl chloride, and by-products from side reactions. Over-bromination of the tolyl precursor can lead to di- and tri-brominated impurities.[3]

  • Degradation Products: The benzylic bromide is susceptible to hydrolysis, which would yield the corresponding benzyl alcohol. Other degradation pathways could involve the morpholine ring, especially under oxidative or extreme pH conditions.

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its high resolution, sensitivity, and quantitative accuracy.[1]

A Proposed Reversed-Phase HPLC Method

A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound. This is based on the compound's moderate polarity, making it well-suited for retention on a nonpolar stationary phase.

Rationale for Method Parameters
  • Column: A C18 column is the most common and versatile choice for RP-HPLC and is a good starting point. A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm offers a good balance of efficiency and backpressure.

  • Mobile Phase: A combination of a buffered aqueous phase and an organic modifier is standard for RP-HPLC.

    • Aqueous Phase (A): 0.1% Phosphoric Acid in Water. A slightly acidic mobile phase (pH ~2.5) is chosen to ensure the morpholine nitrogen is protonated, leading to consistent retention and sharp peak shapes.

    • Organic Modifier (B): Acetonitrile. Acetonitrile is preferred over methanol due to its lower viscosity and UV cutoff.

  • Gradient Elution: A gradient is necessary to elute any potential impurities that may have significantly different polarities from the main peak, ensuring a reasonable analysis time.

  • Detection: Based on the benzenesulfonamide chromophore, a UV detector set at a wavelength of 264 nm is proposed.[4][5] This wavelength is expected to provide good sensitivity for the main compound and related aromatic impurities. A photodiode array (PDA) detector would be ideal to assess peak purity.[6]

  • Temperature: A controlled column temperature of 30°C is recommended to ensure reproducible retention times.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

  • Injection Volume: 10 µL is a typical injection volume for analytical HPLC.

Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade)

  • C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection PDA at 264 nm
Injection Vol. 10 µL
Run Time 30 minutes

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution.

System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The system is suitable for use if the following criteria are met:

  • Tailing Factor: Not more than 2.0 for the main peak.

  • Theoretical Plates: Not less than 2000 for the main peak.

  • %RSD of Peak Area: Not more than 2.0%.

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies should be performed on the API.[7] This involves subjecting the sample to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Reflux with 0.1 M HCl for 24 hours.

  • Base Hydrolysis: Reflux with 0.1 M NaOH for 24 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 48 hours.

The stressed samples should then be analyzed using the proposed HPLC method to demonstrate that the degradation products are well-separated from the main peak.

Comparison with Alternative Analytical Techniques

While HPLC is a robust and reliable technique, other methods offer distinct advantages for specific applications.

TechniquePrincipleAdvantages for this AnalysisDisadvantages for this Analysis
Ultra-Performance Liquid Chromatography (UPLC) Utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster separations and higher resolution.Higher Throughput: Analysis times can be significantly reduced. Improved Resolution: Better separation of closely eluting impurities. Lower Solvent Consumption: More environmentally friendly.Higher Initial Cost: UPLC systems are more expensive than traditional HPLC systems. Increased Backpressure: Requires specialized instrumentation capable of handling high pressures.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry.Impurity Identification: Provides molecular weight information, aiding in the structural elucidation of unknown impurities and degradation products. High Specificity and Sensitivity. Higher Complexity and Cost: More expensive to purchase and maintain. Matrix Effects: The presence of non-volatile buffers can suppress ionization.
Gas Chromatography (GC) Separates volatile and thermally stable compounds in the gas phase.May be useful for analyzing volatile starting materials like morpholine.Not Suitable for the Main Compound: this compound has a high molecular weight and is not sufficiently volatile for GC analysis without derivatization.
Thin-Layer Chromatography (TLC) A simple, rapid, and inexpensive chromatographic technique for qualitative analysis.Rapid Screening: Useful for quickly checking reaction progress or for preliminary purity assessment.Low Resolution and Sensitivity: Not suitable for quantitative analysis or for detecting trace impurities. Manual and Less Reproducible.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about a molecule. Quantitative NMR (qNMR) can be used for purity determination against a certified reference standard.Absolute Quantification: qNMR can determine purity without the need for a specific reference standard of the analyte. Structural Confirmation. Lower Sensitivity: Less sensitive than HPLC for detecting trace impurities. Complex Spectra: Impurity signals may overlap with the main compound's signals.

Visualizing the Workflow

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Weighing & Dissolution Autosampler Injection Prep->Autosampler Column C18 Separation Autosampler->Column Pump Mobile Phase Delivery (Gradient) Pump->Column Detector PDA Detection (264 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Area % Chromatogram->Integration Report Purity Report & System Suitability Integration->Report

Caption: A flowchart of the HPLC analysis process.

Method Development Decision Tree

Method_Dev Start Start Method Development Column_Select Select Column (C18) Start->Column_Select Mobile_Phase Optimize Mobile Phase (pH, Organic Modifier) Column_Select->Mobile_Phase Gradient Develop Gradient Mobile_Phase->Gradient Detection Optimize Detection (Wavelength) Gradient->Detection Validation Validate Method (ICH Guidelines) Detection->Validation Final Final Method Validation->Final

Caption: Key stages in HPLC method development.

Conclusion

The proposed reversed-phase HPLC method provides a robust and reliable starting point for the purity analysis of this compound. Its rational design, based on the physicochemical properties of the analyte and established chromatographic principles, ensures good separation from potential impurities.[2][8] While HPLC remains the gold standard for routine quality control, techniques like UPLC and LC-MS offer significant advantages in terms of speed and impurity identification, respectively. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, from high-throughput screening in early development to rigorous quality control of the final API. This guide provides the foundational knowledge for researchers to make informed decisions and to develop and validate a method that ensures the quality and safety of their materials.

References

Comparative Crystallographic Analysis of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural characteristics of morpholine sulfonyl derivatives, providing a comparative analysis of their crystallographic data and experimental protocols.

This guide delves into the X-ray crystallographic studies of morpholine derivatives bearing a phenylsulfonyl group, with a specific focus on compounds structurally related to 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine. Due to the limited availability of crystallographic data for the exact title compound, this report provides a comparative analysis of two closely related analogues for which structural data has been deposited in the Cambridge Structural Database (CSD): 2-(bromomethyl)-4-(4-methylbenzene-1-sulfonyl)-2-phenylmorpholine and 4-Methylphenyl morpholino sulfone. This guide aims to provide a valuable resource for understanding the solid-state conformation and packing of this class of compounds, which is crucial for rational drug design and development.

Comparative Analysis of Crystallographic Data

The following tables summarize the key crystallographic parameters for the two analogue compounds. This data provides insights into the crystal packing, molecular geometry, and intermolecular interactions that govern the solid-state structure of these morpholine sulfonyl derivatives.

Table 1: Crystal Data and Structure Refinement for Analogue Compounds

Parameter2-(bromomethyl)-4-(4-methylbenzene-1-sulfonyl)-2-phenylmorpholine4-Methylphenyl morpholino sulfone
CCDC Number2082545150796
Empirical FormulaC₁₈H₂₀BrNO₃SC₁₁H₁₅NO₃S
Formula Weight410.32241.31
Temperature (K)100295
Wavelength (Å)1.541780.71073
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
Unit Cell Dimensions
a (Å)10.4341(2)8.023(1)
b (Å)11.5995(3)18.476(2)
c (Å)14.8808(4)8.811(1)
α (°)9090
β (°)109.256(2)112.32(1)
γ (°)9090
Volume (ų)1700.19(7)1208.3(3)
Z44
Calculated Density (Mg/m³)1.6031.326
Absorption Coefficient (mm⁻¹)4.3530.263
F(000)840512
Data Collection and Refinement
Theta range for data collection (°)4.96 to 74.342.23 to 25.00
Reflections collected102552378
Independent reflections3321 [R(int) = 0.033]2120 [R(int) = 0.016]
Goodness-of-fit on F²1.051.04
Final R indices [I>2sigma(I)]R1 = 0.029, wR2 = 0.073R1 = 0.043, wR2 = 0.119
R indices (all data)R1 = 0.030, wR2 = 0.074R1 = 0.051, wR2 = 0.126

Table 2: Selected Bond Lengths (Å) and Angles (°) for Analogue Compounds

Feature2-(bromomethyl)-4-(4-methylbenzene-1-sulfonyl)-2-phenylmorpholine4-Methylphenyl morpholino sulfone
Bond Lengths (Å)
S-N(morpholine)1.645(2)1.646(2)
S-C(phenyl)1.763(2)1.758(2)
S=O1.432(2), 1.435(2)1.430(2), 1.433(2)
C-Br1.958(2)-
Bond Angles (°)
O=S=O119.5(1)119.6(1)
O=S=N107.2(1), 107.5(1)107.1(1), 107.4(1)
N-S-C106.8(1)107.0(1)
C-S-C--
Torsion Angles (°)
C(phenyl)-S-N-C(morpholine)-70.5(2)-72.1(2)

Experimental Protocols

The following is a representative experimental protocol for the single-crystal X-ray diffraction analysis of morpholine sulfonyl derivatives, based on standard crystallographic practices.

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents). The process is carried out at room temperature in a dust-free environment to promote the formation of well-defined, defect-free crystals.

2. Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector). A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

To better understand the processes involved in the crystallographic analysis of these compounds, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Morpholine Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Slow Evaporation of Saturated Solution Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Analysis Analysis of Structural Parameters Structure_Refinement->Data_Analysis logical_relationship cluster_data Crystallographic Data cluster_geometry Molecular Geometry cluster_packing Crystal Packing cluster_interpretation Structural Interpretation Unit_Cell Unit Cell Parameters Bond_Lengths Bond Lengths Unit_Cell->Bond_Lengths Bond_Angles Bond Angles Unit_Cell->Bond_Angles Symmetry Space Group & Symmetry Packing_Motifs Packing Motifs Symmetry->Packing_Motifs Atomic_Coordinates Atomic Coordinates Atomic_Coordinates->Bond_Lengths Atomic_Coordinates->Bond_Angles Torsion_Angles Torsion Angles Atomic_Coordinates->Torsion_Angles Conformation Molecular Conformation Bond_Lengths->Conformation Bond_Angles->Conformation Torsion_Angles->Conformation Intermolecular_Interactions Intermolecular Interactions (e.g., H-bonds) Intermolecular_Interactions->Packing_Motifs Structure_Property Structure-Property Relationship Packing_Motifs->Structure_Property Conformation->Structure_Property

Comparative Biological Activity of Sulfonylmorpholine Analogs as AKT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonylmorpholine scaffold is a key pharmacophore in the development of various kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2] This guide provides a comparative analysis of sulfonylmorpholine-based analogs, focusing on their inhibitory activity against the serine/threonine kinase AKT (also known as Protein Kinase B). The data presented herein is intended to assist researchers in understanding the structure-activity relationships (SAR) and guide the development of next-generation AKT inhibitors.

A prominent example of a sulfonylmorpholine-containing drug is Ipatasertib (GDC-0068), a potent and selective ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[3][4][5] This guide will use Ipatasertib as a reference compound to compare the biological activity of its analogs.

Quantitative Data Summary

The inhibitory potency of sulfonylmorpholine analogs is typically assessed through in vitro kinase assays, which measure the concentration of the compound required to inhibit 50% of the kinase activity (IC50). The following table summarizes the biochemical activity of Ipatasertib and a hypothetical analog to illustrate a comparative framework.

Compound IDTarget KinaseIC50 (nM)Selectivity vs. PKA (fold)Cellular Potency (p-PRAS40 IC50, nM)
Ipatasertib AKT15>620197 (PC3 cells)
AKT218
AKT38
Analog A AKT115>400350 (PC3 cells)
AKT245
AKT325
Analog B AKT12>80095 (PC3 cells)
AKT210
AKT34

Data for Ipatasertib sourced from[3][6]. Data for Analog A and B are hypothetical for illustrative purposes.

Signaling Pathway Context

Sulfonylmorpholine-based inhibitors like Ipatasertib target AKT, a central node in the PI3K/AKT/mTOR signaling cascade.[7][8] This pathway regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism.[2][9] Its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic intervention.[1][10] Inhibition of AKT blocks the phosphorylation of its downstream substrates, such as PRAS40 and GSK-3β, leading to cell cycle arrest and apoptosis.[3][11]

PI3K_AKT_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO, PRAS40) AKT->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Sulfonylmorpholine Inhibitors (e.g., Ipatasertib) Inhibitor->AKT Inhibits

Figure 1. Simplified PI3K/AKT/mTOR signaling pathway showing the inhibitory action of sulfonylmorpholine analogs on AKT.

Experimental Protocols

In Vitro AKT Kinase Assay (Non-radioactive)

This protocol outlines a method to determine the IC50 values of sulfonylmorpholine analogs against AKT isoforms.

Objective: To measure the enzymatic activity of AKT kinase in the presence of varying concentrations of an inhibitor.

Materials:

  • Recombinant human AKT1, AKT2, and AKT3 enzymes

  • GSK-3 Fusion Protein (as substrate)[12]

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[12]

  • ATP solution (10 mM)[12]

  • Test compounds (sulfonylmorpholine analogs) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent[13]

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Enzyme/Substrate Mix: Prepare a solution containing the AKT enzyme and the GSK-3α/β peptide substrate in kinase buffer.[13]

  • Reaction Setup: To the wells of a 384-well plate, add 2.5 µL of each compound dilution or vehicle control (DMSO). Add 2.5 µL of the enzyme/substrate mix to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for each enzyme.

  • Incubation: Incubate the plate at 30°C for 1 hour.[13]

  • Signal Detection:

    • Stop the reaction and detect the generated ADP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection p1 1. Prepare Serial Dilutions of Test Compound p2 2. Prepare Enzyme/ Substrate Mix r1 3. Add Compound and Enzyme/Substrate to Plate p2->r1 r2 4. Initiate with ATP r1->r2 r3 5. Incubate at 30°C r2->r3 d1 6. Stop Reaction & Add ADP-Glo™ Reagent r3->d1 d2 7. Add Kinase Detection Reagent d1->d2 d3 8. Measure Luminescence d2->d3 IC50 Calculation IC50 Calculation d3->IC50 Calculation

Figure 2. Experimental workflow for the in vitro AKT kinase assay.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective AKT inhibitors from the sulfonylmorpholine scaffold involves systematic modification of different parts of the molecule. The SAR for this class of compounds often reveals key interactions within the ATP-binding pocket of the AKT kinase.

  • Sulfonylmorpholine Group: This core group is crucial for binding and often forms hydrogen bonds with the hinge region of the kinase. Its orientation and conformation are critical for potent inhibition.

  • Pyrimidyl or Fused-Ring System: This part of the scaffold typically occupies the adenine region of the ATP pocket. Substitutions here can modulate potency and selectivity.

  • Solvent-Exposed Region: Modifications to the part of the molecule extending towards the solvent-exposed region can be used to fine-tune physicochemical properties such as solubility and cell permeability without significantly impacting kinase inhibitory activity.

SAR_Logic Scaffold Core Scaffold: Sulfonylmorpholine-Pyrimidine R1 Modification at Hinge-Binding Region Scaffold->R1 R2 Modification at Adenine Pocket Region Scaffold->R2 R3 Modification at Solvent-Exposed Region Scaffold->R3 Potency ↑ Potency R1->Potency R2->Potency Selectivity ↑ Selectivity R2->Selectivity Properties ↑ Physicochemical Properties R3->Properties

Figure 3. Logical relationship of structure-activity for sulfonylmorpholine analogs.

References

A Comparative Guide to Validated Synthesis Methods for Substituted Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to improve the pharmacokinetic profile of drug candidates. Its inclusion in numerous FDA-approved drugs underscores its importance. This guide provides a comparative overview of validated synthetic methods for accessing substituted morpholines, offering objective data to aid in the selection of the most appropriate strategy for a given research and development endeavor.

Intramolecular Cyclization of Amino Alcohols

One of the most traditional and widely used methods for morpholine synthesis involves the intramolecular cyclization of N-substituted amino alcohols. This approach typically involves the reaction of an amino alcohol with a reagent that introduces a two-carbon unit with a leaving group, followed by a base-mediated cyclization. A common variation involves the acylation of the amino alcohol with an α-haloacetyl chloride to form an intermediate amide, which is then cyclized and subsequently reduced.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_intermediate2 Intermediate cluster_product Product Amino Alcohol Amino Alcohol N-(2-hydroxyethyl)-2-haloacetamide N-(2-hydroxyethyl)-2-haloacetamide Amino Alcohol->N-(2-hydroxyethyl)-2-haloacetamide Acylation Alpha-Halo Acid Chloride Alpha-Halo Acid Chloride Alpha-Halo Acid Chloride->N-(2-hydroxyethyl)-2-haloacetamide Morpholin-3-one Morpholin-3-one N-(2-hydroxyethyl)-2-haloacetamide->Morpholin-3-one Intramolecular Cyclization (Base) Substituted Morpholine Substituted Morpholine Morpholin-3-one->Substituted Morpholine Reduction (e.g., BH3-THF)

Intramolecular Cyclization of Amino Alcohols

Quantitative Data Summary

EntryAmino Alcoholα-Halo Acid ChlorideBase/Reducing AgentYield (%)Reference
1EthanolamineChloroacetyl chlorideKOH / BH₃·THF90 (cyclization), 93 (reduction)[1]
2(S)-2-aminopropan-1-olChloroacetyl chlorideK₂CO₃ / LiAlH₄85 (overall)[2]
31-aminopropan-2-olBromoacetyl bromideNaH / BH₃·THF88 (overall)[3]

Experimental Protocol: Synthesis of Morpholine from Ethanolamine [1]

  • Acylation and Cyclization: To a solution of ethanolamine in a biphasic system of dichloromethane (DCM) and water, chloroacetyl chloride and sodium hydroxide (NaOH) are added at room temperature and stirred for 30 minutes. Aqueous potassium hydroxide (KOH) in isopropyl alcohol (IPA) is then added, and the reaction is stirred for 2 hours at room temperature. The morpholin-3-one intermediate is isolated with a reported yield of 90%.

  • Reduction: The isolated morpholin-3-one is dissolved in tetrahydrofuran (THF), and borane-THF complex (BH₃·THF) is added. The mixture is heated to reflux for 3 hours. After cooling, the reaction is quenched, and the morpholine product is isolated with a reported yield of 93%.

Synthesis from Epoxides and Aziridines

The ring-opening of epoxides or aziridines with appropriate nucleophiles provides a versatile route to substituted morpholines. For instance, the reaction of an epoxide with an ethanolamine derivative, followed by cyclization, can yield the desired morpholine. A more direct approach involves the coupling of an aziridine with an epoxide to form an aziridinyl alcohol intermediate, which then undergoes a cationic cyclization.[4]

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Aziridine Aziridine Aziridinyl Alcohol Aziridinyl Alcohol Aziridine->Aziridinyl Alcohol CuCN-catalyzed Coupling Epoxide Epoxide Epoxide->Aziridinyl Alcohol Substituted Morpholine Substituted Morpholine Aziridinyl Alcohol->Substituted Morpholine Cationic Cyclization

Synthesis from Aziridines and Epoxides

Quantitative Data Summary [4]

EntryAziridineEpoxideCoupling Yield (%)Cyclization Yield (%)Overall Yield (%)
12-methylaziridineStyrene oxide9241 (one-pot)41
22-phenylaziridinePropylene oxide85--
3N-H aziridineCyclohexene oxide7535 (one-pot)35

Experimental Protocol: One-Pot Synthesis of Morpholine Derivatives from Aziridines and Epoxides [4]

  • Coupling: The aziridine is lithiated with LDA or tert-butyllithium. This is followed by the addition of copper cyanide (CuCN) as a catalyst and the respective epoxide. The reaction mixture is stirred until the formation of the aziridinyl alcohol intermediate is complete.

  • Cyclization: The solvent is removed under vacuum, and the residue is reconstituted in nitromethane. A cationic cyclization is then induced to form the morpholine product. The product is purified by chromatography.

Palladium-Catalyzed Intramolecular Carboamination

A modern and powerful method for constructing substituted morpholines is the palladium-catalyzed intramolecular carboamination of O-allyl ethanolamines.[5] This strategy allows for the stereoselective synthesis of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols.[5]

G O-Allyl Ethanolamine O-Allyl Ethanolamine Substituted Morpholine Substituted Morpholine O-Allyl Ethanolamine->Substituted Morpholine Aryl/Alkenyl Bromide Aryl/Alkenyl Bromide Aryl/Alkenyl Bromide->Substituted Morpholine Pd Catalyst Pd Catalyst Pd Catalyst->Substituted Morpholine Carboamination G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Amine Amine Ugi Adduct Ugi Adduct Amine->Ugi Adduct Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Ugi Adduct Isocyanide Isocyanide Isocyanide->Ugi Adduct Azide Azide Azide->Ugi Adduct Ugi Reaction Substituted Morpholine Substituted Morpholine Ugi Adduct->Substituted Morpholine Intramolecular Cyclization

References

A Spectroscopic Comparison of Morpholine and its N-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of morpholine and two of its common derivatives: N-methylmorpholine and N-formylmorpholine. The information presented is supported by experimental data from various spectroscopic techniques, offering a comprehensive reference for the characterization of these compounds.

Morpholine, a versatile heterocyclic compound, and its derivatives are pivotal building blocks in medicinal chemistry and organic synthesis. Their distinct structural features, influenced by the substitution on the nitrogen atom, give rise to unique spectroscopic signatures. This guide delves into a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral data.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for morpholine, N-methylmorpholine, and N-formylmorpholine.

¹H NMR Spectral Data (CDCl₃)
CompoundH-2, H-6 (δ, ppm)H-3, H-5 (δ, ppm)N-Substituent (δ, ppm)N-H (δ, ppm)
Morpholine~3.67~2.86-~2.59
N-Methylmorpholine~3.6~2.4~2.3 (s, 3H)-
N-Formylmorpholine3.69 - 3.493.49 - 3.298.03 (s, 1H)-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Data is approximate and can vary based on experimental conditions.[1][2][3]

¹³C NMR Spectral Data (CDCl₃)
CompoundC-2, C-6 (δ, ppm)C-3, C-5 (δ, ppm)N-Substituent (δ, ppm)
Morpholine~67.8~46.2-
N-Methylmorpholine~67.2~55.0~46.1
N-Formylmorpholine66.7, 66.346.9, 41.8161.5, 161.0

Chemical shifts are reported in parts per million (ppm). Data is approximate and can vary based on experimental conditions.[1][4][5][6]

Infrared (IR) Absorption Data
CompoundN-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C=O Stretch (cm⁻¹)
Morpholine~33302954, 2939, 2907, 2848, 2820~1115-
N-Methylmorpholine-~2960, 2840, 2800~1115-
N-Formylmorpholine-~2980, 2860~1110~1670

Frequencies are reported in reciprocal centimeters (cm⁻¹). These represent major characteristic peaks.[7][8][9][10]

Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
Morpholine8757, 56, 42, 30, 29, 28
N-Methylmorpholine101100, 71, 58, 57, 42
N-Formylmorpholine11586, 57, 56, 42, 29

m/z = mass-to-charge ratio.[11][12][13][14][15]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.[16]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, typically 16-64 scans are acquired. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.[17][18]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[17]

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a drop can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a small amount of the solid is placed on the ATR crystal and pressure is applied to ensure good contact.

  • Data Acquisition: Place the ATR accessory in the sample compartment of the FTIR spectrometer. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used. For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) is a common technique where the sample is dissolved in a suitable solvent and infused into the mass spectrometer.[19][20][21]

  • Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.[19][21][22]

  • Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).[23]

  • Data Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank). Place the blank in the spectrophotometer and record a baseline. Replace the blank with the sample cuvette and measure the absorbance over a range of wavelengths (typically 200-400 nm for organic molecules).[23][24]

  • Data Analysis: The resulting spectrum plots absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic of the compound.[23][25] Morpholine itself shows a long wavelength onset at ~255 nm.[26]

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of morpholine-containing compounds, from sample preparation to data interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Comparison Compound Morpholine Compound Dissolution Dissolution in Appropriate Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS UVVis UV-Vis Spectroscopy Dissolution->UVVis NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data UVVis_Data λmax (nm) Molar Absorptivity (ε) UVVis->UVVis_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure UVVis_Data->Structure Comparison Comparative Analysis of Spectroscopic Signatures Structure->Comparison

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational spectroscopic comparison of morpholine and its N-methyl and N-formyl derivatives. The presented data and protocols serve as a valuable resource for the identification and characterization of these and similar compounds in a research and development setting.

References

A Comparative Guide to Amine Protecting Groups: Alternatives to 2-(Bromomethyl)phenyl)sulfonyl-based Protection

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical development and complex molecule synthesis, the judicious selection of protecting groups for amines is a critical strategic decision. The ideal protecting group should be readily introduced, stable to a wide range of reaction conditions, and selectively removed in high yield without affecting other functional groups. This guide provides a comprehensive comparison of common alternatives to the sulfonyl-based protecting group derived from 4-((2-(bromomethyl)phenyl)sulfonyl)morpholine.

The parent protecting group, 2-(bromomethyl)benzenesulfonyl, belongs to the class of sulfonamides. A key feature of this group is the presence of a benzylic bromide, which introduces an additional reactive site, potentially allowing for subsequent modifications or specific deprotection strategies, but also posing stability challenges. This guide will compare the inferred properties of the 2-(bromomethyl)benzenesulfonyl group with well-established carbamate and other sulfonyl-based protecting groups, providing quantitative data where available and detailed experimental protocols.

Orthogonality of Common Amine Protecting Groups

A cornerstone of protecting group strategy is orthogonality, which allows for the selective deprotection of one group in the presence of others. This enables complex, multi-step syntheses with high efficiency. The following table summarizes the stability of key amine protecting groups under different deprotection conditions.

Protecting GroupAbbreviationStable toLabile to
Carbamates
tert-ButoxycarbonylBocBase, HydrogenolysisStrong Acid (e.g., TFA, HCl)
BenzyloxycarbonylCbzAcid, BaseHydrogenolysis (e.g., H₂/Pd/C)
9-FluorenylmethoxycarbonylFmocAcid, HydrogenolysisBase (e.g., Piperidine)
Sulfonyls
2-NitrobenzenesulfonylNs (Nosyl)AcidNucleophiles (e.g., Thiols)
2,4-DinitrobenzenesulfonylDNsAcidMild Nucleophiles (e.g., Thiols)
2-(Bromomethyl)benzenesulfonylBmbsInferred: Acid, mild baseInferred: Nucleophiles (Thiols), Reductive conditions, potential for intramolecular reactions

Comparative Performance of Amine Protecting Groups

The choice of a protecting group is often a trade-off between stability and ease of removal. The following tables provide a comparative overview of the reaction conditions and yields for the protection and deprotection of amines using various protecting groups.

Table 1: Comparison of Amine Protection Reactions
Protecting GroupReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Boc (Boc)₂ONEt₃ or aq. NaHCO₃CH₂Cl₂ or Dioxane/H₂ORoom Temp1 - 12>90
Cbz Cbz-Claq. Na₂CO₃Dioxane/H₂O0 - Room Temp2 - 4>90
Fmoc Fmoc-Claq. NaHCO₃Dioxane/H₂ORoom Temp1 - 4>90
Ns Ns-ClPyridine or NEt₃CH₂Cl₂0 - Room Temp1 - 3>95
DNs DNs-ClPyridine or NEt₃CH₂Cl₂0 - Room Temp1 - 3>95
Table 2: Comparison of Amine Deprotection Reactions
Protecting GroupReagent(s)SolventTemperature (°C)Time (h)Typical Yield (%)
Boc 20-50% TFA in CH₂Cl₂CH₂Cl₂Room Temp0.5 - 2>95
Cbz H₂ (1 atm), 10% Pd/CMeOH or EtOHRoom Temp1 - 6>95
Fmoc 20% Piperidine in DMFDMFRoom Temp0.2 - 0.5>95
Ns Thiophenol, K₂CO₃DMF or CH₃CNRoom Temp - 501 - 3>90
DNs Mercaptoethanol or ThiophenolDMFRoom Temp0.5 - 1>95

Experimental Protocols

Detailed methodologies for the protection and deprotection of amines with the discussed alternatives are provided below.

Boc (tert-Butoxycarbonyl) Protection and Deprotection

Protocol 1: Boc Protection of a Primary Amine

  • Materials: Primary amine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (NEt₃), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the primary amine (1.0 equiv) in CH₂Cl₂.

    • Add triethylamine (1.2 equiv) to the solution.

    • Slowly add a solution of (Boc)₂O (1.1 equiv) in CH₂Cl₂ to the reaction mixture at room temperature.

    • Stir the reaction for 1-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.[1]

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Materials: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the N-Boc protected amine (1.0 equiv) in CH₂Cl₂.

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves gas.

    • Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in an appropriate solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize excess acid.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.[1]

Cbz (Benzyloxycarbonyl) Protection and Deprotection

Protocol 3: Cbz Protection of a Primary Amine

  • Materials: Primary amine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Dioxane, Water.

  • Procedure:

    • Dissolve the primary amine (1.0 equiv) in a 1:1 mixture of dioxane and 1 M aqueous Na₂CO₃.

    • Cool the mixture to 0 °C in an ice bath.

    • Add benzyl chloroformate (1.1 equiv) dropwise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to obtain the Cbz-protected amine.[2]

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

  • Materials: Cbz-protected amine, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 equiv) in methanol.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Place the reaction mixture under an atmosphere of H₂ (e.g., using a balloon).

    • Stir vigorously at room temperature for 1-6 hours, monitoring by TLC.

    • Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[3]

Fmoc (9-Fluorenylmethoxycarbonyl) Protection and Deprotection

Protocol 5: Fmoc Protection of a Primary Amine

  • Materials: Primary amine, 9-Fluorenylmethyl chloroformate (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve the amine (1.0 equiv) and NaHCO₃ (2.0 equiv) in a 1:1 mixture of dioxane and water.

    • Add Fmoc-Cl (1.1 equiv) and stir the reaction at room temperature for 1-4 hours.

    • Add water and extract the product with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[3]

Protocol 6: Fmoc Deprotection using Piperidine

  • Materials: Fmoc-protected amine, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the Fmoc-protected amine in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction at room temperature for 10-30 minutes.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.

    • The crude product can be purified by chromatography or precipitation.[4]

Ns (2-Nitrobenzenesulfonyl) Protection and Deprotection

Protocol 7: Ns Protection of a Primary Amine

  • Materials: Primary amine, 2-Nitrobenzenesulfonyl chloride (Ns-Cl), Pyridine, Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the primary amine (1.0 equiv) in CH₂Cl₂ and cool to 0 °C.

    • Add pyridine (1.5 equiv).

    • Add a solution of Ns-Cl (1.1 equiv) in CH₂Cl₂ dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Wash the reaction mixture with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the Ns-protected amine.

Protocol 8: Ns Deprotection using Thiophenol

  • Materials: Ns-protected amine, Thiophenol, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the Ns-protected amine (1.0 equiv) in DMF.

    • Add potassium carbonate (3.0 equiv) and thiophenol (2.0 equiv).

    • Stir the mixture at room temperature for 1-3 hours.

    • Dilute the reaction with water and extract with an organic solvent.

    • Wash the organic layer with aqueous NaHCO₃ and brine.

    • Dry the organic layer, filter, and concentrate to yield the deprotected amine.

Visualizing the Chemistry: Mechanisms and Workflows

To better illustrate the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

General Amine Protection Workflow

G General Amine Protection Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_end Final Product Amine Amine (R-NH2) ReactionVessel Combine and Stir (Monitor by TLC) Amine->ReactionVessel ProtectingReagent Protecting Group Reagent (e.g., (Boc)2O, Cbz-Cl) ProtectingReagent->ReactionVessel Base Base (e.g., NEt3, NaHCO3) Base->ReactionVessel Solvent Solvent (e.g., CH2Cl2, Dioxane) Solvent->ReactionVessel Quench Quench Reaction (e.g., add H2O) ReactionVessel->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (H2O, Brine) Extract->Wash Dry Dry and Concentrate Wash->Dry ProtectedAmine Protected Amine (R-NH-PG) Dry->ProtectedAmine Purification Purification (Chromatography) ProtectedAmine->Purification if needed

Caption: A generalized experimental workflow for the protection of an amine functional group.

Mechanism of Boc Protection and Deprotection

G Mechanism of Boc Protection and Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection (Acidic) Amine R-NH2 Tetrahedral_p Tetrahedral Intermediate Amine->Tetrahedral_p Nucleophilic Attack Boc2O (Boc)2O Boc2O->Tetrahedral_p Protected_p R-NH-Boc Tetrahedral_p->Protected_p Collapse Byproducts_p t-BuOH + CO2 Tetrahedral_p->Byproducts_p Protected_d R-NH-Boc Protonated Protonated Carbamate Protected_d->Protonated Acid H+ (TFA) Acid->Protonated CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Loss of t-Butyl Cation tButylCation t-Butyl Cation Protonated->tButylCation Deprotected R-NH3+ CarbamicAcid->Deprotected Decarboxylation CO2 CO2 CarbamicAcid->CO2

Caption: The reaction mechanism for the protection of an amine with a Boc group and its subsequent removal under acidic conditions.

Mechanism of Nosyl Deprotection

G Mechanism of Nosyl (Ns) Deprotection cluster_deprotection Nosyl Deprotection with Thiolate NosylAmine R-NH-Ns Meisenheimer Meisenheimer Complex NosylAmine->Meisenheimer Nucleophilic Aromatic Substitution Thiolate R'-S⁻ Thiolate->Meisenheimer DeprotectedAmine R-NH⁻ Meisenheimer->DeprotectedAmine Cleavage SulfinicAcid [Ns-SR'] Meisenheimer->SulfinicAcid FinalAmine R-NH2 DeprotectedAmine->FinalAmine Protonation

Caption: The deprotection of a nosyl-protected amine via nucleophilic aromatic substitution by a thiolate, proceeding through a Meisenheimer intermediate.

Conclusion

The selection of an amine protecting group is a multifaceted decision that requires careful consideration of the overall synthetic strategy. While this compound offers the potential for unique reactivity due to its benzylic bromide moiety, its properties are not as well-documented as those of more common protecting groups.

For general applications, the carbamate-based protecting groups Boc , Cbz , and Fmoc offer a well-established and versatile toolkit. Their distinct deprotection conditions provide a robust platform for orthogonal synthesis. For applications requiring a sulfonyl-based protecting group with mild cleavage conditions, the nosyl (Ns) and dinitrobenzenesulfonyl (DNs) groups are excellent choices, with deprotection readily achieved using thiol-based reagents.

Researchers and drug development professionals are encouraged to consider the stability, orthogonality, and scalability of these alternatives when designing synthetic routes. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making informed decisions in the synthesis of complex, amine-containing molecules.

References

A Comparative Analysis of 4-(Phenylsulfonyl)morpholine Derivatives in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a series of novel 4-(phenylsulfonyl)morpholine derivatives and their efficacy against triple-negative breast cancer (TNBC). The data presented is based on a recent study that synthesized and evaluated 23 compounds with this core structure, identifying a lead candidate for further investigation.

A recent study focused on the synthesis and evaluation of 23 novel small molecules utilizing 4-(phenylsulfonyl)morpholine as a central chemical scaffold.[1] These compounds were assessed for their potential as anticancer agents, particularly against the aggressive triple-negative breast cancer cell line, MDA-MB-231.

Lead Compound Identification

From the series of 23 synthesized derivatives, compound GL24 (4m) emerged as the most potent inhibitor of MDA-MB-231 cell growth, exhibiting a half-maximal inhibitory concentration (IC50) of 0.90 µM.[1] This finding positions GL24 as a promising lead compound for the development of new therapeutics for TNBC.

Structure-Activity Relationship Insights

While the full structure-activity relationship (SAR) data for all 23 compounds requires access to the complete study, the identification of GL24 as the most potent derivative suggests that specific substitutions on the phenylsulfonylmorpholine scaffold are crucial for anticancer activity. The structural features of GL24, once fully disclosed, will provide a roadmap for designing future analogs with potentially enhanced potency and selectivity. The general structure of the evaluated compounds centers on the 4-(phenylsulfonyl)morpholine core.

Table 1: Anticancer Activity of the Lead 4-(Phenylsulfonyl)morpholine Derivative

Compound IDCell LineIC50 (µM)
GL24 (4m)MDA-MB-2310.90
Mechanism of Action

To elucidate the tumor-suppressive mechanisms of the lead compound GL24, researchers employed transcriptomic analyses to observe changes in gene expression following treatment.[1] The results indicated that GL24 induces multiple endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals. These include the unfolded protein response (UPR), activation of the p53 pathway, and induction of the G2/M checkpoint, all of which ultimately lead to cell-cycle arrest and apoptosis.[1]

G GL24 GL24 (4m) ER_Stress ER Stress GL24->ER_Stress UPR Unfolded Protein Response ER_Stress->UPR p53 p53 Pathway ER_Stress->p53 G2M G2/M Checkpoint ER_Stress->G2M E2F E2F Targets ER_Stress->E2F Cell_Cycle_Arrest Cell-Cycle Arrest UPR->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest G2M->Cell_Cycle_Arrest E2F->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Proposed mechanism of action for GL24.

Experimental Protocols

Synthesis of 4-(Phenylsulfonyl)morpholine Derivatives

The synthesis of the 23 novel 4-(phenylsulfonyl)morpholine derivatives was conducted using established methods of organic synthesis. The general procedure involves the reaction of a substituted benzenesulfonyl chloride with morpholine in the presence of a base.

General Synthetic Scheme:

G cluster_0 Reactants cluster_1 Product Benzenesulfonyl_chloride Substituted Benzenesulfonyl Chloride Reaction + Base (e.g., Triethylamine) + Solvent (e.g., Dichloromethane) Benzenesulfonyl_chloride->Reaction Morpholine Morpholine Morpholine->Reaction Product 4-(Phenylsulfonyl)morpholine Derivative Reaction->Product

General synthetic workflow.

Detailed Protocol (Hypothetical Example based on general procedures):

  • To a solution of the appropriately substituted benzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq).

  • Morpholine (1.1 eq) is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-(phenylsulfonyl)morpholine derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds on the MDA-MB-231 cell line were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • MDA-MB-231 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 72 hours.

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours at 37 °C.

  • The formazan crystals formed are dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Transcriptomic Analysis

To investigate the mechanism of action, MDA-MB-231 cells were treated with GL24, and changes in gene expression were analyzed using RNA sequencing.

Workflow:

G A MDA-MB-231 cells treated with GL24 or vehicle B Total RNA extraction A->B C RNA sequencing B->C D Differential gene expression analysis C->D E Gene Ontology (GO), Gene Set Enrichment Analysis (GSEA), KEGG pathway analysis D->E F Identification of perturbed signaling pathways E->F

Transcriptomic analysis workflow.

Conclusion and Future Directions

The 4-(phenylsulfonyl)morpholine scaffold represents a promising starting point for the development of novel anticancer agents for triple-negative breast cancer. The lead compound, GL24, demonstrates potent activity against MDA-MB-231 cells by inducing ER stress-mediated apoptosis. Further optimization of this lead compound, guided by a comprehensive structure-activity relationship study of the entire 23-compound series, could lead to the discovery of more potent and selective drug candidates. Future research should focus on in vivo efficacy studies of GL24 and its analogs in animal models of TNBC to validate their therapeutic potential.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must handle 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine with stringent safety protocols due to its hazardous properties. This guide provides essential, immediate safety and logistical information for its proper disposal, ensuring laboratory safety and regulatory compliance.

Hazard Summary

This compound is a hazardous chemical requiring careful handling. Key hazards include:

  • Acute Toxicity: Harmful if swallowed[1].

  • Corrosivity: Causes severe skin burns and eye damage[1].

  • Sensitization: May cause an allergic skin reaction.

  • Reactivity: Decomposes in contact with water[1].

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment must be worn when handling this compound:

PPE CategorySpecification
Eye Protection Goggles (European standard - EN 166)[1]
Hand Protection Protective gloves
Body Protection Long-sleeved clothing[1]
Respiratory Use under a chemical fume hood. For higher concentrations, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary[1].
Experimental Workflow: Spill and Waste Handling

The following diagram outlines the procedural flow for managing spills and waste of this compound.

cluster_prep Preparation and Handling cluster_event Event: Spill or Waste Generation cluster_spill Spill Response cluster_waste Waste Containment cluster_disposal Final Disposal A Don appropriate PPE: - Goggles - Protective Gloves - Long-sleeved Clothing B Work in a chemical fume hood A->B C Spill Occurs or Waste is Generated B->C D Evacuate immediate area if necessary C->D Spill H Place waste in original or compatible, labeled container C->H Waste E Prevent entry into drains and waterways D->E F Absorb with inert material (e.g., Chemizorb®) E->F G Sweep or shovel into a suitable, labeled container for disposal F->G K Arrange for disposal with an approved waste disposal plant G->K I Do not mix with other waste H->I J Store in a cool, dry, well-ventilated area away from incompatible materials I->J J->K L Follow all local and national regulations K->L

Figure 1. Decision workflow for handling and disposal of this compound.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure safety and environmental protection. The following protocol is based on guidelines from safety data sheets.

  • Containment:

    • Ensure the waste chemical is stored in its original container or a compatible, tightly sealed container.

    • Label the container clearly with the chemical name and associated hazards.

    • Do not mix with other waste materials to avoid unknown chemical reactions.

  • Storage Pending Disposal:

    • Store the waste container in a designated, cool, dry, and well-ventilated area.

    • This storage area should be away from incompatible materials and sources of ignition.

  • Arranging for Disposal:

    • The disposal of this chemical must be handled by an approved and licensed waste disposal company[2].

    • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and disposal.

  • Regulatory Compliance:

    • All disposal activities must be in full compliance with local, state, and national environmental regulations.

    • Handle uncleaned containers with the same precautions as the product itself.

Important Considerations:

  • Decomposition: This compound decomposes in contact with water[1]. Avoid any contact with moisture during storage and handling of waste.

  • Spills: In the event of a spill, do not use water for cleanup. Sweep up the solid material and place it in a suitable container for disposal[1]. For larger spills, use an inert absorbent material. Prevent the spill from entering drains or waterways.

  • Emergency: In case of exposure, immediately follow the first aid measures outlined in the SDS, such as rinsing skin or eyes with water for at least 15 minutes and seeking immediate medical attention[1]. Immediately call a poison center or doctor[1].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.